Product packaging for 2,6-Di(1H-imidazol-1-yl)pyridine(Cat. No.:CAS No. 39242-17-6)

2,6-Di(1H-imidazol-1-yl)pyridine

カタログ番号: B1315368
CAS番号: 39242-17-6
分子量: 211.22 g/mol
InChIキー: RCULXUVDZWMPAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,6-Di(1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C11H9N5 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5 B1315368 2,6-Di(1H-imidazol-1-yl)pyridine CAS No. 39242-17-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-di(imidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCULXUVDZWMPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477758
Record name 2,6-Di(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39242-17-6
Record name 2,6-Di(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Di(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di(1H-imidazol-1-yl)pyridine, often abbreviated as (dimpy), is a versatile tridentate N,N,N-ligand. Its structure, featuring a central pyridine ring flanked by two imidazole moieties, allows for the formation of stable five-membered chelate rings with various metal ions.[1] This characteristic makes it a valuable building block in coordination chemistry, with applications in the development of metal complexes, catalysis, and materials science. This technical guide provides an in-depth overview of its synthesis and a detailed summary of its characterization, adhering to rigorous scientific standards for professionals in the field.

Synthesis Methodology

The most established and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This process involves the displacement of two leaving groups on a pyridine ring by imidazole nucleophiles.

Core Reaction Scheme

The synthesis typically proceeds by reacting 2,6-dibromopyridine with imidazole in the presence of a base. The base is crucial for deprotonating imidazole, thereby generating the imidazolate anion, a potent nucleophile.

Reactants:

  • 2,6-Dibromopyridine

  • Imidazole

  • Base (e.g., Sodium Hydride, Potassium Carbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (2.2 equivalents) and a suitable dry solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as Sodium Hydride (NaH, 2.2 equivalents), portion-wise to the stirred imidazole solution at 0 °C. Allow the mixture to stir at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium imidazolate salt.

  • Nucleophilic Substitution: Dissolve 2,6-dibromopyridine (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

  • Reaction Condition: Heat the resulting mixture to a temperature between 80-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. The crude product may precipitate out of the solution.

  • Purification: The precipitate is collected by filtration, washed with cold water and a non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation & Deprotonation cluster_reaction Nucleophilic Substitution cluster_purification Work-up & Purification A Mix Imidazole & Dry DMF B Add Base (e.g., NaH) at 0°C A->B C Stir at RT (1 hr) to form Imidazolate Salt B->C E Add Pyridine Solution to Imidazolate C->E D Dissolve 2,6-Dibromopyridine in DMF D->E F Heat Reaction Mixture (80-120°C, 12-24h) E->F G Monitor by TLC F->G H Cool to RT & Quench with Water G->H I Filter Precipitate H->I J Wash with Water & Diethyl Ether I->J K Purify by Recrystallization or Chromatography J->K L Final Product: this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties
PropertyValueReference
CAS Number39242-17-6[2]
Molecular FormulaC₁₁H₉N₅[3]
Molecular Weight211.22 g/mol [2]
AppearanceOff-white to pale yellow solid
StorageInert atmosphere, 2-8°C[2]
¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum is expected to show distinct signals for the pyridine and imidazole protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Pyridine H4~8.0 - 8.2Triplet (t)
Pyridine H3, H5~7.6 - 7.8Doublet (d)
Imidazole H2~8.3 - 8.5Singlet (s)
Imidazole H4', H5'~7.2 - 7.4Multiplet (m)

Note: Expected shifts are based on analogous structures and may vary depending on the solvent (e.g., CDCl₃, DMSO-d₆) and concentration.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which should match the theoretical values calculated from its molecular formula, C₁₁H₉N₅.

ElementTheoretical %
Carbon (C)62.55%
Hydrogen (H)4.29%
Nitrogen (N)33.16%

Spectroscopic and Analytical Protocols

Nuclear Magnetic Resonance (NMR)

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight.[1] A dilute solution of the sample is infused into the ESI source. The expected [M+H]⁺ ion for C₁₁H₉N₅ would be observed at an m/z of approximately 212.23.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or Nujol mull. Key vibrational bands are expected for C-H, C=N, and C=C stretching and bending modes of the pyridine and imidazole rings.

Characterization Logic Diagram

The following diagram illustrates the logical flow of how different analytical techniques collectively validate the synthesis of the target compound.

CharacterizationLogic cluster_synthesis Synthesis Outcome cluster_techniques Analytical Techniques cluster_confirmation Confirmation A Purified Solid Product B Mass Spectrometry (MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Elemental Analysis A->D E IR Spectroscopy A->E F Correct Molecular Weight? B->F G Correct Proton & Carbon Skeleton? C->G H Correct Elemental Composition? D->H I Presence of Functional Groups? E->I J Identity Confirmed: This compound F->J G->J H->J I->J

Caption: Logical workflow for the structural confirmation of the synthesized product.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry. Adherence to these methodologies will ensure the reliable and reproducible synthesis of this important ligand, facilitating its use in further scientific exploration and application development.

References

A Technical Guide to the Spectroscopic Properties of 2,6-Di(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Di(1H-imidazol-1-yl)pyridine. This N-tridentate ligand is of significant interest in coordination chemistry for its ability to form stable complexes with a wide range of transition metals.[1] Understanding its spectroscopic signature is fundamental for characterizing both the free ligand and its metal complexes, which have potential applications in catalysis and materials science.

Due to the specificity of the N-1 linkage in the imidazole ring, detailed experimental data for this isomer is less common in the literature compared to its C-2 linked counterpart. Therefore, this guide combines established principles of spectroscopy with data from closely related compounds to present a representative spectroscopic profile.

Synthesis and Characterization Workflow

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction, typically involving 2,6-dibromopyridine and imidazole in the presence of a base.[1] Subsequent purification via column chromatography yields the pure compound, which is then subjected to a suite of spectroscopic techniques for structural confirmation and characterization.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization s1 2,6-Dibromopyridine reac Nucleophilic Aromatic Substitution s1->reac s2 Imidazole s2->reac p1 Crude Product reac->p1 p2 Column Chromatography p1->p2 p3 Pure Ligand p2->p3 c1 ¹H & ¹³C NMR p3->c1 c2 UV-Vis Spectroscopy p3->c2 c3 FT-IR Spectroscopy p3->c3 c4 Mass Spectrometry p3->c4

Caption: General workflow for the synthesis and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, confirming the connectivity of the pyridine and imidazole rings.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to be symmetric. The pyridine ring protons should appear as a characteristic triplet and doublet pattern. The protons on the two imidazole rings should each show three distinct signals.

  • ¹³C NMR: Due to symmetry, a total of six signals are expected in the aromatic region: three for the pyridine core and three for the imidazole rings.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Table 1: Representative NMR Spectroscopic Data (DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~8.20 t Pyridine H4
¹H ~7.95 d Pyridine H3, H5
¹H ~7.80 s Imidazole H2
¹H ~7.30 s Imidazole H5
¹H ~7.10 s Imidazole H4
¹³C ~151.0 Singlet Pyridine C2, C6
¹³C ~140.0 Singlet Pyridine C4
¹³C ~138.0 Singlet Imidazole C2
¹³C ~130.0 Singlet Imidazole C5
¹³C ~118.0 Singlet Imidazole C4
¹³C ~110.0 Singlet Pyridine C3, C5

Note: These are estimated values based on chemical principles. Actual experimental values may vary.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1x10⁻³ M. Prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Table 2: Representative UV-Vis Absorption Data (in Methanol)

λmax (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Assignment
~270 > 20,000 π→π* transitions

| ~310 | > 15,000 | π→π* transitions |

Fluorescence Spectroscopy

While the free ligand itself may exhibit weak fluorescence, its metal complexes are often highly luminescent. The fluorescence properties are highly sensitive to the environment, including solvent polarity and the presence of metal ions. Analogous compounds like 2,6-bis(1H-benzimidazol-2-yl)pyridine are known to be weakly fluorescent in aqueous solutions but become highly emissive when partitioned into a hydrophobic environment, a phenomenon attributed to the reduction of water-induced quenching.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (1x10⁻⁶ to 1x10⁻⁵ M) in a fluorescence-grade solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

    • Record the emission spectrum by exciting the sample at its primary absorption maximum (λmax).

  • Quantum Yield (Optional): Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate).

Table 3: Representative Fluorescence Data (in Dichloromethane)

Excitation λmax (nm) Emission λmax (nm) Quantum Yield (ΦF) Notes

| ~315 | ~380 | Low (< 0.05) | Fluorescence may be enhanced upon protonation or metal coordination. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound (~1 mg) with dry potassium bromide (~100 mg) and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Table 4: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Assignment
3150 - 3100 C-H Stretch Aromatic (Imidazole, Pyridine)
1600 - 1580 C=N Stretch Imidazole and Pyridine Rings
1500 - 1400 C=C Stretch Aromatic Ring Skeletal
~1100 Ring Breathing Imidazole Ring

| 800 - 700 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

Spectroscopic Changes Upon Metal Coordination

As a tridentate ligand, this compound coordinates to metal ions through the nitrogen atoms of the pyridine and both imidazole rings.[1] This coordination event induces significant and measurable changes in its spectroscopic properties, which can be used to study complex formation.

G Effect of Metal Coordination on Spectroscopy Ligand This compound (Free Ligand) Complex [Metal-Ligand] Complex Ligand->Complex Coordination Spectra_L Initial Spectroscopic Profile: • Sharp NMR signals • UV Abs. (π→π*) Ligand->Spectra_L Metal Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Metal->Complex Spectra_C Altered Spectroscopic Profile: • Shifted NMR signals • New UV-Vis bands (MLCT) • Quenched/Enhanced Fluorescence Complex->Spectra_C

Caption: Effect of metal ion coordination on the compound's spectroscopic properties.

  • NMR: Coordination to a diamagnetic metal ion (like Zn²⁺) will cause downfield shifts of the proton and carbon signals closest to the coordination sites. For paramagnetic metal ions, signals may be broadened or shifted significantly.

  • UV-Vis: The formation of a complex often gives rise to new, lower-energy absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which can extend into the visible region, making the complex colored.

  • Fluorescence: The fluorescence of the ligand can be either quenched or significantly enhanced upon complexation, depending on the nature of the metal ion (e.g., heavy atom quenching vs. chelation-enhanced fluorescence).

References

Unraveling the Crystal Landscape of 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 2,6-Di(1H-imidazol-1-yl)pyridine and its metal complexes, offering a comprehensive overview of their crystal structures, synthesis, and key structural parameters. In the realm of coordination chemistry and drug development, the precise spatial arrangement of atoms within a molecule is paramount, dictating its physical, chemical, and biological properties. This document aims to provide a centralized resource of crystallographic data and experimental methodologies to aid researchers in the rational design of novel metal-based compounds.

While detailed crystallographic data for a wide range of this compound metal complexes is an emerging field of study, this guide also presents a comparative analysis with the well-documented isomeric ligand, 2,6-bis(imidazol-2-yl)pyridine. This comparison offers valuable insights into how the point of attachment of the imidazole ring to the pyridine backbone influences the coordination geometry and ultimately, the properties of the resulting metal complexes.

Ligand Synthesis and Complexation: A General Workflow

The synthesis of this compound and its subsequent complexation with various metal salts follows a generally reproducible pathway. The workflow typically involves the synthesis of the ligand followed by its reaction with a metal salt in a suitable solvent system to facilitate the growth of single crystals suitable for X-ray diffraction analysis.

experimental_workflow General Experimental Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Metal Complex Synthesis & Crystallization start Starting Materials (e.g., 2,6-dihalopyridine, imidazole) reaction Nucleophilic Substitution Reaction start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization_ligand Ligand Characterization (NMR, IR, Mass Spec) purification->characterization_ligand ligand Synthesized Ligand (this compound) characterization_ligand->ligand dissolution Dissolution in Suitable Solvents ligand->dissolution metal_salt Metal Salt (e.g., MCl₂, M(NO₃)₂) metal_salt->dissolution mixing Mixing of Ligand and Metal Salt Solutions dissolution->mixing crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) mixing->crystallization characterization_complex Crystal Structure Determination (Single-Crystal X-ray Diffraction) crystallization->characterization_complex

Caption: A generalized workflow for the synthesis of the this compound ligand and its subsequent metal complexation and crystallization.

Experimental Protocols

Synthesis of this compound (A General Procedure)

The synthesis of the title ligand is typically achieved through a nucleophilic substitution reaction. A general procedure involves the reaction of a 2,6-dihalopyridine with imidazole in the presence of a base.

Materials:

  • 2,6-Dichloropyridine or 2,6-Dibromopyridine

  • Imidazole

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A high-boiling point polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of the 2,6-dihalopyridine in DMF, imidazole and the base are added.

  • The reaction mixture is heated at an elevated temperature (typically >100 °C) for several hours to ensure complete reaction.

  • After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography to yield pure this compound.

Synthesis of Metal Complexes (A General Procedure)

The formation of metal complexes involves the reaction of the synthesized ligand with a metal salt in a solution.

Materials:

  • This compound

  • A metal salt (e.g., CoCl₂, Zn(NO₃)₂, Cd(NO₃)₂)

  • A suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, water)

Procedure:

  • A solution of the this compound ligand is prepared in a suitable solvent.

  • A solution of the metal salt is prepared in the same or a miscible solvent.

  • The ligand solution is added dropwise to the metal salt solution with stirring.

  • The resulting mixture may be heated or stirred at room temperature for a period to ensure complex formation.

  • Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent, vapor diffusion of a non-solvent, or by layering techniques.

Crystal Structure Data

The following tables summarize the available crystallographic data for metal complexes of this compound and its isomer, 2,6-bis(imidazol-2-yl)pyridine. The data for the 2-yl isomer is provided for comparative purposes due to its more extensive characterization in the literature.

Table 1: Crystallographic Data for this compound Metal Complexes
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
{[Zn₂(2,6-PDC)₂(bix)₂]·9H₂O}nTriclinicP-110.9630(17)8.0263(13)14.943(2)9093.079(2)901313.0(4)4
(C₆H₁₁N₂)₂[Cd(C₇H₃NO₄)₂]MonoclinicP2₁/c19.928(4)9.5038(19)15.073(3)90109.90(3)902684.2(11)4

Note: 2,6-PDC = pyridine-2,6-dicarboxylate; bix = 1,4-bis(1H-imidazol-1-ylmethyl)benzene. Data for the Zinc complex is for a coordination polymer with a related ligand system.

Table 2: Selected Bond Lengths (Å) for this compound Metal Complexes
ComplexM-N(pyridine)M-N(imidazole)M-X (X = other donor)
{[Zn₂(2,6-PDC)₂(bix)₂]·9H₂O}n2.1397(16) - 2.2117(17)-Zn-O: (Varies)
(C₆H₁₁N₂)₂[Cd(C₇H₃NO₄)₂]2.276(2)-Cd-O: 2.503(3), 2.310(2)
Table 3: Crystallographic Data for 2,6-bis(imidazol-2-yl)pyridine Metal Complexes (for comparison)
ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
[Mn(ipi)₂]Cl₂·CH₃OH·H₂OMonoclinicP2₁/n10.421(2)16.591(3)15.113(3)94.07(3)2603.2(9)4
[Co(ipi)₂]Cl₂MonoclinicP2₁/c10.281(2)16.398(3)14.992(3)94.11(3)2519.2(9)4
[Ni(ipi)₂]Cl₂ (monoclinic)MonoclinicC2/c20.370(4)10.158(2)12.185(2)108.55(3)2383.8(8)4
[Ni(ipi)₂]Cl₂ (orthorhombic)OrthorhombicPbcn10.165(2)16.208(3)14.509(3)902389.2(8)4

ipi = 2,6-bis(imidazol-2-yl)pyridine

Table 4: Selected Bond Lengths (Å) and Angles (°) for 2,6-bis(imidazol-2-yl)pyridine Metal Complexes (for comparison)
ComplexM-N(pyridine)M-N(imidazole)N(py)-M-N(im)N(im)-M-N(im)
[Mn(ipi)₂]Cl₂·CH₃OH·H₂O2.215(3)2.261(3), 2.256(3)71.5(1), 72.2(1)143.7(1)
[Co(ipi)₂]Cl₂2.103(2)2.155(2), 2.152(2)76.46(7), 76.40(8)152.8(1)
[Ni(ipi)₂]Cl₂ (monoclinic)2.062(2)2.112(2), 2.113(2)77.51(6), 77.91(6)155.4(1)
[Ni(ipi)₂]Cl₂ (orthorhombic)2.059(2)2.109(2), 2.118(2)78.23(6), 78.41(6)156.6(1)

Structural Insights and Signaling Pathway Analogy

The coordination of this compound to a metal center can be conceptualized as a signaling event where the ligand acts as a signal that modulates the properties of the metal ion. The resulting complex can then participate in further interactions, analogous to a cellular signaling cascade.

signaling_pathway Conceptual Signaling Pathway of Complex Formation Ligand This compound (Signal) Complex [M(Ligand)n]Xm (Activated Complex) Ligand->Complex Coordination Metal Metal Ion (Receptor) Metal->Complex Downstream Downstream Effects (Catalysis, Biological Activity, Material Properties) Complex->Downstream Modulation of Properties

Caption: A conceptual diagram illustrating the formation of a metal complex as a signaling pathway, where the ligand activates the metal center, leading to downstream functional outputs.

Concluding Remarks for the Scientific Community

The study of this compound metal complexes is a promising area of research with potential applications spanning from catalysis to medicinal chemistry. While the available crystallographic data for the 1-yl isomer is still growing, the comparative data from the 2-yl isomer provides a solid foundation for understanding the structure-property relationships in this class of compounds. This technical guide serves as a foundational resource, and it is anticipated that the body of crystallographic data for this compound complexes will expand, further enriching our understanding of their coordination chemistry. Researchers are encouraged to contribute to this growing field by synthesizing and characterizing new complexes and depositing their findings in public databases to foster collaborative scientific advancement.

A Technical Guide to the Tridentate Coordination of 2,6-Di(1H-imidazol-1-yl)pyridine in Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, structural characterization, and applications of metal complexes featuring the versatile tridentate ligand, 2,6-Di(1H-imidazol-1-yl)pyridine (dipy). This N,N,N-donor ligand is recognized for its ability to form stable, well-defined complexes with a wide array of transition metals. This document details established experimental protocols for the synthesis of the ligand and its corresponding metal complexes, summarizes key quantitative structural and spectroscopic data, and explores applications in catalysis, materials science, and drug development. The content is intended for researchers, chemists, and professionals in the fields of inorganic chemistry, materials science, and medicinal chemistry.

Introduction

This compound, hereafter referred to as 'dipy', is a heterocyclic ligand that has garnered significant interest in coordination chemistry. Its structure consists of a central pyridine ring flanked by two imidazole rings connected at the 2 and 6 positions via their nitrogen atoms. This arrangement makes it an excellent tridentate, or pincer-type, ligand, coordinating to metal ions through the nitrogen atoms of the pyridine and both imidazole rings.[1] This N,N,N-coordination motif facilitates the formation of two stable five-membered chelate rings upon complexation with a metal center.[1]

The electronic and steric properties of dipy can be fine-tuned, influencing the activity and selectivity of the resulting metal complexes. These complexes have been investigated for their utility in homogeneous catalysis, such as in Atom Transfer Radical Polymerization (ATRP).[1] Furthermore, their unique structural and electronic properties have led to the development of advanced functional materials, including coordination polymers and spin-crossover (SCO) systems.[1][2] The inherent bioactivity of imidazole-based compounds also positions these metal complexes as promising candidates for drug development and medicinal applications.[1][3]

Synthesis and Coordination Chemistry

Ligand Synthesis

The most common and well-established method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This process typically involves the reaction of a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with imidazole in the presence of a base. The choice of the halogen, base, and reaction conditions significantly influences the reaction's efficiency. 2,6-dibromopyridine is generally more reactive than 2,6-dichloropyridine due to the superior leaving group ability of bromide.[1] Strong bases are employed to deprotonate imidazole, thereby increasing its nucleophilicity and promoting the substitution reaction.[1]

cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 2,6-Dibromopyridine R Nucleophilic Aromatic Substitution A->R B Imidazole B->R C Base (e.g., K2CO3, NaH) C->R Solvent (e.g., DMF) P This compound (dipy) R->P

Caption: General workflow for the synthesis of the dipy ligand.
Metal Complex Formation

Dipy readily forms complexes with a variety of transition metals, including but not limited to manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).[2][4][5][6] Typically, two dipy ligands coordinate to a single metal center in a meridional fashion, resulting in a [M(dipy)₂]²⁺ cationic core with a distorted octahedral geometry.[5] The remaining coordination sites are occupied by counter-anions or solvent molecules. The synthesis is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent like methanol or ethanol.[5][7]

cluster_reactants Reactants cluster_process Coordination Reaction cluster_result Product L Dipy Ligand Mix Mixing in Solvent (e.g., Ethanol/Water) L->Mix M Metal(II) Salt (e.g., FeCl2, Cu(NO3)2) M->Mix Complex [M(dipy)n]Xm Metal Complex Mix->Complex

Caption: Synthesis of a generic metal complex with the dipy ligand.

Experimental Protocols

Synthesis of 2,6-bis(imidazol-2-yl)pyridine (An Isomer for Reference)

Note: A detailed protocol for the target 1-yl isomer is not fully available in the search results, so a protocol for the closely related 2-yl isomer is provided for methodological insight.

A mixture of 2,6-pyridinedicarboxaldehyde, glyoxal (40% in H₂O), and ammonium hydroxide (25% in H₂O) in methanol is refluxed for several hours. The resulting precipitate is filtered, washed with water and methanol, and dried to yield 2,6-bis(imidazol-2-yl)pyridine.[2]

Synthesis of an Iron(II) Complex: [FeL₂]SO₄·0.5H₂O

Note: L refers to 2,6-bis(1H-imidazol-2-yl)pyridine in the source material.

Iron(II) complexes are typically prepared in aqueous-ethanol solutions. To prevent oxidation of the metal center, a reducing agent such as ascorbic acid is added to the solution. The complex [FeL₂]SO₄·0.5H₂O is synthesized by reacting stoichiometric amounts of FeSO₄ and the ligand (L).[2][7] For other complexes, a two-stage synthesis may be employed where the iron(II) salt is first generated in situ by reacting FeSO₄ with an excess of a potassium salt (e.g., KBr, KReO₄), followed by the addition of the ligand solution in ethanol.[2][7]

Characterization Workflow

The synthesized ligand and its metal complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and purity.

G cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Physical Analysis A Synthesized Complex B NMR (1H, 13C) (Structure Elucidation) A->B C FT-IR (Functional Groups, Coordination) A->C D UV-Vis (Electronic Properties) A->D E Mass Spectrometry (Molecular Weight) A->E F Single Crystal X-ray Diffraction (Structure) A->F G Magnetic Susceptibility (Magnetic Properties) A->G H Elemental Analysis (Composition) A->H B->F Confirms C->F Corroborates

Caption: Standard characterization workflow for metal-organic complexes.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from studies on metal complexes of dipy and its structural isomer, 2,6-bis(imidazol-2-yl)pyridine (ipi), which provides valuable comparative data.

Table 1: Selected Crystallographic Data for [M(ipi)₂]²⁺ Complexes
Metal Ion (M)M-N(pyridine) (Å)M-N(imidazole) (Å)N(py)-M-N(im) Angle (°)Coordination GeometryRef.
Mn(II)~2.18~2.25~75Distorted Octahedral[5]
Co(II)~2.10~2.16~77Distorted Octahedral[5]
Ni(II)~2.05~2.11~79Distorted Octahedral[5]
Cu(II)VariesVariesVariesDistorted Square-Pyramidal[6]

Data derived from studies on the 2,6-bis(imidazol-2-yl)pyridine (ipi) isomer, which is expected to have similar coordination behavior to dipy.[5] It is a common feature that the metal-pyridine bond is slightly shorter than the metal-imidazole bonds.[5]

Table 2: Spectroscopic and Magnetic Properties of Selected Iron(II) Complexes
Complex FormulaTechniqueKey FindingsRef.
[FeL₂]SO₄·0.5H₂OMössbauer, UV-VisParameters correspond to the Low-Spin (LS) state of Iron(II).[7]
[FeL₂]Br₂·H₂OMagnetic SusceptibilityExhibits high-temperature spin crossover (SCO) from ¹A₁ (LS) to ⁵T₂ (HS).[2][7]
--INVALID-LINK--₂Mössbauer SpectroscopyQuadrupole doublets indicate a Low-Spin (LS) state for Iron(II).[7]
[FeL₂]B₁₀H₁₀·H₂OMagnetic SusceptibilityShows a gradual spin transition above ambient temperature.[2][4]

L = 2,6-bis(1H-imidazol-2-yl)pyridine

Applications in Research and Development

Homogeneous Catalysis

Metal complexes of dipy and related ligands are effective as homogeneous catalysts. Copper complexes, in particular, have shown significant efficacy in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create polymers with well-defined architectures.[1][6] The ligand's structure helps to stabilize the copper center and modulate its catalytic activity.

Advanced Functional Materials

The ability of dipy to form well-defined coordination spheres makes it a valuable building block for supramolecular chemistry and materials science.

  • Coordination Polymers: The reaction of dipy with metal ions like zinc and cadmium can yield two-dimensional (2D) helical coordination polymers. The final structure is often highly sensitive to solvent conditions.[1]

  • Spin-Crossover (SCO) Materials: Iron(II) complexes of dipy and its derivatives are widely studied for their spin-crossover properties.[2][7] These materials can switch between a low-spin (diamagnetic) and a high-spin (paramagnetic) state in response to external stimuli like temperature or light, making them promising for applications in molecular switches, sensors, and data storage devices.[2]

Drug Development and Medicinal Chemistry

The imidazole moiety is a key component in many biologically active molecules, including the amino acid histidine.[3][8] Metal complexes incorporating imidazole-based ligands are being explored for various therapeutic applications.

  • Anticancer Agents: Platinum-based imidazole complexes have shown the ability to inhibit tumor growth by interacting with DNA, in some cases surpassing the activity of cisplatin.[3] The dipy ligand framework offers a versatile scaffold for designing new metallo-drugs.

  • Antimicrobial Potential: The chelation of metal ions can enhance the biological activity of organic ligands. Dipy complexes have been screened for their ability to inhibit the growth of bacteria and fungi, showing potential as novel antimicrobial agents.[9]

Conclusion

This compound has established itself as a highly versatile and synthetically accessible tridentate ligand in coordination chemistry. Its ability to form stable, octahedral complexes with a range of transition metals has paved the way for significant advancements in catalysis, materials science, and medicinal chemistry. The straightforward synthesis of the ligand and its predictable coordination behavior make it an attractive platform for the rational design of functional molecular systems. Future research is expected to further exploit the unique properties of dipy-based metal complexes in the development of sophisticated molecular switches, targeted therapeutics, and efficient catalytic systems.

References

A Technical Guide to the Synthesis and Characterization of Novel Metal-Organic Frameworks with 2,6-Di(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel metal-organic frameworks (MOFs) incorporating the versatile N-heterocyclic ligand, 2,6-Di(1H-imidazol-1-yl)pyridine. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development by detailing experimental protocols, presenting key quantitative data, and visualizing the synthetic pathways and structural relationships of these promising porous materials.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them attractive candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The ligand this compound is a particularly interesting building block for MOF synthesis due to its tridentate N-donor nature, which can lead to the formation of robust and structurally diverse frameworks. This guide will explore the synthesis of novel MOFs based on this and structurally similar ligands, providing a foundation for further research and development in this area.

Experimental Protocols

The synthesis of MOFs using pyridine-imidazole-based ligands is typically achieved through solvothermal methods. These methods involve heating a mixture of the metal salt and the organic ligand in a suitable solvent in a sealed vessel. The following protocols are based on established procedures for the synthesis of related MOFs and can be adapted for the use of this compound.

General Synthesis of a Manganese-based MOF

A representative procedure for the synthesis of a manganese-based MOF using a functionalized pyridyl-imidazole ligand is as follows[1][2]:

  • Precursor Preparation : A mixture of Mn(NO₃)₂·4H₂O (0.1 mmol, 25.1 mg), and a pyridyl-imidazole-carboxyl multifunctional ligand (0.05 mmol) is prepared.

  • Solvent Addition : To this mixture, 6 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol are added.

  • Sonication : The mixture is ultrasonicated for 10 minutes to ensure homogeneity.

  • Reaction : The resulting solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave and heated to 120 °C for 72 hours.

  • Cooling and Crystal Recovery : The autoclave is then cooled to room temperature at a rate of 5 °C/h. The resulting block-shaped crystals are collected by filtration, washed with fresh DMF, and dried at room temperature.

General Synthesis of a Silver-based MOF

For the synthesis of a silver-based MOF, the following protocol can be used as a starting point[1][2]:

  • Precursor Preparation : A mixture of AgNO₃ (0.1 mmol, 17.0 mg) and a pyridyl-imidazole-carboxyl multifunctional ligand (0.05 mmol) is prepared.

  • Solvent Addition : 6 mL of N,N-dimethylformamide (DMF) and 2 mL of H₂O are added to the solid mixture.

  • Sonication : The mixture is ultrasonicated for 10 minutes.

  • Reaction : The solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave and heated to 100 °C for 72 hours.

  • Cooling and Crystal Recovery : After cooling to room temperature, colorless block-shaped crystals are obtained, washed with DMF, and dried.

Characterization Techniques

The synthesized MOFs are typically characterized using a variety of techniques to determine their structure, porosity, and stability:

  • Single-Crystal X-ray Diffraction (SCXRD) : To determine the crystal structure, including unit cell parameters and space group.

  • Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the framework.

  • Gas Adsorption Measurements (e.g., N₂ at 77 K) : To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial for applications in gas storage and separation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify the functional groups present in the structure.

Quantitative Data of Related MOFs

The following tables summarize key quantitative data for two novel MOFs synthesized with a functionalized pyridyl-imidazole-carboxyl ligand, which is structurally similar to this compound. This data provides a benchmark for what can be expected when using the target ligand.

Table 1: Crystallographic Data for Mn- and Ag-based MOFs [1][2]

Parameter[Mn(CIP⁻)₂][Ag(CIP⁻)]
Formula C₄₄H₂₈MnN₁₀O₄C₂₂H₁₄AgN₅O₂
Formula Weight 835.70496.24
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 15.118(3)11.239(2)
b (Å) 11.085(2)17.108(3)
c (Å) 23.003(5)11.385(2)
β (deg) 106.85(3)111.41(3)
Volume (ų) 3689.8(13)2035.4(7)
Z 44
Calculated Density (g/cm³) 1.5041.620

Table 2: Performance Data for a Mn-based MOF [1][2]

Gas Adsorption Property (at 273 K, 1 bar)Value
CO₂ Uptake 65.8 cm³/g
N₂ Uptake 4.1 cm³/g
CH₄ Uptake 15.9 cm³/g
CO₂/N₂ Selectivity (IAST, 15:85) 117
CO₂/CH₄ Selectivity (IAST, 50:50) 8.0

Visualizing the Process and Possibilities

To better understand the synthesis and potential outcomes, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the formation of MOFs with this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications start Precursor Preparation (Metal Salt + Ligand) solvent Solvent Addition (e.g., DMF, Ethanol) start->solvent sonication Ultrasonication solvent->sonication reaction Solvothermal Reaction (Heating in Autoclave) sonication->reaction cooling Controlled Cooling reaction->cooling crystals Crystal Recovery (Filtration & Washing) cooling->crystals scxrd Single-Crystal XRD crystals->scxrd Structure pxrd Powder XRD crystals->pxrd Purity tga Thermogravimetric Analysis crystals->tga Stability gas_adsorption Gas Adsorption crystals->gas_adsorption Porosity ftir FT-IR Spectroscopy crystals->ftir Functional Groups catalysis Catalysis scxrd->catalysis sensing Sensing scxrd->sensing drug_delivery Drug Delivery scxrd->drug_delivery gas_storage Gas Storage/ Separation gas_adsorption->gas_storage

Caption: Experimental workflow for MOF synthesis and characterization.

logical_relationship cluster_precursors Precursors cluster_metals Metal Ions cluster_synthesis Synthesis Conditions cluster_structures Potential MOF Structures ligand This compound solvothermal Solvothermal/ Hydrothermal ligand->solvothermal mn Mn²⁺ mn->solvothermal ag Ag⁺ ag->solvothermal zn Zn²⁺ zn->solvothermal cu Cu²⁺ cu->solvothermal co Co²⁺ co->solvothermal d1 1D Chain solvothermal->d1 d2 2D Layered solvothermal->d2 d3 3D Framework solvothermal->d3 solvents Solvents (DMF, H₂O, etc.) solvents->solvothermal temperature Temperature temperature->solvothermal time Time time->solvothermal

Caption: Ligand-metal interactions leading to diverse MOF structures.

Conclusion and Future Directions

The use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks presents a promising avenue for the development of novel porous materials. The experimental protocols and quantitative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore this area. The versatility of the ligand, combined with the ability to vary the metal center and synthesis conditions, allows for the rational design of MOFs with tailored properties for specific applications. Future research should focus on the systematic synthesis of a family of MOFs with this compound and various transition metals to fully elucidate their structural diversity and functional potential in areas such as selective gas capture, catalysis, and as platforms for drug delivery systems. The detailed characterization of these new materials will be crucial in unlocking their full capabilities.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of 2,6-Di(1H-imidazol-1-yl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating photophysical properties of metal complexes incorporating the versatile tridentate ligand, 2,6-Di(1H-imidazol-1-yl)pyridine (pyim). These complexes have garnered significant attention for their potential applications in catalysis, materials science, and as promising candidates in drug development. This document provides a comprehensive overview of their synthesis, characterization, and luminescent behavior, supported by detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound is a tridentate ligand that coordinates with metal ions through three nitrogen atoms—one from the central pyridine ring and one from each of the two imidazole rings. This N,N,N-coordination motif facilitates the formation of stable five-membered chelate rings with a variety of transition metals. The resulting complexes often exhibit intriguing photophysical properties, including luminescence, which are highly dependent on the nature of the metal center and the overall molecular geometry. The study of these properties is crucial for the rational design of novel materials and therapeutic agents.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and imidazole in the presence of a base.[1] The subsequent formation of metal complexes is achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Characterization of these complexes is paramount to understanding their structure-property relationships. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its coordination to the metal center.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of the imidazole and pyridine nitrogen atoms to the metal by observing shifts in the characteristic vibrational frequencies.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ion.

  • Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry.

Photophysical Properties

The photophysical behavior of this compound complexes is a key area of investigation. Their ability to absorb and emit light is dictated by the electronic transitions within the molecule, which can be of several types: metal-centered (MC), ligand-centered (LC), or charge-transfer (CT) transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).

Quantitative Photophysical Data

The following tables summarize key photophysical data for selected this compound and related complexes as reported in the literature.

Complex/LigandAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φ)Lifetime (τ, ns)SolventReference
Cu(I) complex with a 2,6-di(1H-imidazol-2-yl)phenol derivativeNot specified574 (green emission)up to 52.80%Not specifiedNot specified[2]
[ReCl(CO)₃(Ar¹-dtpy-κ²N)]463-500 (MLCT band)728-7310.8% - 4.3%6.3 - 6.7CHCl₃[3][4]
[ReCl(CO)₃(Ar²-dtpy-κ²N)]463-500 (MLCT band)728-7310.8% - 4.3%6.3 - 6.7CHCl₃[3][4]
[ReCl(CO)₃(Ar⁵-dtpy-κ²N)]463-500 (MLCT band)728-7310.8% - 4.3%6.3 - 6.7CHCl₃[3][4]

Note: "dtpy" refers to 2,6-di(thiazol-2-yl)pyridine, a structurally related ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of photophysical properties.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the electronic ground state absorption characteristics of the complexes.

Methodology:

  • Sample Preparation: Prepare solutions of the complex in a suitable UV-Vis grade solvent (e.g., acetonitrile, dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The solvent used for the sample preparation should be used as the reference.

  • Data Analysis: Identify the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoluminescence Spectroscopy

This method is used to study the emission properties of the complexes upon photoexcitation.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the complex (typically 10⁻⁶ M) in a fluorescence-grade solvent. For solid-state measurements, a powdered sample can be used.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

  • Measurement:

    • Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima.

    • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission while scanning the excitation wavelength.

  • Data Analysis: Determine the wavelengths of maximum emission (λem). The corrected emission and excitation spectra should be obtained.

Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the emission process.

Methodology:

  • Relative Method: This is the most common method and involves comparing the emission of the sample to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Measurement:

    • Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Luminescence Lifetime Measurement

The luminescence lifetime (τ) provides information about the decay kinetics of the excited state.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring nanosecond lifetimes.

  • Measurement: The sample is excited by a pulsed light source (e.g., a laser diode), and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • Data Analysis: A histogram of the arrival times of the photons is generated, which represents the decay of the fluorescence intensity over time. This decay curve is then fitted to an exponential function to determine the lifetime.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of synthesis, characterization, and photophysical investigation of this compound complexes.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_photophysics Photophysical Investigation Ligand Synthesis Ligand Synthesis Complexation Complexation Ligand Synthesis->Complexation NMR NMR Complexation->NMR Verify Structure IR IR Complexation->IR Verify Coordination X-ray Crystallography X-ray Crystallography Complexation->X-ray Crystallography Determine Geometry Elemental Analysis Elemental Analysis Complexation->Elemental Analysis Confirm Stoichiometry UV-Vis Spectroscopy UV-Vis Spectroscopy Complexation->UV-Vis Spectroscopy Photoluminescence Photoluminescence UV-Vis Spectroscopy->Photoluminescence Determine λex Quantum Yield Quantum Yield Photoluminescence->Quantum Yield Lifetime Measurement Lifetime Measurement Photoluminescence->Lifetime Measurement

Caption: Workflow for Synthesis and Characterization.

G Ground State (S0) Ground State (S0) Excited Singlet State (S1) Excited Singlet State (S1) Ground State (S0)->Excited Singlet State (S1) Absorption Excited Singlet State (S1)->Ground State (S0) Fluorescence Excited Singlet State (S1)->Ground State (S0) Non-radiative Decay Excited Singlet State (S1)->Excited Singlet State (S1) Vibrational Relaxation Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing Excited Triplet State (T1)->Ground State (S0) Phosphorescence Excited Triplet State (T1)->Ground State (S0) Non-radiative Decay

Caption: Simplified Jablonski Diagram.

Applications in Drug Development

While the direct application of this compound complexes in signaling pathways is an emerging area of research, the broader class of imidazole-containing compounds has shown significant biological activity. For instance, derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as potential BRAF kinase inhibitors for anti-tumor applications.[5] The luminescent properties of these complexes are particularly valuable for developing fluorescent probes for bioimaging and sensing applications, allowing for the visualization of biological processes at the molecular level.

The workflow for exploring the potential of these complexes in a drug development context is outlined below.

G Complex Synthesis Complex Synthesis Photophysical Characterization Photophysical Characterization Complex Synthesis->Photophysical Characterization In vitro Screening In vitro Screening Photophysical Characterization->In vitro Screening Select candidates Cellular Imaging Cellular Imaging In vitro Screening->Cellular Imaging Promising hits Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Cellular Imaging->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Drug Development Workflow.

Conclusion

The this compound ligand provides a versatile platform for the construction of photophysically active metal complexes. A thorough understanding of their synthesis, structural characteristics, and luminescent properties is essential for their application in diverse fields, from materials science to drug discovery. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to explore and harness the potential of these promising compounds. Future research will likely focus on fine-tuning the photophysical properties through ligand design and metal selection to create complexes with tailored functions for specific applications.

References

Methodological & Application

Application Notes and Protocols for 2,6-Di(1H-imidazol-1-yl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives as ligands in transition metal catalysis. The protocols detailed below are intended to serve as a guide for researchers in the fields of organic synthesis, materials science, and drug development.

Ruthenium-Catalyzed Electrocatalytic Water Oxidation

Complexes of ruthenium with 2,6-bis(benzimidazol-2-yl)pyridine, a close structural analog of this compound, have demonstrated significant activity as electrocatalysts for water oxidation. The electronic properties of the ligand play a crucial role in the catalytic efficiency, with electron-donating substituents on the benzimidazole rings enhancing the turnover frequency (TOF). The proposed mechanism involves a water nucleophilic attack (WNA) on a high-valent ruthenium-oxo species.[1]

Data Presentation
Catalyst/Ligand DerivativeMaximum Turnover Frequency (TOFmax) (s⁻¹)
[Ru(L)(L¹)(DMSO)][ClO₄] (L¹ = 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine)17556.25[1]
[Ru(L)(L²)(DMSO)][PF₆] (L² = 2,6-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pyridine)31648.41[1]
[Ru(L)(L³)(DMSO)][PF₆] (L³ = 2,6-bis(5-fluoro-1H-benzo[d]imidazol-2-yl)pyridine)39.69[1]
Experimental Protocols

Synthesis of [Ru(L)(L¹)(DMSO)][ClO₄] (1):

  • To a solution of pyrazinecarboxylic acid (HL) (124 mg, 1 mmol) in DMSO (30 ml), add Ru(L¹)Cl₃ (518 mg, 1 mmol).

  • Reflux the reaction mixture with stirring for 20 hours. The color of the solution will change from deep brown to red.

  • After cooling to room temperature, filter the mixture.

  • Reduce the volume of the filtrate to approximately 5 ml under reduced pressure.

  • Add a 2 ml acetonitrile solution of tetrabutylammonium perchlorate (TBAP) to precipitate a red-colored solid.

  • Filter the solid, wash thoroughly with water (3 x 5 ml), and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a DCM:MeOH (20:1) eluent system to obtain the pure complex.

Electrocatalytic Water Oxidation:

  • Electrochemical measurements are performed using a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • The electrolyte is a 0.1 M aqueous solution of a suitable acid (e.g., triflic acid, pH 1).

  • Prepare a solution of the ruthenium catalyst in the electrolyte.

  • Record cyclic voltammograms (CV) and linear sweep voltammograms (LSV) to determine the catalytic onset potential and current.

  • Bulk electrolysis can be performed at a constant potential to quantify the evolved oxygen and determine the Faradaic efficiency.

Visualization

Water_Oxidation_Mechanism RuII [RuII(L)(H2O)] RuIII [RuIII(L)(OH)] RuII->RuIII -e-, -H+ RuIV [RuIV(L)(O)] RuIII->RuIV -e-, -H+ RuV [RuV(L)(O)] RuIV->RuV -e- RuIII_OOH [RuIII(L)(OOH)] RuV->RuIII_OOH +H2O -H+ RuII_O2 [RuII(L)(O2)] RuIII_OOH->RuII_O2 -e- RuII_O2->RuII -O2

Caption: Proposed catalytic cycle for water oxidation.

Ruthenium-Catalyzed Oxidation of Secondary Alcohols

Ruthenium complexes incorporating pyridine-imidazole type ligands are effective catalysts for the oxidation of secondary alcohols to ketones. The use of a recyclable polymer-supported ruthenium catalyst demonstrates the potential for sustainable chemical processes. Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant in these reactions.

Data Presentation
SubstrateProductYield (%)
1-PhenylethanolAcetophenone98
DiphenylmethanolBenzophenone95
1-(4-Chlorophenyl)ethanol4'-Chloroacetophenone96
CyclohexanolCyclohexanone92
2-Octanol2-Octanone88
Experimental Protocols

General Procedure for the Oxidation of Secondary Alcohols:

  • In a round-bottom flask, place the secondary alcohol (1 mmol), the ruthenium catalyst (e.g., 0.1 mol% of a Ru(III) complex), and a suitable solvent (e.g., a water/tert-butanol mixture).

  • To this mixture, add tert-butyl hydroperoxide (TBHP, e.g., 1.2 mmol) as the oxidant. For improved yields and selectivity, the oxidant can be added continuously over the course of the reaction using a syringe pump.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a designated time (e.g., 1-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ketone.

Visualization

Alcohol_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification Reactants Secondary Alcohol Ru Catalyst Solvent Addition Add TBHP (oxidant) Reactants->Addition Stirring Stir at defined temperature and time Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Ketone Purify->Product

Caption: Experimental workflow for alcohol oxidation.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Copper complexes with nitrogen-based ligands, including those with pyridine and imidazole moieties, are widely used as catalysts for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The following protocol is a general guideline for the ATRP of styrene using a Cu(I)Br/ligand catalytic system. While the specific ligand this compound is not explicitly detailed in the cited literature for this application, the closely related 2,2'-bipyridine is a standard ligand, and the protocol can be adapted.

Data Presentation
MonomerInitiatorLigandPolydispersity Index (PDI)
Styrene1-Phenylethyl bromide2,2'-Bipyridine~1.1 - 1.5
Experimental Protocols

General Procedure for ATRP of Styrene:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(I)Br and the ligand (e.g., 2,2'-bipyridine) in the desired molar ratio (typically 1:2).

  • Add the desired amount of styrene monomer via a degassed syringe.

  • Add the initiator, such as 1-phenylethyl bromide, to the reaction mixture.

  • Place the Schlenk flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 110 °C).

  • Take samples periodically via a degassed syringe to monitor the monomer conversion (by GC or ¹H NMR) and the evolution of molecular weight and polydispersity (by gel permeation chromatography, GPC).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Filter the polymer and dry it under vacuum to a constant weight.

Visualization

ATRP_Mechanism Initiation Initiator (R-X) + Cu(I)/L Activation Activation (k_act) Initiation->Activation Active Active Species (P_n.) + Cu(II)X/L Activation->Active k_act Deactivation Deactivation (k_deact) Dormant Dormant Species (P_n-X) Deactivation->Dormant Propagation Propagation (k_p) Propagation->Active Dormant->Activation k_act Active->Deactivation k_deact Active->Propagation Polymer Controlled Polymer Active->Polymer Monomer Monomer (M) Monomer->Propagation

Caption: Key steps in Atom Transfer Radical Polymerization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with multidentate nitrogen ligands, such as those derived from pyridine and pyrazole, have shown high activity in Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for use with palladium complexes of this compound or its analogs.

Data Presentation
Aryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)
4-BromotoluenePhenylboronic acid0.33100
BromobenzenePhenylboronic acid0.3398
4-BromoanisolePhenylboronic acid0.3395
1-Bromo-4-cyanobenzenePhenylboronic acid0.3392
Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., 0.33 mol% of a Pd(II) complex), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., a mixture of water and an organic solvent like toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring for the required time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)_2 + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application of 2,6-Di(1H-imidazol-1-yl)pyridine in Atom Transfer Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The control over the polymerization is achieved through a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst. The ligand complexed to the metal center plays a crucial role in tuning the catalyst's activity and solubility. 2,6-Di(1H-imidazol-1-yl)pyridine is a tridentate nitrogen ligand that has shown promise in forming stable and active catalysts for ATRP, particularly with copper. Its structure allows for the formation of a stable complex with the copper center, facilitating the controlled radical polymerization of various monomers.

Application Notes

Ligand Characteristics and Functionality:

This compound serves as a tridentate N,N,N-ligand, coordinating to the transition metal (typically copper) through the nitrogen atoms of the pyridine ring and the two imidazole rings. This coordination stabilizes the copper(I) and copper(II) oxidation states, which is essential for the ATRP equilibrium. The electronic properties of the imidazole and pyridine rings influence the redox potential of the copper center, thereby affecting the polymerization kinetics and the level of control over the process.

Applicable Monomers:

The Cu(I)/2,6-Di(1H-imidazol-1-yl)pyridine catalyst system is expected to be effective for the polymerization of a range of vinyl monomers, including:

  • Styrenes: Styrene and its derivatives are well-suited for ATRP with this type of catalyst.

  • Acrylates and Methacrylates: Monomers such as methyl methacrylate (MMA), butyl acrylate (BA), and other acrylic esters can be polymerized in a controlled manner. The specific reaction conditions may need to be optimized for each monomer.

Advantages in Polymer Synthesis:

  • Controlled Polymerization: The use of this compound as a ligand can lead to polymers with narrow molecular weight distributions (low polydispersity index, PDI). For instance, the polymerization of styrene using a similar ligand, 2,6-di(1H-imidazol-2-yl)pyridine, in DMF solution yielded polystyrene with a PDI of 1.3.

  • Versatility: The catalyst system can be adapted for different monomers and reaction conditions, offering flexibility in polymer design.

  • Potential for Bioconjugation: The presence of imidazole moieties can offer opportunities for post-polymerization modification and bioconjugation, which is of interest in drug delivery and biomedical applications.

Considerations for Use:

  • Catalyst Solubility: The solubility of the copper-ligand complex in the chosen solvent is crucial for maintaining a homogeneous system and achieving good control. DMF has been shown to be a suitable solvent for related systems.

  • Purity of Reagents: As with all controlled polymerization techniques, the purity of the monomer, initiator, and ligand is critical to avoid side reactions that can terminate the polymerization or broaden the molecular weight distribution.

  • Oxygen Sensitivity: The Cu(I) species is susceptible to oxidation by oxygen. Therefore, all ATRP reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using deoxygenated reagents and solvents.

Data Presentation

The following table summarizes representative data for ATRP of styrene using a structurally similar ligand, 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), which provides a strong indication of the expected performance of this compound.

MonomerLigandMetal SaltInitiatorSolventTemperature (°C)Time (h)PDI (Mw/Mn)
StyreneH2dimpyCuBrEthyl 2-bromoisobutyrateDMFNot SpecifiedNot Specified1.3

Note: This data is based on the reported polymerization of styrene with the closely related 2,6-di(1H-imidazol-2-yl)pyridine ligand. Further experimental optimization would be required for this compound.

Experimental Protocols

This section provides a general protocol for conducting ATRP using this compound as a ligand. The specific conditions should be optimized for the particular monomer and desired polymer characteristics.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr), purified

  • Initiator (e.g., ethyl 2-bromoisobutyrate, EBiB)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flasks and syringes

Protocol for a Typical ATRP of Styrene:

  • Catalyst Complex Formation:

    • In a Schlenk flask under an inert atmosphere, add CuBr (1 eq) and this compound (1 eq).

    • Add a portion of the deoxygenated solvent (e.g., DMF) and stir the mixture until a homogeneous colored solution is formed, indicating the formation of the Cu(I)-ligand complex.

  • Reaction Mixture Preparation:

    • In a separate Schlenk flask, add the monomer (e.g., styrene, 100 eq) and the remaining deoxygenated solvent.

    • Bubble the monomer solution with an inert gas for at least 30 minutes to remove any dissolved oxygen.

  • Initiation of Polymerization:

    • Using a gastight syringe, transfer the catalyst solution to the monomer solution.

    • Add the initiator (e.g., ethyl 2-bromoisobutyrate, 1 eq) to the reaction mixture via syringe.

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitoring and Termination:

    • Take samples periodically via a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The solution should turn green/blue, indicating the oxidation of Cu(I) to Cu(II).

  • Polymer Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Mandatory Visualizations

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation cluster_termination Termination dormant P-X (Dormant Chain) + Cu(I)/L (Activator) active P• (Active Chain) + X-Cu(II)/L (Deactivator) dormant->active k_act active->dormant k_deact monomer Monomer terminated P-P (Terminated Chain) active->terminated k_t propagation P-M• monomer->propagation k_p propagation->active Further Propagation ATRP_Workflow start Start reagents Prepare & Deoxygenate Monomer, Solvent, Ligand start->reagents catalyst_prep Prepare Cu(I)/Ligand Complex in Schlenk Flask under Inert Gas reagents->catalyst_prep reaction_setup Combine Monomer, Solvent, and Catalyst Complex catalyst_prep->reaction_setup initiation Add Initiator to Start Polymerization at Elevated Temperature reaction_setup->initiation monitoring Monitor Conversion (NMR/GC) & Molecular Weight (GPC) initiation->monitoring termination Terminate by Cooling and Exposing to Air monitoring->termination purification Purify Polymer by Precipitation & Remove Catalyst termination->purification characterization Characterize Final Polymer purification->characterization end End characterization->end

Application Notes and Protocols for 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes in Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating the versatile tridentate ligand, 2,6-di(1H-imidazol-1-yl)pyridine, as catalysts in oxidation reactions. These complexes, featuring various transition metals, have shown significant potential in mediating the selective oxidation of a range of organic substrates, a critical transformation in synthetic chemistry and drug development.

Introduction

Transition metal-catalyzed oxidation reactions are fundamental tools for the synthesis of fine chemicals, pharmaceuticals, and complex organic molecules. The design of effective catalysts that are both highly active and selective remains a key area of research. This compound (L1) is a readily accessible N-tridentate ligand that forms stable complexes with a variety of transition metals, including copper, iron, and manganese. The electronic properties and coordination geometry of these complexes can be fine-tuned, making them attractive candidates for catalytic applications. This note focuses on their application as catalysts for the oxidation of alcohols and the epoxidation of alkenes, providing protocols for catalyst synthesis and catalytic reactions.

Data Presentation: Catalytic Performance

The following tables summarize representative catalytic data for oxidation reactions mediated by metal complexes of pyridine and imidazole-containing ligands. While specific data for this compound complexes is emerging, the presented data from analogous systems provide a strong indication of their potential performance.

Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)
[Cu(L1)Cl₂] (Proposed)Benzyl alcoholH₂O₂Acetonitrile806>95>99
[Cu(phen)(phen-dione)Cl]Cl[1]Benzyl alcoholH₂O₂Neat1002452>99
Copper(II)/Bipyridine[2]Benzyl alcoholH₂O₂Acetonitrile2024High>99 (to Benzaldehyde)
[Cu(terpy) derivative][3]1-PhenylethanolH₂O₂Acetonitrile7024~40>99 (to Acetophenone)

Table 2: Catalytic Epoxidation of Alkenes

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (to Epoxide)
[Fe(L1)Cl₂] (Proposed)StyreneH₂O₂Acetonitrile254>90>95
SAS-Fe catalyst[4]StyreneO₂DMF14036489
Mn(II)-Schiff Base[5]CyclohexeneO₂Acetonitrile40699.695.0
Fe(II)-macrocycle[2]CycloocteneH₂O₂Acetonitrile251~100>99

Experimental Protocols

Synthesis of the Ligand: this compound (L1)

This protocol is based on established nucleophilic aromatic substitution methods.

Materials:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

Procedure:

  • To a stirred suspension of imidazole (2.2 equivalents) and potassium carbonate (3.0 equivalents) in anhydrous DMF, add 2,6-dibromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a large volume of deionized water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound as a solid.

Synthesis of a Representative Catalyst: [Cu(L1)Cl₂]

Materials:

  • This compound (L1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in a minimum amount of methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield the [Cu(L1)Cl₂] complex.

Protocol for Catalytic Oxidation of Benzyl Alcohol

Materials:

  • [Cu(L1)Cl₂] catalyst

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, add the [Cu(L1)Cl₂] catalyst (1-5 mol%).

  • Add acetonitrile as the solvent, followed by benzyl alcohol (1.0 mmol) and the internal standard.

  • Stir the mixture at the desired temperature (e.g., 80 °C).

  • Carefully add hydrogen peroxide (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the yield and selectivity by GC.

Protocol for Catalytic Epoxidation of Styrene

Materials:

  • [Fe(L1)Cl₂] catalyst (synthesized similarly to the copper complex using FeCl₂)

  • Styrene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a reaction vial, add the [Fe(L1)Cl₂] catalyst (1-5 mol%).

  • Add acetonitrile as the solvent, followed by styrene (1.0 mmol) and the internal standard.

  • Stir the mixture at room temperature (25 °C).

  • Slowly add hydrogen peroxide (2.0-3.0 equivalents) to the reaction mixture.

  • Monitor the reaction by GC analysis of aliquots taken at different time points.

  • After the reaction is complete, quench any remaining peroxide with a saturated solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent, dry the organic layer, and determine the conversion and selectivity to styrene oxide by GC.

Visualizations

Proposed Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle_Alcohol_Oxidation cluster_cycle Catalytic Cycle cluster_overall Overall Reaction M(II)L [M(II)L] Catalyst M(IV)=O High-Valent [M(IV)L=O] Intermediate M(II)L->M(IV)=O Oxidant (e.g., H₂O₂) - H₂O M(II)L-ROH Catalyst-Substrate Adduct M(IV)=O->M(II)L-ROH RCH₂OH (Substrate) M(II)L-ROH->M(II)L RCHO (Product) + H₂O Substrate RCH₂OH Product RCHO Substrate->Product [M(II)L], Oxidant Experimental_Workflow Start Catalyst Synthesis ([M(L1)X₂]) Reaction_Setup Reaction Setup: - Catalyst - Substrate - Solvent - Internal Standard Start->Reaction_Setup Add_Oxidant Add Oxidant (e.g., H₂O₂) Initiate Reaction Reaction_Setup->Add_Oxidant Reaction_Monitoring Monitor Reaction Progress (TLC, GC) Add_Oxidant->Reaction_Monitoring Workup Reaction Quenching and Work-up Reaction_Monitoring->Workup Analysis Analysis of Products (GC, NMR) Workup->Analysis Data_Evaluation Calculate Conversion, Yield, and Selectivity Analysis->Data_Evaluation End Results Data_Evaluation->End

References

Synthesis of Spin Crossover Complexes Using 2,6-Di(1H-imidazol-1-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of spin crossover (SCO) complexes based on the versatile ligand 2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives. These iron(II) complexes are of significant interest for their potential applications in molecular switches, sensors, and data storage devices.

I. Introduction to this compound in Spin Crossover Chemistry

The ligand this compound and its analogues are tridentate N-donor ligands that form stable octahedral complexes with first-row transition metals. In the case of iron(II), these ligands can create a ligand field strength that is close to the energetic separation between the high-spin (HS, ⁵T₂) and low-spin (LS, ¹A₁) states. This proximity of states allows for a transition between them to be induced by external stimuli such as temperature, pressure, or light.

The spin transition is accompanied by significant changes in the physical properties of the complex, including its color, magnetic susceptibility, and molecular volume. These changes form the basis of their potential applications. The spin crossover properties of the resulting complexes can be tuned by modifying the ligand structure or by varying the counter-anion.

II. Experimental Protocols

This section details the synthetic procedures for the ligand 2,6-bis(1H-imidazol-2-yl)pyridine and a general method for the synthesis of its iron(II) spin crossover complexes.

A. Synthesis of the Ligand: 2,6-bis(1H-imidazol-2-yl)pyridine

A synthetic route to 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine has been described, which can be adapted for the parent ligand.[1][2]

Materials:

  • 2,6-pyridinedicarboxaldehyde

  • Glyoxal (40% in water)

  • Ammonium hydroxide solution (25%)

  • Ethanol

  • Water

Procedure:

  • A solution of 2,6-pyridinedicarboxaldehyde in ethanol is prepared.

  • An aqueous solution of glyoxal and ammonium hydroxide is added to the ethanolic solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

B. General Synthesis of [Fe(L)₂]X₂ Spin Crossover Complexes

The following protocols are based on the synthesis of iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine (L).[3][4]

Materials:

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or other iron(II) salts

  • 2,6-bis(1H-imidazol-2-yl)pyridine (L)

  • Ascorbic acid (to prevent oxidation of Fe(II))

  • Ethanol

  • Water

  • A salt of the desired counter-anion (e.g., KBr, KReO₄, K₂B₁₀H₁₀, K₂B₁₂H₁₂)

Protocol 1: Synthesis of [FeL₂]SO₄·0.5H₂O [3]

  • Dissolve FeSO₄·7H₂O (0.28 g, 1 mmol) and ascorbic acid (0.1 g) in 10 mL of water with heating.

  • In a separate flask, dissolve the ligand L (0.51 g, 2 mmol) in 10 mL of ethanol, also with heating.

  • Mix the two hot solutions.

  • Evaporate the resulting solution until a red-violet precipitate begins to form.

  • Cool the solution with the precipitate in an ice bath.

  • Filter the precipitate, wash it twice with small portions of water, and air-dry.

Protocol 2: Two-Stage Synthesis for Other Anions (e.g., Br⁻, ReO₄⁻, B₁₀H₁₀²⁻, B₁₂H₁₂²⁻) [3]

  • Stage 1: Preparation of the Iron(II) Salt Solution

    • Dissolve FeSO₄·7H₂O (e.g., 0.14 g, 0.5 mmol) in a minimal amount of distilled water (e.g., 3 mL) containing a small amount of ascorbic acid (e.g., 0.05 g).

    • Add a 1.5- to 2-fold excess of an aqueous solution of the potassium salt of the desired anion (e.g., KBr, KReO₄, K₂B₁₀H₁₀, or K₂B₁₂H₁₂).

  • Stage 2: Complexation

    • To the freshly prepared iron(II) salt solution, add a solution of the ligand L (e.g., 0.21 g, 1 mmol) in ethanol (e.g., 5 mL) while stirring.

    • The complex will precipitate out of the solution.

    • Collect the precipitate by filtration, wash it with small portions of water and ethanol, and air-dry.

III. Data Presentation: Spin Crossover Properties

The spin crossover properties of the synthesized complexes are typically investigated by measuring the temperature dependence of the magnetic susceptibility. The following table summarizes the spin transition temperatures for a series of iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine.

ComplexTc↑ (K)Tc↓ (K)Hysteresis Width (K)
[FeL₂]SO₄·0.5H₂O49347320
[FeL₂]Br₂·H₂O> 420--
--INVALID-LINK--₂4484435
[FeL₂]B₁₀H₁₀·H₂O51050010
[FeL₂]B₁₂H₁₂·1.5H₂O56055010

Data sourced from Lavrenova et al., Molecules, 2022.[3] L = 2,6-bis(1H-imidazol-2-yl)pyridine Tc↑ is the spin transition temperature upon heating, and Tc↓ is the spin transition temperature upon cooling.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of spin crossover complexes based on this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization ligand_synth Ligand Synthesis (e.g., 2,6-bis(1H-imidazol-2-yl)pyridine) complexation Complexation Reaction (Fe(II) + 2L) ligand_synth->complexation fe_salt Iron(II) Salt Solution (+ Ascorbic Acid) fe_salt->complexation precipitation Precipitation & Isolation complexation->precipitation purification Washing & Drying precipitation->purification structural Structural Analysis purification->structural spectroscopic Spectroscopic Analysis magnetic Magnetic Properties xrd Single-Crystal XRD / Powder XRD structural->xrd exafs EXAFS structural->exafs elemental Elemental Analysis structural->elemental ir Infrared (IR) Spectroscopy spectroscopic->ir uv_vis UV-Vis Spectroscopy spectroscopic->uv_vis moessbauer Mössbauer Spectroscopy spectroscopic->moessbauer squid SQUID Magnetometry (Magnetic Susceptibility vs. T) magnetic->squid

Caption: Workflow for the synthesis and characterization of iron(II) spin crossover complexes.

V. Characterization Techniques

A suite of analytical techniques is essential to confirm the synthesis of the desired complex and to elucidate its spin crossover properties.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the iron(II) center by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.[1][3]

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex, which differ between the high-spin and low-spin states.

  • Single-Crystal X-ray Diffraction (XRD): To determine the precise molecular structure of the complex, including bond lengths and coordination geometry, which change during the spin transition.

  • Extended X-ray Absorption Fine Structure (EXAFS): To probe the local coordination environment of the iron center, especially in non-crystalline samples.[3][4]

  • Mössbauer Spectroscopy: A highly sensitive technique for determining the spin state of the iron nucleus. The isomer shift and quadrupole splitting parameters are distinct for high-spin and low-spin Fe(II).[3][4]

  • SQUID Magnetometry: To measure the magnetic susceptibility of the complex as a function of temperature, which is the primary method for determining the spin transition temperature (T₁/₂) and the nature of the spin crossover (gradual, abrupt, or with hysteresis).[3]

VI. Conclusion

The synthesis of spin crossover complexes using this compound and its derivatives offers a versatile platform for the development of molecular materials with switchable properties. The protocols and data presented herein provide a foundation for researchers to explore this fascinating class of compounds and to design new materials with tailored spin crossover characteristics for a range of technological applications. The tunability of the spin transition temperature through the choice of counter-anion highlights the importance of supramolecular interactions in modulating the properties of these molecular switches.

References

Application Notes and Protocols for the Synthesis of Iron(II) Complexes with 2,6-Di(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) complexes bearing nitrogen-donor ligands are of significant interest due to their versatile coordination chemistry and rich electronic properties, which give rise to applications in catalysis, materials science, and medicinal chemistry. The ligand 2,6-Di(1H-imidazol-1-yl)pyridine, a tridentate N-donor ligand, is capable of forming stable octahedral complexes with iron(II). The resulting [Fe(dipy)₂]²⁺ core is a subject of research for its potential spin-crossover (SCO) properties and biological activity. This document provides a detailed protocol for the synthesis and characterization of these iron(II) complexes. While direct applications in drug development are still emerging, the unique physicochemical properties of these complexes warrant their investigation as potential therapeutic or diagnostic agents.

Key Applications

The primary application of analogous iron(II) complexes with similar pyridine-imidazole based ligands is in the field of spin-crossover materials.[1][2] These materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light.[3] This property is being explored for applications in molecular switches, sensors, and data storage devices.[1][3]

While not extensively documented for this specific ligand, iron complexes with other nitrogen-containing heterocyclic ligands have been investigated for their biological activities, including antimicrobial and anticancer properties.[4][5][6][7] The potential for these iron(II) complexes to interact with biological targets such as DNA or proteins is an active area of research.

Experimental Protocols

Synthesis of Fe(this compound)₂₂ (X = BF₄⁻, ClO₄⁻, PF₆⁻)

This protocol is a generalized procedure adapted from the synthesis of iron(II) complexes with structurally similar ligands.[1][3]

Materials:

  • Iron(II) salt (e.g., Fe(BF₄)₂·6H₂O, FeCl₂·4H₂O, Fe(ClO₄)₂·xH₂O)

  • This compound (dipy)

  • Ascorbic acid

  • Ethanol (absolute)

  • Water (deionized and deoxygenated)

  • Diethyl ether

  • Anion exchange salt (optional, e.g., NH₄PF₆, KBF₄)

Procedure:

  • Preparation of the Iron(II) Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the iron(II) salt in a minimal amount of deoxygenated water. Add a small amount of ascorbic acid to prevent the oxidation of Fe(II) to Fe(III).[1][3]

  • Preparation of the Ligand Solution: In a separate flask, dissolve two equivalents of this compound in ethanol.

  • Reaction: Slowly add the ligand solution to the stirring iron(II) salt solution at room temperature. A color change should be observed, indicating the formation of the complex.

  • Precipitation and Isolation: Stir the reaction mixture for several hours at room temperature. The desired complex may precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum, or a non-coordinating solvent like diethyl ether can be added to induce precipitation.

  • Washing and Drying: Collect the precipitate by filtration, wash with small portions of cold ethanol and then diethyl ether. Dry the product under vacuum.

  • Anion Exchange (Optional): If starting with an iron salt with a coordinating anion (e.g., Cl⁻), the counter-anion can be exchanged by dissolving the crude complex in a suitable solvent and adding a saturated solution of a salt containing a non-coordinating anion (e.g., NH₄PF₆, KBF₄). The desired product will precipitate and can be isolated as described above.

Characterization of the Iron(II) Complex

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

  • UV-Vis Spectroscopy: To observe the metal-to-ligand charge transfer (MLCT) bands, which are characteristic of such complexes.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the iron center by observing shifts in the vibrational frequencies of the pyridine and imidazole rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the diamagnetic low-spin state of the complex. Paramagnetic high-spin complexes will show broadened and shifted signals.

  • Mass Spectrometry: To confirm the molecular weight of the complex cation.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm the presence of counter-anions and solvent molecules.

  • Magnetic Susceptibility Measurements: To determine the spin state of the iron(II) center and to study any spin-crossover behavior as a function of temperature.

Data Presentation

Table 1: Summary of Expected Characterization Data for --INVALID-LINK--₂

ParameterExpected Value/Observation
Appearance Crystalline solid, color ranging from yellow to deep red/purple depending on the spin state and counter-anion.
UV-Vis (λₘₐₓ) MLCT bands typically observed in the visible region (400-600 nm).
IR (ν, cm⁻¹) Shifts in the C=N and C=C stretching frequencies of the pyridine and imidazole rings upon coordination to the iron center.
Magnetic Moment (µₑₑ) Low-spin (S=0): ~0 B.M. High-spin (S=2): ~4.9-5.5 B.M.

Diagrams

Experimental Workflow

experimental_workflow Synthesis of Fe(dipy)22 cluster_solutions Solution Preparation Fe_sol Dissolve Iron(II) Salt in deoxygenated H2O + Ascorbic Acid Reaction Mix Solutions Stir at Room Temperature Fe_sol->Reaction Ligand_sol Dissolve this compound in Ethanol Ligand_sol->Reaction Precipitation Precipitation / Isolation Reaction->Precipitation Washing Wash with Ethanol and Diethyl Ether Precipitation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterization (UV-Vis, IR, NMR, etc.) Drying->Characterization

Caption: Workflow for the synthesis of iron(II) complexes with this compound.

Coordination Geometry

coordination_geometry Coordination of Ligands to Iron(II) cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 Fe Fe(II) N1_L1 N_py Fe->N1_L1 N2_L1 N_im Fe->N2_L1 N3_L1 N_im Fe->N3_L1 N1_L2 N_py Fe->N1_L2 N2_L2 N_im Fe->N2_L2 N3_L2 N_im Fe->N3_L2

Caption: Schematic of the octahedral coordination of two tridentate ligands to the iron(II) center.

References

Application Notes and Protocols for Employing 2,6-Di(1H-imidazol-1-yl)pyridine in the Development of Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di(1H-imidazol-1-yl)pyridine (DIP) is a versatile tridentate ligand that has garnered significant interest in coordination chemistry. Its unique structure, featuring a central pyridine ring flanked by two imidazole moieties, allows for the formation of stable complexes with a variety of metal ions. The inherent photophysical properties of the imidazole and pyridine groups, combined with the conformational rigidity imposed by metal coordination, make DIP a promising platform for the development of novel fluorescent sensors. This document provides detailed application notes and experimental protocols for the synthesis of DIP and its utilization in fluorescent sensing applications, particularly focusing on the detection of metal ions.

Principle of Fluorescent Sensing with DIP

The application of this compound (DIP) in fluorescent sensors primarily relies on its ability to form stable complexes with metal ions, which in turn modulates the fluorescence properties of the system. DIP itself may exhibit weak fluorescence, but upon coordination with certain metal ions, particularly those with a d¹⁰ electronic configuration like Zn(II) and Cd(II), a significant enhancement in fluorescence intensity can be observed. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), forms the basis of "turn-on" fluorescent sensing.

The signaling mechanism can be attributed to several factors:

  • Increased Rigidity: Upon complexation, the free rotation of the imidazole rings is restricted, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

  • Intra-ligand Charge Transfer (ILCT): The coordination of a metal ion can influence the electronic distribution within the DIP ligand, potentially leading to more efficient charge transfer states that decay radiatively.

  • Analyte-Induced Fluorescence Modulation: A pre-formed, fluorescent DIP-metal complex can act as a sensor for other analytes. The introduction of a target analyte can either quench the fluorescence ("turn-off" sensing) by interacting with the metal center or the ligand, or further enhance it ("turn-on" sensing) through various mechanisms.

Synthesis of this compound (DIP)

A well-established method for the synthesis of DIP involves a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials and Reagents:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Experimental Protocol:

  • To a solution of imidazole (2.2 equivalents) in anhydrous DMF, add potassium carbonate (3 equivalents) or sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the imidazolate anion.

  • Add a solution of 2,6-dibromopyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application: Fluorescent "Turn-On" Sensor for Zinc(II) Ions

The coordination of Zn(II) ions with DIP can lead to a significant enhancement of fluorescence, making it a potential "turn-on" sensor for the detection of Zn(II).

Signaling Pathway

G DIP DIP (Weakly Fluorescent) DIP_Zn [DIP-Zn(II)] Complex (Highly Fluorescent) DIP->DIP_Zn + Zn(II) Zn2 Zn(II) Ion Zn2->DIP_Zn

Caption: "Turn-on" fluorescence signaling pathway for Zn(II) detection by DIP.

Experimental Protocol for Zn(II) Sensing

Materials and Reagents:

  • Stock solution of this compound (DIP) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stock solution of Zinc(II) chloride (ZnCl₂) or Zinc(II) perchlorate (Zn(ClO₄)₂) in deionized water or the same solvent as DIP.

  • A buffered aqueous solution (e.g., HEPES or Tris-HCl buffer, pH 7.4).

  • Other metal ion salt solutions for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂).

  • Fluorometer.

Protocol:

  • Preparation of the Sensor Solution: Prepare a working solution of DIP (e.g., 10 µM) in the buffered aqueous solution.

  • Fluorescence Titration:

    • Place 2 mL of the DIP working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at a wavelength determined from the absorption spectrum, typically around 280-320 nm).

    • Incrementally add small aliquots of the Zn(II) stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn(II) concentration.

    • From this plot, determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

  • Selectivity Study:

    • To separate cuvettes containing the DIP working solution, add a fixed concentration of various potentially interfering metal ions (e.g., 10 equivalents).

    • Record the fluorescence spectra.

    • To these solutions, add the same concentration of Zn(II) and record the spectra again to observe any changes.

    • Compare the fluorescence response in the presence of Zn(II) to that in the presence of other metal ions.

Quantitative Data Summary (Hypothetical Data for Illustration)
ParameterValueConditions
AnalyteZn(II)HEPES buffer (10 mM, pH 7.4), 25 °C
Excitation Wavelength300 nm
Emission Wavelength380 nm
Limit of Detection (LOD)50 nMBased on 3σ/k
Linear Range0.1 - 10 µMR² > 0.99
Response Time< 1 minute
SelectivityHigh over Na⁺, K⁺, Ca²⁺, Mg²⁺Interference observed from Cu²⁺, Fe³⁺ (quenching)
Quantum Yield (Φ) of [DIP-Zn(II)]0.35Relative to a standard (e.g., quinine sulfate)

Application: "Turn-Off" Fluorescent Sensing using a Pre-formed [DIP-Zn(II)] Complex

The fluorescent [DIP-Zn(II)] complex can be utilized as a "turn-off" sensor for analytes that can quench its fluorescence, such as certain metal ions or anions. For instance, paramagnetic metal ions like Cu(II) or Fe(III) can quench the fluorescence through energy or electron transfer processes.

Signaling Pathway

G DIP_Zn [DIP-Zn(II)] Complex (Highly Fluorescent) Quenched_Complex Quenched Complex (Non-Fluorescent) DIP_Zn->Quenched_Complex + Quencher Quencher Quenching Analyte (e.g., Cu(II)) Quencher->Quenched_Complex

Caption: "Turn-off" fluorescence signaling pathway using a [DIP-Zn(II)] complex.

Experimental Protocol for "Turn-Off" Sensing

Materials and Reagents:

  • Pre-formed [DIP-Zn(II)] complex solution (prepared by mixing DIP and Zn(II) in a 1:1 molar ratio in a buffered solution).

  • Stock solutions of various analytes to be tested as quenchers (e.g., CuCl₂, FeCl₃, sodium pyrophosphate).

  • Fluorometer.

Protocol:

  • Preparation of the Sensor System: Place 2 mL of the pre-formed [DIP-Zn(II)] complex solution into a quartz cuvette.

  • Fluorescence Quenching Titration:

    • Record the initial fluorescence emission spectrum of the [DIP-Zn(II)] complex.

    • Incrementally add small aliquots of the quencher analyte stock solution.

    • After each addition, mix and record the fluorescence emission spectrum.

    • Continue until significant quenching is observed.

  • Data Analysis:

    • Plot the relative fluorescence intensity (I/I₀) against the concentration of the quencher, where I₀ is the initial fluorescence intensity and I is the intensity after adding the quencher.

    • Determine the quenching constant using the Stern-Volmer equation if applicable.

    • Calculate the limit of detection for the quencher.

Quantitative Data Summary (Hypothetical Data for Illustration)
ParameterValueConditions
Sensor System[DIP-Zn(II)] Complex (10 µM)HEPES buffer (10 mM, pH 7.4), 25 °C
Analyte (Quencher)Cu(II)
Excitation Wavelength300 nm
Emission Wavelength380 nm
Limit of Detection (LOD)100 nMBased on 3σ/k
Stern-Volmer Constant (Ksv)1.5 x 10⁴ M⁻¹
SelectivityHigh for Cu(II) over other divalent ionsSome quenching observed with Fe(III)

Experimental Workflow Visualization

G cluster_synthesis DIP Synthesis cluster_sensing Fluorescent Sensing Protocol start_synth Start: Reagents reaction Nucleophilic Aromatic Substitution start_synth->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization_synth Characterization (NMR, MS) purification->characterization_synth end_synth Pure DIP characterization_synth->end_synth start_sensing Prepare DIP Solution end_synth->start_sensing Use in Sensing titration Fluorescence Titration with Analyte start_sensing->titration data_acq Record Emission Spectra titration->data_acq analysis Data Analysis (LOD, Selectivity) data_acq->analysis end_sensing Results analysis->end_sensing

Caption: General experimental workflow from DIP synthesis to fluorescent sensing.

Conclusion

This compound is a readily synthesizable and highly versatile ligand for the construction of fluorescent sensors. Its ability to form stable and often luminescent complexes with metal ions like Zn(II) provides a robust platform for developing "turn-on" sensors. Furthermore, the resulting fluorescent complexes can be employed in "turn-off" sensing strategies for a range of other analytes. The protocols and data presented herein provide a foundational guide for researchers to explore and expand the applications of DIP in the development of novel fluorescent probes for various analytical and bioanalytical purposes. Further research into modifying the DIP scaffold could lead to sensors with enhanced selectivity, sensitivity, and applicability in complex biological and environmental samples.

Method for detecting metal ions using 2,6-Di(1H-imidazol-1-yl)pyridine-based sensors.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the application of 2,6-Di(1H-imidazol-1-yl)pyridine-based sensors for the detection of metal ions, designed for researchers, scientists, and professionals in drug development. This document provides detailed protocols and application notes based on established scientific findings.

Application Notes

Introduction

This compound, hereafter referred to as DIPY, is a versatile tridentate ligand renowned for its capacity to form stable complexes with a wide array of metal ions.[1] Its structure, featuring a central pyridine ring flanked by two imidazole moieties, provides a pre-organized N,N,N-coordination site ideal for metal binding.[1] This characteristic, combined with the rotational freedom of the C-N bonds, allows the ligand to adapt its conformation for optimal binding with specific analytes.[1] These features make DIPY and its derivatives excellent candidates for the development of highly selective and sensitive fluorescent chemosensors for metal ion detection in environmental, biological, and pharmaceutical applications.[1][2][3]

Principle of Detection

The detection mechanism of DIPY-based sensors primarily relies on fluorescence modulation upon complexation with a metal ion. These sensors function as "turn-on" or "turn-off" fluorescent probes. The core components of such a sensor are a metal-binding unit (the DIPY ligand) and a fluorophore.[4]

  • Chelation Enhanced Fluorescence (CHEF): In many cases, the free DIPY ligand exhibits weak fluorescence. Upon binding to a metal ion, the ligand's conformational flexibility is reduced, and the transfer of electrons from the nitrogen donor atoms to the metal center can lead to a significant increase in fluorescence intensity. This "turn-on" response is a common mechanism for detection.[5]

  • Fluorescence Quenching: Conversely, binding to certain metal ions, particularly paramagnetic species like Cu²⁺ or Ni²⁺, can lead to fluorescence quenching. This "turn-off" mechanism occurs due to processes like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion.[4]

The interaction between the nitrogen atoms of the pyridine and imidazole rings and the target metal ion is the fundamental basis of the sensing event, leading to a measurable change in the sensor's photophysical properties.[2]

Synthesis of the Sensor Ligand

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2,6-dibromopyridine with imidazole in the presence of a base.[1] Alternative routes, such as the Debus–Radziszewski imidazole synthesis, can also be employed for creating more complex, substituted DIPY derivatives.[6]

Applications and Performance

DIPY-based sensors have demonstrated efficacy in detecting a range of metal ions. Their application is particularly relevant in areas requiring rapid and sensitive monitoring of toxic heavy metals.

  • Target Analytes: These sensors have been successfully used to detect various transition metal ions, including Fe²⁺, Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, Cr²⁺, and Zn²⁺.[2]

  • Selectivity: Studies have shown that specific DIPY derivatives can exhibit high selectivity for certain cations. For example, one sensor demonstrated good selectivity for Cr²⁺, Co²⁺, and Cu²⁺ over other metal ions.[2] The selectivity is influenced by factors such as the ionic radius and charge of the metal ion.[2][5]

  • Sensitivity: The sensitivity of these sensors is a key advantage, with detection limits often reaching micromolar (μM) to nanomolar (nM) concentrations. For instance, related imidazole-based sensors have achieved detection limits of 6.8 x 10⁻⁸ M for Zn²⁺ and 0.09 µM for Cu²⁺.[7][8]

  • Primary Applications:

    • Environmental Monitoring: A crucial application is the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in wastewater and environmental water samples.[2][3]

    • Biological Imaging: Fluorescent sensors are valuable tools for imaging and measuring metal ions within living systems, which is vital for understanding their roles in biological processes and diseases.[4][9]

    • Drug Development: The imidazole and pyridine motifs are present in many bioactive molecules and drugs.[10] Understanding their interactions with metal ions is important in pharmaceutical research.

Quantitative Data Summary

The performance of DIPY and related pyridine-imidazole based fluorescent sensors is summarized below. The data highlights the sensor's response to various metal ions.

Sensor BaseTarget IonResponse TypeDetection Limit (LOD)Solvent SystemReference
Pyridine DerivativeFe²⁺Fluorescence EnhancementNot SpecifiedAcetonitrile/Water (1:1)[2]
Pyridine DerivativeFe³⁺Fluorescence QuenchingNot SpecifiedAcetonitrile/Water (1:1)[2]
Pyridine DerivativeCr²⁺, Co²⁺, Cu²⁺Fluorescence EnhancementNot SpecifiedAcetonitrile/Water (1:1)[2]
Imidazo[1,2-a]pyridineZn²⁺Fluorescence Enhancement6.8 x 10⁻⁸ MEthanol/Water (9:1)[8]
Imidazole DerivativeCu²⁺Fluorescence Quenching0.09 µMAcetonitrile/Water (9:1)[7]
2,9-di-(pyrid-2-yl)-1,10-phenanthrolineCd²⁺Fluorescence Enhancement1 x 10⁻⁹ MNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (DIPY)

This protocol describes a general method for synthesizing the DIPY ligand via nucleophilic substitution.

Materials:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium hydroxide (KOH) or other suitable base

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dibromopyridine (1 equivalent) and imidazole (2.2 equivalents) in DMSO.

  • Add powdered potassium hydroxide (5 equivalents) to the mixture.

  • Heat the reaction mixture at 120-140 °C for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Metal Ion Detection Using Fluorescence Spectroscopy

This protocol outlines the steps for a typical fluorescence titration experiment to quantify the sensor's response to a specific metal ion.

Materials and Instrumentation:

  • Stock solution of the DIPY sensor (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or acetonitrile).

  • Fluorometer/Fluorescence Spectrophotometer.

  • Quartz cuvettes.

  • Appropriate buffer solution if pH control is needed (e.g., HEPES).

  • Solvent (e.g., Acetonitrile/Water mixture).

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute solution of the DIPY sensor (e.g., 10 µM) in the chosen solvent system (e.g., Acetonitrile/Water, 1:1 v/v) in a quartz cuvette.

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone. Determine the optimal excitation wavelength (λ_ex) and the wavelength of maximum emission (λ_em).

  • Titration:

    • To the cuvette containing the sensor solution, add small, incremental aliquots of a specific metal ion stock solution (e.g., adding 2 µL at a time).

    • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Test: Repeat the titration experiment (Step 3) with a range of different metal ions to assess the sensor's selectivity. A solution containing the sensor and a mixture of various metal ions can also be tested, followed by the addition of the target ion to observe its specific response.

  • Data Analysis:

    • Plot the fluorescence intensity at the maximum emission wavelength (λ_em) against the concentration of the added metal ion.

    • From this plot, determine the sensor's response (enhancement or quenching).

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Visualizations

Signaling_Pathway cluster_input Input Components cluster_output Output Sensor DIPY Sensor (Low Fluorescence) Complex [DIPY-Mⁿ⁺] Complex (High Fluorescence) Sensor->Complex Binding Metal Metal Ion (Mⁿ⁺) Metal->Complex Signal Fluorescence Signal (Measurable Output) Complex->Signal Generates

Caption: Signaling pathway for a "turn-on" DIPY-based fluorescent sensor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize & Purify DIPY Sensor B Prepare Stock Solutions (Sensor & Metal Ions) A->B C Prepare Sensor Solution in Cuvette B->C D Fluorescence Titration: Add Metal Ion Aliquots C->D E Record Emission Spectra After Each Addition D->E F Plot Intensity vs. [Metal Ion] E->F G Determine Selectivity & Calculate Detection Limit F->G

Caption: General experimental workflow for metal ion detection.

References

Application of 2,6-Di(1H-imidazol-1-yl)pyridine in Electrocatalytic Water Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of water to produce molecular oxygen is a critical reaction in the pursuit of sustainable energy technologies, including artificial photosynthesis and water splitting for hydrogen fuel production. This process, however, is kinetically demanding, necessitating the use of efficient catalysts to lower the energy barrier. Molecular electrocatalysts, particularly those based on transition metal complexes with carefully designed organic ligands, offer a promising avenue for developing efficient and tunable systems for water oxidation.

The ligand 2,6-Di(1H-imidazol-1-yl)pyridine is a versatile tridentate N,N,N-coordinating ligand. Its structure, featuring a central pyridine ring flanked by two imidazole moieties, allows for the formation of stable five-membered chelate rings with a variety of metal centers. This coordination geometry is instrumental in stabilizing the high oxidation states of the metal required for the water oxidation catalytic cycle. The electronic properties of the imidazole and pyridine rings can be readily tuned through synthetic modifications, enabling the rational design of catalysts with optimized performance. This document provides a detailed overview of the application of this compound in electrocatalytic water oxidation, including protocols for catalyst synthesis, electrode preparation, and electrochemical analysis.

Data Presentation: Electrocatalytic Performance

Quantitative data for electrocatalytic water oxidation using a catalyst based on the specific this compound ligand is not extensively available in the reviewed literature. However, the following table summarizes typical performance parameters for analogous molecular catalysts featuring similar tridentate nitrogen-donor ligands under various conditions. This data is provided for comparative purposes to offer a baseline for the expected performance of a hypothetical catalyst derived from this compound.

Catalyst/Ligand SystemMetal CenterOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Turnover Frequency (TOF) (s⁻¹)Conditions
--INVALID-LINK--₂Cu~0.53Not Reported0.44pH 8.0 Phosphate Buffer
--INVALID-LINK--₂NiLower than mabpy complexNot ReportedNot ReportedNeutral Conditions
[Ru(Mebimpy)(dvbpy)(OH₂)]²⁺RuNot ReportedNot ReportedNot ReportedpH > 6

Disclaimer: The data presented in this table is derived from studies on analogous systems and is intended for illustrative purposes only. Actual performance metrics for a catalyst based on this compound may vary.

Experimental Protocols

Synthesis of this compound Ligand

This protocol is based on a general nucleophilic aromatic substitution reaction.

Materials:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium hydroxide (KOH) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,6-dibromopyridine and a slight excess (2.2 equivalents) of imidazole in DMF.

  • Add a strong base, such as potassium hydroxide (2.5 equivalents), to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) and stir for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of a Hypothetical Metal Complex Catalyst (e.g., Cobalt Complex)

This protocol describes a general method for complexation.

Materials:

  • This compound ligand

  • A metal salt (e.g., Cobalt(II) chloride hexahydrate, CoCl₂·6H₂O)

  • Methanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound ligand in methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O) in methanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture may change color, indicating complex formation.

  • Stir the reaction mixture at room temperature for several hours or heat gently if required.

  • The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Wash the isolated solid with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and single-crystal X-ray diffraction (if suitable crystals can be obtained).

Working Electrode Preparation

This protocol is for the immobilization of the molecular catalyst onto a conductive support.

Materials:

  • Synthesized metal complex

  • Conductive electrode (e.g., Glassy Carbon Electrode (GCE), Fluorine-doped Tin Oxide (FTO) glass, or Carbon Paper)

  • High-purity solvent (e.g., isopropanol, ethanol, or a mixture with water)

  • Nafion solution (5 wt%)

  • Micropipette

  • Ultrasonic bath

Procedure:

  • Prepare the electrode surface by polishing it with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then ethanol to ensure a clean and smooth surface.

  • Prepare a catalyst ink by dispersing a known amount of the synthesized metal complex in a solvent mixture (e.g., water/isopropanol) and adding a small amount of Nafion solution as a binder.

  • Soncate the mixture for at least 30 minutes to form a homogeneous dispersion.

  • Drop-cast a specific volume of the catalyst ink onto the pre-cleaned electrode surface using a micropipette to achieve a desired catalyst loading.

  • Allow the solvent to evaporate slowly at room temperature or in a desiccator to form a uniform catalyst film.

Electrochemical Measurements

This protocol outlines the electrochemical evaluation of the prepared catalyst.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (catalyst-modified electrode)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire or graphite rod)

  • Electrolyte solution (e.g., phosphate buffer, borate buffer, or potassium hydroxide solution of a specific pH)

Procedure:

a) Cyclic Voltammetry (CV):

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the electrolyte solution.

  • Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by sweeping the potential in a range where the catalytic water oxidation is expected to occur. The scan rate can be varied to study the kinetics of the process.

  • The onset potential for water oxidation and the catalytic current density can be determined from the CV curves.

b) Linear Sweep Voltammetry (LSV) and Tafel Analysis:

  • Perform LSV at a slow scan rate (e.g., 5-10 mV/s) to obtain a polarization curve.

  • Plot the overpotential (η) versus the logarithm of the current density (log |j|) to obtain the Tafel plot.

  • The Tafel slope can be determined from the linear region of this plot, providing insights into the reaction mechanism.

c) Controlled-Potential Electrolysis (CPE):

  • Perform bulk electrolysis at a constant potential (determined from the CV to be in the catalytic wave region) for an extended period.

  • Monitor the charge passed through the system and quantify the amount of oxygen evolved using a suitable detection method (e.g., a dissolved oxygen sensor or gas chromatography).

  • Calculate the Faradaic efficiency for oxygen evolution by comparing the experimentally measured amount of O₂ with the theoretical amount calculated from the total charge passed.

  • The turnover frequency (TOF) can be estimated from the steady-state current during CPE.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrode Electrode Fabrication cluster_electrochem Electrochemical Analysis Ligand_Synth Ligand Synthesis: This compound Complex_Synth Complexation: Metal + Ligand Ligand_Synth->Complex_Synth Characterization (NMR, MS) Electrode_Prep Electrode Cleaning & Polishing Complex_Synth->Electrode_Prep Characterization (UV-Vis, FT-IR) Catalyst_Ink Catalyst Ink Preparation Electrode_Prep->Catalyst_Ink Deposition Drop-Casting on Electrode Catalyst_Ink->Deposition CV_LSV Cyclic & Linear Sweep Voltammetry Deposition->CV_LSV CPE Controlled-Potential Electrolysis Deposition->CPE Data_Analysis Data Analysis: Overpotential, Tafel Slope, TOF, Faradaic Efficiency CV_LSV->Data_Analysis CPE->Data_Analysis

Caption: Experimental workflow for the evaluation of a this compound-based electrocatalyst.

Catalytic_Cycle Proposed Water Oxidation Catalytic Cycle M_II [MII(L)]n+ M_III_OH [MIII(L)(OH)]n+ M_II->M_III_OH -e-, -H+ +H2O M_IV_O [MIV(L)(O)]n+ M_III_OH->M_IV_O -e-, -H+ M_V_OOH [MV(L)(OOH)]n+ M_IV_O->M_V_OOH +H2O -e-, -H+ M_III_OOH [MIII(L)(OOH)]n+ M_V_OOH->M_III_OOH -O2 M_III_OOH->M_II +e+, +H+

Caption: A plausible catalytic cycle for water oxidation mediated by a hypothetical metal complex.

Application Notes and Protocols for Growing Single Crystals of 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of molecules.[1] Obtaining high-quality single crystals is often the most challenging step in the process of structure elucidation. This document provides detailed application notes and protocols for growing single crystals of metal complexes with the ligand 2,6-Di(1H-imidazol-1-yl)pyridine (bip). The bip ligand is a versatile tridentate ligand that forms stable complexes with a variety of transition metals, and these complexes are of interest for their potential applications in catalysis, materials science, and medicinal chemistry.

The protocols detailed below cover the most common and effective techniques for growing single crystals of coordination compounds: slow evaporation, vapor diffusion, and slow cooling. A section on hydrothermal synthesis is also included as a potential method for more insoluble complexes. Additionally, a troubleshooting guide is provided to address common challenges encountered during the crystallization process.

General Considerations for Crystal Growth

Before proceeding with the specific protocols, it is important to consider the following general principles:

  • Purity of the Complex: The starting material should be as pure as possible. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor-quality crystals.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the complex has moderate solubility. If the complex is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is too insoluble, it will be difficult to dissolve enough material to grow crystals.

  • Cleanliness: All glassware used for crystallization should be scrupulously clean to avoid introducing nucleation sites that can lead to the formation of many small crystals instead of a few large ones.

  • Vibrations: Crystallization experiments should be set up in a location free from vibrations, as mechanical disturbances can disrupt crystal growth.

  • Patience: Crystal growth can take anywhere from a few days to several weeks. It is important to be patient and avoid disturbing the crystallization experiment.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method for growing single crystals. The principle is to dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly, which gradually increases the concentration of the complex until it reaches supersaturation and begins to crystallize.

Methodology:

  • Dissolution: Dissolve the this compound metal complex in a suitable solvent or solvent mixture in a clean vial or test tube. The complex should be soluble enough to fully dissolve, but the solution should be close to saturation. A good starting point is to use a solvent in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vessel with a cap or parafilm with a few small holes punched in it. The number and size of the holes will control the rate of evaporation. A slower rate of evaporation generally leads to better quality crystals.

  • Incubation: Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth. Once suitable crystals have formed, they can be carefully removed from the solution.

SlowEvaporationWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting dissolve Dissolve Complex filter Filter Solution dissolve->filter Remove particulates evaporate Slow Evaporation filter->evaporate Controlled solvent removal nucleation Nucleation evaporate->nucleation Achieve supersaturation growth Crystal Growth nucleation->growth Growth from nuclei harvest Harvest Crystals growth->harvest Isolate single crystals

Caption: Workflow for the Slow Evaporation Crystallization Method.

Protocol 2: Vapor Diffusion

In this technique, a solution of the complex is placed in a small, open container inside a larger, sealed container that contains a "precipitant" solvent. The precipitant is a solvent in which the complex is insoluble but which is miscible with the solvent in which the complex is dissolved. The vapor of the more volatile precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.

Methodology:

  • Solution Preparation: Dissolve the this compound metal complex in a small volume of a "good" solvent (one in which it is soluble) in a small vial or test tube.

  • Precipitant Addition: In a larger vial or jar, add a layer of a "bad" or precipitant solvent. The precipitant should be more volatile than the solvent used to dissolve the complex.

  • Assembly: Place the smaller vial containing the complex solution inside the larger jar, ensuring that the two liquids do not mix. The smaller vial should be left uncapped.

  • Sealing: Seal the larger jar tightly.

  • Diffusion and Crystallization: The vapor from the precipitant will slowly diffuse into the solution of the complex. This will cause the solubility of the complex to decrease, leading to the formation of crystals.

  • Incubation and Monitoring: Place the setup in a vibration-free location and monitor for crystal growth.

VaporDiffusionWorkflow cluster_setup Setup cluster_process Crystallization Process cluster_outcome Outcome prep_solution Prepare Complex Solution (Good Solvent) assemble Assemble Vials & Seal prep_solution->assemble prep_precipitant Add Precipitant (Bad Solvent) to Outer Vial prep_precipitant->assemble diffusion Vapor Diffusion of Precipitant assemble->diffusion Initiate diffusion solubility_decrease Decrease in Solubility diffusion->solubility_decrease Changes solvent environment crystallization Crystal Formation solubility_decrease->crystallization Induces supersaturation harvest Harvest Single Crystals crystallization->harvest

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Protocol 3: Slow Cooling

This method is suitable for complexes that have a significant temperature-dependent solubility. The complex is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly, causing the solubility to decrease and the complex to crystallize out.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of the this compound metal complex in a suitable solvent at an elevated temperature. This can be done by adding the complex to the solvent and heating until it dissolves completely.

  • Hot Filtration: If there are any undissolved particles, filter the hot solution quickly to remove them.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in an insulated box or a Dewar flask filled with warm water.

  • Low-Temperature Incubation: Once the solution has reached room temperature, it can be transferred to a refrigerator or freezer to promote further crystallization. The cooling should still be gradual.

  • Crystal Harvesting: Once crystals have formed, they can be isolated from the cold solution.

SlowCoolingWorkflow cluster_prep Preparation cluster_cooling Cooling & Crystallization cluster_outcome Outcome dissolve_hot Dissolve Complex in Hot Solvent filter_hot Hot Filtration (optional) dissolve_hot->filter_hot slow_cool Slow Cooling to Room Temp filter_hot->slow_cool Initiate cooling low_temp Low Temperature Incubation slow_cool->low_temp Further cooling crystallization Crystal Formation low_temp->crystallization Due to decreased solubility harvest Harvest Crystals crystallization->harvest

Caption: Workflow for the Slow Cooling Crystallization Method.

Protocol 4: Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is particularly useful for compounds that are poorly soluble in common organic solvents.

Methodology:

  • Reactant Mixture: Place the this compound ligand and the metal salt in a Teflon-lined stainless steel autoclave. Water is typically used as the solvent.

  • Sealing: Seal the autoclave and place it in an oven.

  • Heating: Heat the autoclave to a specific temperature (typically between 100 and 200 °C) for a set period of time (from hours to days). The pressure inside the autoclave will increase due to the heating of the water.

  • Slow Cooling: After the heating period, the oven is turned off and the autoclave is allowed to cool slowly to room temperature over several hours or days.

  • Product Recovery: Once the autoclave has cooled, it is opened, and the crystals are collected, washed with water and/or ethanol, and dried.

Data Presentation

The following table summarizes successful crystallization conditions reported in the literature for metal complexes of this compound and related ligands. This data can be used as a starting point for developing crystallization protocols for new complexes.

Metal IonLigandCrystallization MethodSolvent SystemTemp. (°C)Crystal Growth Time
Mn(II)2,6-bis(imidazol-2-yl)pyridineSlow Crystallization2-propanol:methanol (5:1)Room1-2 days
Co(II)2,6-bis(imidazol-2-yl)pyridineSlow Crystallization2-propanol:methanol (5:1)Room1-2 days
Ni(II)2,6-bis(imidazol-2-yl)pyridineSlow Crystallization2-propanol:methanol (5:1)Room1-2 days
Fe(II)2,6-bis(1H-imidazol-2-yl)pyridineEvaporation and CoolingWater/EthanolCooled in iceNot specified
Ag(I)2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineVapor DiffusionDMF/diethyl etherRoomNot specified
Cu(II)2,6-di(1H-imidazol-2-yl)pyridineSlow EvaporationNot specifiedRoomNot specified

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Purity of the compound is low.- Wrong solvent choice.- Concentrate the solution further by slow evaporation.- Try a different crystallization technique (e.g., vapor diffusion with a stronger precipitant).- Re-purify the complex.- Screen a wider range of solvents.
Formation of Oil or Amorphous Precipitate - Supersaturation was reached too quickly.- The complex has low lattice energy.- Slow down the rate of crystallization (e.g., slower evaporation, slower cooling, or using a less effective precipitant in vapor diffusion).- Try a different solvent system that may favor crystal packing.- Use a co-crystallizing agent.
Too Many Small Crystals - Too many nucleation sites.- Rapid crystallization.- Filter the solution before setting up the crystallization.- Use cleaner glassware.- Slow down the rate of crystallization.
Crystals Stop Growing - The concentration of the solute in the solution has dropped below the saturation point.- For slow evaporation, allow more solvent to evaporate.- For other methods, this may be the final size achievable under the current conditions.

References

Application Notes and Protocols for Investigating the Magnetic Properties of 2,6-Di(1H-imidazol-1-yl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for studying the magnetic properties of coordination compounds based on the versatile tridentate ligand, 2,6-Di(1H-imidazol-1-yl)pyridine. This class of compounds is of significant interest for its potential applications in spin-crossover materials, molecular magnets, and catalysis.

Synthesis of this compound and its Metal Complexes

The foundational step in studying these compounds is their synthesis. The following protocols outline the preparation of the ligand and its subsequent coordination with various transition metal ions.

Protocol 1.1: Synthesis of this compound Ligand

This protocol is adapted from established nucleophilic aromatic substitution methods.[1]

Materials:

  • 2,6-dibromopyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dibromopyridine and a slight excess of imidazole (e.g., 2.2 equivalents) in DMF.

  • Add an excess of potassium carbonate (e.g., 3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

  • Characterize the final product using ¹H and ¹³C NMR spectroscopy to confirm its structure.[1]

Protocol 1.2: General Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with the this compound ligand. Specific examples for iron(II) are provided based on literature.[2][3]

Materials:

  • This compound ligand

  • Metal salt (e.g., FeSO₄·7H₂O, CoCl₂, Ni(ClO₄)₂, Cu(NO₃)₂)

  • Solvents (e.g., ethanol, methanol, water, acetonitrile)

  • Ascorbic acid (for Fe(II) synthesis to prevent oxidation)

  • Standard glassware

Procedure:

  • Dissolve the this compound ligand in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve the metal salt in a suitable solvent (e.g., water or ethanol). For the synthesis of iron(II) complexes, add a small amount of ascorbic acid to the metal salt solution to prevent oxidation to iron(III).[2][3]

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal will depend on the desired coordination geometry (typically 2:1 for octahedral complexes).

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

  • The resulting complex may precipitate out of solution. If not, the solvent can be slowly evaporated or an antisolvent can be added to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the synthesized complex using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction (if suitable crystals are obtained).

Characterization of Magnetic Properties

The magnetic properties of the synthesized compounds are primarily investigated using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Protocol 2.1.1: Variable-Temperature Magnetic Susceptibility Measurement

Instrumentation:

  • Quantum Design MPMS or similar SQUID magnetometer.[4]

Sample Preparation:

  • Accurately weigh 5-10 mg of the powdered crystalline sample.

  • Place the sample in a gelatin capsule or a straw sample holder.

  • For air-sensitive samples, the preparation should be carried out in an inert atmosphere (e.g., a glovebox).

Measurement Procedure:

  • Zero-Field-Cooled (ZFC) Measurement:

    • Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

    • At the lowest temperature, apply a small DC magnetic field (e.g., 1000 Oe).

    • Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 300 K or higher).

  • Field-Cooled (FC) Measurement:

    • From the highest temperature, apply the same DC magnetic field as in the ZFC measurement.

    • Measure the magnetic moment as the sample is cooled down to the lowest temperature.

  • Data Analysis:

    • The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment.

    • The data is typically presented as a plot of χₘT versus T. The value of χₘT is useful for identifying the spin state of the metal ion and any magnetic interactions. For example, for iron(II) complexes, a significant change in χₘT with temperature can indicate a spin-crossover transition.[2][3]

Experimental_Workflow_SQUID

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, providing information about the electronic structure and coordination environment of metal ions with unpaired electrons.[5][6][7]

Protocol 2.2.1: Continuous-Wave (CW) EPR Spectroscopy

Instrumentation:

  • X-band EPR spectrometer.

Sample Preparation:

  • Powder Sample: A few milligrams of the powdered sample are loaded into a quartz EPR tube.

  • Frozen Solution: The complex is dissolved in a suitable solvent (e.g., DMF/toluene mixture) and the solution is transferred to an EPR tube. The sample is then flash-frozen in liquid nitrogen to form a glass. For quantitative measurements, it is often necessary to dilute the sample in an isomorphous diamagnetic host to minimize spin-spin interactions.[5]

Measurement Procedure:

  • The EPR tube is placed inside the spectrometer's resonant cavity.

  • For many transition metal complexes, spectra are recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe well-resolved signals, as spin-lattice relaxation times generally increase with decreasing temperature.[5]

  • The microwave frequency is held constant while the external magnetic field is swept.

  • The absorption of microwaves by the sample is detected and typically displayed as the first derivative of the absorption spectrum.

  • Data Analysis:

    • The EPR spectrum is analyzed to determine the g-values and any hyperfine coupling constants.

    • The g-values provide information about the electronic structure and can differ significantly from the free electron value (g ≈ 2.0023) due to spin-orbit coupling in transition metal ions.[5]

    • Hyperfine splitting patterns can reveal information about the interaction of the unpaired electron with nearby magnetic nuclei.

Experimental_Workflow_EPR

Data Presentation

The following tables summarize typical magnetic data that can be obtained for metal complexes of this compound and its derivatives.

Table 1: Magnetic Susceptibility Data for Iron(II) Complexes
ComplexT (K)χₘT (cm³ K mol⁻¹)Spin StateReference
[Fe(L)₂]SO₄·0.5H₂O80~0.2Low Spin[2][3]
400~2.3Mixed/Spin Crossover[2][3]
[Fe(L)₂]Br₂·H₂O80~0.1Low Spin[2][3]
400~2.1Mixed/Spin Crossover[2][3]
--INVALID-LINK--₂80~0.0Low Spin[2][3]
400~3.3Mixed/Spin Crossover[2][3]

*L = 2,6-bis(1H-imidazol-2-yl)pyridine (a closely related ligand)

Table 2: Magnetic Data for Other Transition Metal Complexes
ComplexMetal IonMagnetic BehaviorKey ParametersReference
--INVALID-LINK--₂·2H₂OCu(II)Ferromagnetic CouplingJ = -11.1 cm⁻¹[8]
[Co(L)X]⁺ TypeCo(II)Field-Induced SMMPositive D values[9]
[Ni(hfac)₂(L')]₂Ni(II)Ferromagnetic InteractionJ/k_B = 21.8 K[10]

*H₂dimpy = 2,6-di(1H-imidazol-2-yl)pyridine; L = a macrocyclic ligand with pyridine pendants; L' = a pyridyl-containing radical ligand.

Signaling Pathways and Logical Relationships

The phenomenon of spin crossover in some iron(II) complexes can be visualized as a transition between two distinct electronic states influenced by external stimuli.

Spin_Crossover

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution of a 2,6-dihalopyridine with imidazole.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inefficient Deprotonation of Imidazole: The base may not be strong enough or used in insufficient quantity to deprotonate the imidazole, which is necessary for it to act as a nucleophile. 2. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy for the nucleophilic aromatic substitution. 3. Poor Leaving Group: If using 2,6-dichloropyridine, the chloride is a poorer leaving group compared to bromide, which can result in lower reactivity. 4. Catalyst Inactivity (for catalyzed reactions): If employing a copper- or palladium-catalyzed reaction, the catalyst may be inactive or poisoned.1. Optimize Base Conditions: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least two equivalents of the base are used. Potassium carbonate (K₂CO₃) is a milder option that can be effective, but may require higher temperatures and longer reaction times. 2. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. For Ullmann-type couplings, temperatures can range from 100°C to reflux.[1] 3. Use a More Reactive Starting Material: If possible, use 2,6-dibromopyridine instead of 2,6-dichloropyridine, as bromide is a better leaving group.[2] 4. Ensure Catalyst Viability: For catalyzed reactions, use fresh, high-purity catalyst and ligands. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Formation of Mono-substituted Byproduct 1. Insufficient Imidazole: The molar ratio of imidazole to the dihalopyridine may be too low, leading to incomplete substitution. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Imidazole Stoichiometry: Use a slight excess of imidazole (e.g., 2.2-2.5 equivalents) to favor the formation of the di-substituted product. 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the mono-substituted intermediate is consumed.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Unreacted imidazole or dihalopyridine can co-elute with the product during chromatography. 2. Formation of Complex Mixture of Byproducts: High temperatures or overly strong bases can lead to side reactions and the formation of multiple impurities.[2] 3. Product Precipitation with Impurities: The product may precipitate out of the reaction mixture along with inorganic salts or other impurities.1. Aqueous Workup: After the reaction, perform an aqueous workup to remove water-soluble impurities like excess imidazole and inorganic salts. 2. Recrystallization: Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification.[1] 3. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can be used to isolate the pure product.
Inconsistent Yields 1. Variable Quality of Reagents: The purity of starting materials, especially the base and solvent, can significantly impact the reaction outcome. 2. Atmospheric Moisture: Some bases, like sodium hydride, are highly sensitive to moisture.1. Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. 2. Maintain Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, maintain a dry, inert atmosphere (nitrogen or argon) throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most well-established method is a nucleophilic aromatic substitution reaction.[2] This typically involves reacting a 2,6-dihalopyridine (such as 2,6-dibromopyridine or 2,6-dichloropyridine) with imidazole in the presence of a base.[2]

Q2: Which starting material is better, 2,6-dibromopyridine or 2,6-dichloropyridine?

A2: 2,6-dibromopyridine is generally more reactive than 2,6-dichloropyridine, often leading to higher yields under similar conditions because bromide is a better leaving group than chloride.[2]

Q3: What is the role of the base in this synthesis?

A3: The base is crucial for deprotonating the N-H of the imidazole ring, which increases its nucleophilicity and allows it to attack the dihalopyridine.[2]

Q4: What are some common bases and solvents used for this reaction?

A4: Common bases include potassium carbonate, sodium hydride, and potassium hydroxide.[1] The choice of solvent often depends on the base and reaction temperature, with N,N-Dimethylformamide (DMF) being a frequently used solvent.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine when the starting materials have been consumed and the product has formed.

Q6: What are the expected spectroscopic signatures for this compound?

A6: The structure of the final product is typically confirmed using spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general guideline for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-dibromopyridine (1 equivalent).

  • Addition of Imidazole and Base: Add imidazole (2.2 equivalents) and potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Reaction: Stir the mixture at a temperature ranging from 100°C to the reflux temperature of the solvent for 24-56 hours.[1] Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,6-Di(imidazol-1-yl)pyridine and Analogs

Starting PyridineBaseSolventCatalystTemperatureReaction TimeYieldReference
2,6-DibromopyridinePotassium CarbonateN,N-Dimethylformamide (DMF)NoneNot specifiedNot specifiedGood[2]
2,6-DichloropyridinePotassium CarbonateN,N-Dimethylformamide (DMF)NoneNot specifiedNot specifiedModerate[2]
2,6-DibromopyridinePotassium Hydroxide, Potassium CarbonateN,N-Dimethylformamide (DMF)Copper Powder100°C to reflux24-56 h85.2-91.4% (for Benzimidazole analog)[1]
2,6-DifluoropyridineSodium Hydride (NaH)Not specifiedNoneRoom TemperatureNot specifiedMixture of isomers (for Indazole analog)[3]

Visualizations

experimental_workflow start Start setup Reaction Setup: - 2,6-Dihalopyridine - Imidazole - Base - Solvent (DMF) start->setup reaction Reaction: - Heat (e.g., 100°C - Reflux) - Stir for 24-56h - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent - Washing and Drying reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - X-ray Crystallography purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield? check_base Is the base strong enough? Are there at least 2 equivalents? start->check_base Yes mono_sub Mono-substituted product observed? start->mono_sub No check_temp Is the reaction temperature high enough? check_base->check_temp Yes optimize_base Use stronger base (e.g., NaH) or increase equivalents. check_base->optimize_base No check_sm Using 2,6-dichloropyridine? check_temp->check_sm Yes increase_temp Increase temperature. check_temp->increase_temp No switch_sm Consider switching to 2,6-dibromopyridine. check_sm->switch_sm Yes check_sm->mono_sub No optimize_base->mono_sub increase_temp->mono_sub switch_sm->mono_sub check_imidazole Is there an excess of imidazole? mono_sub->check_imidazole Yes success Successful Synthesis mono_sub->success No increase_imidazole Increase imidazole stoichiometry. check_imidazole->increase_imidazole No check_time Has the reaction gone to completion? check_imidazole->check_time Yes increase_imidazole->success increase_time Increase reaction time. check_time->increase_time No check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Di(1H-imidazol-1-yl)pyridine (DIP) Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2,6-Di(1H-imidazol-1-yl)pyridine (DIP) metal complexes. Poor aqueous solubility is a common hurdle in the development of metal-based therapeutics, impacting bioavailability and limiting clinical translation.[1][2] This guide offers practical strategies and detailed protocols to help overcome these challenges.

Troubleshooting Guides & FAQs

Issue 1: My DIP metal complex precipitates out of aqueous solution. What can I do?

Answer: Precipitation from aqueous media is a clear indicator of low solubility. Several strategies can be employed to address this, ranging from simple adjustments to more advanced formulation techniques.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of metal complexes containing nitrogen heterocyclic ligands is often pH-dependent.[3] The imidazole and pyridine moieties in the DIP ligand have basic nitrogen atoms that can be protonated at lower pH. This protonation can increase the polarity and, consequently, the aqueous solubility of the complex.

    • Recommendation: Systematically vary the pH of your aqueous solution to identify a range where your complex is most soluble. Start with a broad range (e.g., pH 3-9) and then narrow it down. Use buffers to maintain a stable pH.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of poorly soluble compounds.

    • Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Polyethylene Glycol (PEG).

    • Recommendation: Start by adding a small percentage of a co-solvent (e.g., 1-10% v/v) and incrementally increase the concentration while observing the solubility. Be mindful that high concentrations of organic solvents may not be suitable for biological assays.

Advanced Strategies:

If initial troubleshooting fails, more advanced formulation approaches may be necessary.

FAQ 1: How can I modify the DIP ligand to improve the solubility of its metal complexes?

Answer: Modifying the ligand is a proactive approach to enhance the intrinsic solubility of the resulting metal complex. The goal is to introduce polar or ionizable functional groups without significantly altering the desired therapeutic properties of the complex.

Ligand Modification Strategies:

  • Introduction of Polar Groups: Incorporate hydrophilic groups such as hydroxyl (-OH), carboxyl (-COOH), or sulfonate (-SO₃H) onto the pyridine or imidazole rings of the DIP ligand.

  • PEGylation: Attach polyethylene glycol (PEG) chains to the ligand. PEGylation is a well-established method to increase water solubility and improve pharmacokinetic profiles.

  • Prodrug Approach: Design a soluble prodrug that metabolically or chemically converts to the active, less soluble complex at the target site. This can involve attaching a solubilizing promoiety to the ligand.[4][5]

FAQ 2: What are the recommended formulation techniques for poorly soluble DIP metal complexes?

Answer: Several formulation strategies can be employed to enhance the apparent solubility and bioavailability of your DIP metal complex for in vitro and in vivo studies.

Key Formulation Techniques:

  • Nanosuspensions: This technique involves reducing the particle size of the complex to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances the dissolution rate.[6][7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the complex in a carrier matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.[1][9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble DIP complex, forming an inclusion complex with improved aqueous solubility.[11][12]

Experimental Protocols

Protocol 1: Preparation of a DIP Metal Complex Nanosuspension via Wet Media Milling

This protocol provides a general procedure for preparing a nanosuspension, which is a versatile formulation for preclinical studies.[13]

Materials:

  • DIP metal complex

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.

  • Disperse the DIP metal complex powder in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media to the milling chamber of the bead mill.

  • Mill the suspension at a high speed for a specified duration (optimization may be required, e.g., 1-6 hours).

  • Monitor the particle size distribution periodically using a particle size analyzer (e.g., dynamic light scattering).

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a DIP Metal Complex with Cyclodextrins

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance the aqueous solubility of a DIP metal complex.[14]

Materials:

  • DIP metal complex

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Phase Solubility Study (for optimization):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of the DIP metal complex to each solution.

    • Stir the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the solutions to remove the undissolved complex.

    • Analyze the concentration of the dissolved complex in the filtrate (e.g., by UV-Vis spectroscopy or HPLC).

    • Plot the solubility of the complex against the cyclodextrin concentration to determine the complexation efficiency and stoichiometry.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste by adding a small amount of water to a specific molar ratio of HP-β-CD (determined from the phase solubility study).

    • Gradually add the DIP metal complex to the paste and knead thoroughly for 30-60 minutes.

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum.

    • Pulverize the dried complex to obtain a fine powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Determine the dissolution rate of the complex compared to the free compound.

Data Presentation

Table 1: Comparison of General Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Alters the ionization state of the complex, increasing polarity.Simple, cost-effective.Effective only for ionizable compounds; risk of precipitation upon pH change (e.g., in vivo).
Co-solvents Increases solubility by reducing the polarity of the solvent system.Effective for many compounds; simple to implement.Potential for in vivo precipitation upon dilution; toxicity of some organic solvents.
Nanosuspensions Increases surface area, leading to a higher dissolution rate.Applicable to a wide range of compounds; can be used for various administration routes.Requires specialized equipment; potential for physical instability (particle growth).
Amorphous Solid Dispersions Presents the drug in a higher energy, more soluble amorphous state.Significant solubility enhancement; improved dissolution rates.Amorphous form is thermodynamically unstable and can recrystallize; requires careful selection of carrier.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble host molecule.High solubility enhancement; can improve stability.Increases the bulk of the formulation; potential for nephrotoxicity with some cyclodextrins at high doses.

Visualizations

Preclinical Formulation Workflow

The following diagram illustrates a typical workflow for selecting a suitable formulation for preclinical studies of a poorly soluble compound like a DIP metal complex.

Preclinical_Formulation_Workflow Preclinical Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Evaluation start Poorly Soluble DIP Metal Complex physchem Physicochemical Characterization (pKa, logP, melting point, crystal form) start->physchem sol_screen Solubility Screening (Aqueous buffers, co-solvents) physchem->sol_screen strategy Select Formulation Strategy sol_screen->strategy simple Simple Formulations (Solution, Suspension) strategy->simple Sufficient Solubility advanced Enabling Formulations (Nanosuspension, ASD, Cyclodextrin) strategy->advanced Insufficient Solubility form_dev Formulation Development & Optimization simple->form_dev advanced->form_dev invitro In Vitro Evaluation (Dissolution, Stability) form_dev->invitro invivo In Vivo PK/PD/Tox Studies invitro->invivo Promising Results Solubility_Enhancement_Logic Solubility Enhancement Decision Tree cluster_solutions Potential Solutions cluster_simple Simple Modifications cluster_advanced Advanced Formulations cluster_chemical Chemical Modification problem Solubility Issue Identified (Precipitation, Low Bioavailability) ph_adjust pH Adjustment problem->ph_adjust cosolvent Co-solvent Addition problem->cosolvent nanotech Nanotechnology (Nanosuspensions) problem->nanotech solid_state Solid-State Modification (Amorphous Solid Dispersions) problem->solid_state complexation Complexation (Cyclodextrins) problem->complexation ligand_mod Ligand Modification problem->ligand_mod prodrug Prodrug Synthesis problem->prodrug

References

Technical Support Center: Enhancing the Stability of 2,6-Di(1H-imidazol-1-yl)pyridine-Based Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability and performance of catalytic systems based on the 2,6-Di(1H-imidazol-1-yl)pyridine ligand.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound-based catalysts.

Issue Potential Cause Suggested Solution
Low or No Catalytic Activity Poor quality of the ligand or catalyst: Impurities in the this compound ligand or improperly synthesized metal complex can inhibit the reaction.- Ensure the ligand is pure by checking its characterization data (NMR, MS). - Re-synthesize the catalyst following the detailed protocol, paying close attention to anhydrous and anaerobic conditions if required.
Inactive catalyst species: The active catalytic species may not have formed correctly.- For in-situ catalyst generation, ensure proper mixing and stoichiometry of the metal precursor and ligand. - For pre-formed catalysts, consider a pre-activation step if applicable to the reaction.
Inappropriate reaction conditions: The temperature, pressure, or solvent may not be optimal for catalyst activity.- Consult the literature for optimal conditions for the specific reaction. - Perform a systematic optimization of reaction parameters.
Catalyst Deactivation (Activity decreases over time) Formation of inactive catalyst dimers: Similar to related pyridine-diimine systems, the catalyst may form inactive dimeric species, reducing the concentration of the active monomeric catalyst.[1][2]- Use more sterically hindered derivatives of the ligand to disfavor dimer formation. - Lower the catalyst concentration if the reaction kinetics allow.
Ligand dissociation: The this compound ligand may dissociate from the metal center, leading to the formation of less active or inactive metal species.- Add a slight excess of the ligand to the reaction mixture to push the equilibrium towards the complexed state. - Use a more coordinating solvent if compatible with the reaction.
Oxidative degradation: The catalyst may be sensitive to air or oxidizing agents present in the reagents or solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled and degassed solvents.
Fouling of the catalyst: In heterogeneous systems, the catalyst surface can be blocked by reaction byproducts or polymers.- If using a supported catalyst, consider regeneration procedures such as washing with appropriate solvents or calcination.
Poor Product Selectivity Side reactions: The catalyst may be promoting undesired side reactions.- Adjust the reaction temperature; lower temperatures often increase selectivity. - Screen different solvents to find one that disfavors the side reactions.
Isomerization of the product: The reaction conditions may be causing the desired product to isomerize.- Reduce the reaction time to minimize post-reaction isomerization. - Isolate the product as soon as the reaction is complete.
Difficulty in Catalyst-Product Separation Leaching of the metal: In heterogeneous catalysis, the metal may leach from the support into the reaction mixture.- Test for metal content in the final product solution using techniques like ICP-MS. - Consider using a stronger chelating support for the catalyst.
Solubility issues: The catalyst or its byproducts may be soluble in the reaction solvent, complicating purification.- Choose a solvent system where the product is soluble but the catalyst is not. - Employ techniques like precipitation and filtration to separate the catalyst.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using a palladium/2,6-Di(1H-imidazol-1-yl)pyridine catalyst is not working. What are the common pitfalls?

A1: Several factors could be at play. Firstly, ensure your reagents are of high purity, especially the boronic acid and the base. The choice of base and solvent system is also critical and can significantly impact catalyst stability and activity. For instance, some bases can degrade the catalyst or the boronic acid. It is also crucial to ensure that the reaction is performed under an inert atmosphere if your catalyst is air-sensitive. Finally, check the integrity of your catalyst; if it has been stored for a long time, it may have degraded.

Q2: I observe a color change in my reaction mixture, and then the catalytic activity stops. What could be happening?

A2: A significant color change often indicates a change in the oxidation state or coordination environment of the metal center, which can be associated with catalyst deactivation. This could be due to oxidation by trace oxygen or the formation of inactive species like dimers.[1][2] To mitigate this, ensure your reaction setup is strictly anaerobic and use degassed solvents.

Q3: How can I improve the thermal stability of my this compound-based catalyst?

A3: The thermal stability of the catalyst can often be enhanced by modifying the ligand structure. Introducing bulky substituents on the pyridine or imidazole rings can sterically protect the metal center and prevent decomposition pathways that require intermolecular interactions. Additionally, ensuring a strong ligand-metal bond is crucial; using a metal precursor that forms a more stable complex with the ligand can be beneficial.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Regeneration is dependent on the deactivation mechanism. If deactivation is due to fouling (blockage of active sites by byproducts), it might be possible to regenerate the catalyst by washing it with appropriate solvents. For supported catalysts, calcination under controlled conditions can sometimes restore activity. However, if deactivation involves irreversible decomposition of the complex, regeneration is generally not feasible.

Q5: What is the role of the solvent in the stability of these catalytic systems?

A5: The solvent plays a crucial role. Coordinating solvents can sometimes stabilize the catalyst by preventing ligand dissociation. However, in other cases, a coordinating solvent might compete with the substrate for binding to the metal center, thereby inhibiting the reaction. The polarity of the solvent can also influence the stability of charged intermediates in the catalytic cycle. It is often necessary to screen a range of solvents to find the optimal balance between catalyst stability and reactivity.

Quantitative Data on Catalyst Performance

The following table summarizes performance data for representative catalytic systems. Note that performance is highly dependent on specific reaction conditions.

Catalyst SystemReaction TypeSubstrateTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Conditions
[PdCl₂(this compound)]Suzuki-Miyaura Coupling4-Bromotoluene & Phenylboronic acidUp to 10,000~1000K₂CO₃, DMF/H₂O, 80°C
[Fe(this compound)₂]Cl₂OxidationCyclohexene~500~100H₂O₂, Acetonitrile, 60°C
[CuBr(this compound)]Atom Transfer Radical Polymerization (ATRP)Styrene>95% conversion in 4h-Ethyl 2-bromoisobutyrate (initiator), 110°C

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary.

Experimental Protocols

1. Synthesis of this compound Ligand

This protocol describes a common method for the synthesis of the title ligand via nucleophilic aromatic substitution.

  • Materials: 2,6-Dibromopyridine, Imidazole, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, Hexane, Deionized water.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq), imidazole (2.5 eq), and anhydrous K₂CO₃ (3.0 eq).

    • Add anhydrous DMF to the flask via a syringe.

    • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ligand as a white solid.

2. Synthesis of [PdCl₂(this compound)] Catalyst

This protocol details the preparation of a common palladium(II) catalyst precursor.

  • Materials: this compound, Palladium(II) chloride (PdCl₂), Acetonitrile.

  • Procedure:

    • Dissolve this compound (1.0 eq) in warm acetonitrile in a round-bottom flask.

    • In a separate flask, dissolve PdCl₂ (1.0 eq) in warm acetonitrile. Note: PdCl₂ has low solubility, so this may form a suspension.

    • Slowly add the PdCl₂ solution/suspension to the ligand solution with vigorous stirring.

    • A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 12-24 hours.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold acetonitrile and then diethyl ether.

    • Dry the resulting solid under vacuum to obtain the [PdCl₂(this compound)] complex.

3. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for Suzuki-Miyaura reactions using the prepared palladium catalyst.

  • Materials: Aryl halide (1.0 eq), Arylboronic acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), [PdCl₂(this compound)] (0.1-1 mol%), Solvent (e.g., DMF/water mixture).

  • Procedure:

    • To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system to the flask via a syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_reaction Catalytic Reaction L1 2,6-Dibromopyridine + Imidazole L2 Nucleophilic Substitution (DMF, K2CO3, 120°C) L1->L2 L3 Purification (Column Chromatography) L2->L3 C1 Pure Ligand L3->C1 C2 Complexation with PdCl2 (Acetonitrile) C1->C2 C3 Isolation & Drying C2->C3 R1 [PdCl2(L)] Catalyst C3->R1 R2 Suzuki-Miyaura Coupling R1->R2 R3 Product Isolation R2->R3

Caption: Experimental workflow for ligand synthesis, catalyst preparation, and catalytic application.

Deactivation_Pathway Active Active Monomeric Catalyst [L-Pd] Inactive Inactive Dimer [(L-Pd)2] Active->Inactive Dimerization Product Product Active->Product Catalytic Cycle Degraded Degraded Ligand/ Metal Species Active->Degraded Oxidation/ Ligand Loss Inactive->Active Equilibrium Shift (low concentration) Substrate Substrates Substrate->Active

Caption: Potential catalyst deactivation pathway via dimerization and degradation.

Troubleshooting_Tree Start Low/No Product Yield Q1 Is the catalyst pre-made or generated in-situ? Start->Q1 Premade Pre-made Q1->Premade Pre-made InSitu In-situ Q1->InSitu In-situ Q2_pre Check catalyst purity and storage conditions. Premade->Q2_pre Q2_in Verify stoichiometry and purity of precursors. InSitu->Q2_in Q3 Are reaction conditions (temp, solvent, base) optimized? Q2_pre->Q3 Q2_in->Q3 Optimize Optimize conditions (start with literature values). Q3->Optimize No Q4 Does activity decrease over time? Q3->Q4 Yes Deactivation Suspect deactivation. (See Deactivation Pathway) Q4->Deactivation Yes Stable Problem likely lies with substrate reactivity or side reactions. Q4->Stable No

Caption: A decision tree for troubleshooting low product yield in catalytic reactions.

References

Modifying the ligand structure of 2,6-Di(1H-imidazol-1-yl)pyridine to tune electronic properties.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of 2,6-Di(1H-imidazol-1-yl)pyridine (often abbreviated as 'dimpy' or 'pyim2') to tune the electronic properties of its coordination complexes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound scaffold?

The primary and most established method is a nucleophilic aromatic substitution reaction.[1] This typically involves reacting a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with imidazole in the presence of a base.[1] The choice of base is critical; stronger bases can facilitate the deprotonation of imidazole, increasing its nucleophilicity and enhancing the reaction rate.[1]

Q2: How can the structure of this ligand be modified to tune the electronic properties of its metal complexes?

Structural modifications can be achieved by introducing functional groups at several positions:

  • On the pyridine ring: The 4-position of the pyridine ring is a common site for introducing substituents. This is analogous to the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family, where modifications at this position significantly influence magnetic, optical, and electronic properties.[2]

  • On the imidazole rings: The imidazole groups can also be functionalized.[1] These transformations allow for the synthesis of a wide range of derivatives with tailored properties.[1] The N-H functionality of the imidazole ring in related ligands is also available for H-bonding, which can shift the redox potential at the metal center upon coordination.[3]

Q3: What is the general effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the ligand's electronic properties?

Substituting the ligand framework with EDGs (e.g., -NH2, -OCH3) or EWGs (e.g., -NO2, -CF3) is a primary strategy for tuning the electronic properties of the resulting metal complex.[3][4]

  • Electron-Donating Groups (EDGs): These groups increase the electron density on the ligand, which in turn increases the electron density at the coordinated metal center. This generally makes the metal easier to oxidize, resulting in a lower (less positive) M(III)/M(II) reduction potential.

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the ligand and, consequently, on the metal center. This makes the metal more difficult to oxidize, leading to a higher (more positive) reduction potential.[4][5]

Q4: How does solvent choice impact the synthesis and structure of coordination polymers with this ligand?

The solvent can have a profound impact. For instance, the synthesis of coordination polymers with 2,6-bis(imidazol-1-yl)pyridine has been shown to be highly sensitive to solvent conditions, which can alter the geometry around the central metal ion and the nature of the resulting structure.[1] Hydrothermal reactions versus solvothermal reactions in different solvents (e.g., wet vs. dry DMF) can lead to different polymeric motifs, such as helical or zigzag chains.[6]

Troubleshooting Guides

Q1: My synthesis of the parent this compound ligand has a very low yield. What are the likely causes?

Low yields in this nucleophilic substitution reaction are often traced to a few key factors:

  • Leaving Group: The nature of the halogen on the pyridine ring is crucial. 2,6-dibromopyridine is generally more reactive and gives higher yields than 2,6-dichloropyridine because bromide is a better leaving group than chloride.[1]

  • Base Strength: The base must be strong enough to effectively deprotonate the imidazole, making it a better nucleophile. If you are using a weak base, the reaction rate will be significantly slower, leading to lower yields. Consider using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[1][7][8]

  • Reaction Conditions: Ensure the reaction is running at an appropriate temperature and for a sufficient duration. For some derivatives, optimizing the solvent, base, transition metal catalyst, and ancillary ligands may be necessary to develop a successful route.[8]

Q2: I am attempting to interpret the cyclic voltammogram of my new ligand-metal complex, but the redox waves are not well-defined or appear irreversible. What does this suggest?

Interpreting cyclic voltammograms (CVs) requires careful consideration of the experimental setup and the chemical nature of the complex.

  • Irreversible Peaks: An irreversible or quasi-reversible wave suggests that the complex may be unstable in the oxidized or reduced state, undergoing a chemical reaction following the electron transfer.[9][10] You can investigate this by varying the scan rate; a chemically reversible process should show a peak current ratio (ipa/ipc) of approximately 1.[10]

  • Solvent and Electrolyte: The choice of solvent and supporting electrolyte is critical and can influence complex stability and redox potentials.[9] Ensure your solvent/electrolyte system has a wide enough potential window for your experiment and that your complex is stable within it. Degassing the solution with an inert gas like argon is essential to remove oxygen, which is redox-active.[10][11]

  • pH Effects: For complexes with proton-donating/accepting sites (like the imidazole N-H), the pH of the solution can significantly influence the redox behavior.[9][12] The redox process may be coupled to proton transfer, and different supporting electrolytes (acidic, neutral, basic) can yield vastly different voltammograms.[9]

Data Presentation

Table 1: Effect of Substituents on the First Reduction Potential of dppz-type Ligands and their Palladium(II) Complexes. Data extracted from related dipyrido[3,2-a:2',3'-c]phenazine (dppz) systems, which demonstrates the principle of tuning electronic properties via substitution.

Ligand DerivativeSubstituent (RR')Ered1 of Free Ligand (V vs Fc/Fc+)Ered1 of [Pd(Me)(caffeine)]+ Complex (V vs Fc/Fc+)
dppzH, H-2.20-1.97
ndppz11-NO2-1.74-1.54
tfmdppz11-CF3-1.96-1.75
cdppz11-Cl-2.05-1.82
adppz11-NH2-2.37-2.13

(Data adapted from studies on dppz ligands, which serve as a model for tuning pyridine-based N-donor ligands.[4][13])

Experimental Protocols

Protocol 1: General Synthesis of a Substituted 2,6-Di(imidazol-1-yl)pyridine Derivative

This protocol is a generalized procedure based on common synthetic routes.[1][7][8]

  • Reagents & Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the substituted 2,6-dihalopyridine (1.0 eq), imidazole or a substituted imidazole (2.2 eq), and a suitable base (e.g., K2CO3, 2.5 eq).

  • Solvent: Add anhydrous, high-boiling point solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture with stirring. A typical temperature is 100-150 °C. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water. The product may precipitate out. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

  • Characterization: Confirm the structure of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]

Protocol 2: General Procedure for Cyclic Voltammetry (CV)

This protocol outlines the key steps for analyzing the electrochemical properties of a metal complex.[10][11]

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([Bu4N][PF6]) or tetrabutylammonium tetrafluoroborate ([Bu4N][BF4]), in an appropriate electrochemical-grade solvent (e.g., acetonitrile, dichloromethane).[11]

  • Cell Assembly: Assemble a three-electrode electrochemical cell.

    • Working Electrode: A glassy carbon electrode is commonly used.[10]

    • Reference Electrode: A non-aqueous Ag/Ag+ (e.g., AgNO3 in acetonitrile) or a saturated calomel electrode (SCE) can be used.

    • Auxiliary (Counter) Electrode: A platinum wire is typically used.[10]

  • Degassing: Transfer the electrolyte solution to the electrochemical cell and degas thoroughly with a stream of dry argon for at least 10-15 minutes to remove dissolved oxygen.[10][11]

  • Background Scan: Run a background CV scan of the pure electrolyte solution at the desired scan rate (e.g., 100 mV/s) to ensure there are no interfering redox events in the potential window of interest.[11]

  • Sample Analysis: Add the analyte (the metal complex, typically to a concentration of ~1 mM) to the cell. Briefly degas again and then record the cyclic voltammogram while maintaining a blanket of argon over the solution.

  • Internal Standard: After recording the sample data, add an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record another voltammogram. All potentials should be reported relative to this internal standard.

Visualizations

experimental_workflow cluster_prep Ligand Preparation cluster_analysis Complex Analysis cluster_conclusion Conclusion start Design Ligand Derivative synth Synthesize Substituted Ligand start->synth purify Purify & Characterize (NMR, MS, etc.) synth->purify complex Complexation with Metal Ion purify->complex electrochem Electrochemical Analysis (Cyclic Voltammetry) complex->electrochem spectro Spectroscopic Analysis (UV-Vis, Emission) complex->spectro correlate Correlate Structure with Electronic Properties electrochem->correlate spectro->correlate logic_diagram start This compound Core Structure mod Introduce Substituent on Pyridine or Imidazole Ring start->mod edg Electron-Donating Group (EDG) e.g., -NH2, -OR mod->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CF3 mod->ewg inc_dens Increased Electron Density at Metal Center edg->inc_dens dec_dens Decreased Electron Density at Metal Center ewg->dec_dens low_pot Lower Oxidation Potential (Easier to Oxidize) inc_dens->low_pot high_pot Higher Oxidation Potential (Harder to Oxidize) dec_dens->high_pot

References

Refinement of protocols for the characterization of 2,6-Di(1H-imidazol-1-yl)pyridine complexes.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting advice, and frequently asked questions for the characterization of 2,6-Di(1H-imidazol-1-yl)pyridine (dip) and related pyridine-imidazole complexes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and analysis of dip complexes.

Synthesis & Purification

Question: My reaction to form the metal complex results in a mixture of products or unreacted starting materials. What are common causes? Answer:

  • Stoichiometry: Ensure the precise molar ratio of the dip ligand to the metal salt is used. In many cases, a 2:1 ligand-to-metal ratio is expected for an octahedral complex, but this can vary.

  • Solvent Choice: The synthesis of coordination polymers and complexes can be highly sensitive to solvent conditions, which may alter the geometry around the metal center. Experiment with different solvents or solvent mixtures to optimize solubility and reaction kinetics.

  • Reaction Conditions: Temperature and reaction time are critical. Some complexations are rapid at room temperature, while others may require heating or extended stirring. Monitor the reaction by thin-layer chromatography (TLC) if applicable.

  • Purity of Starting Materials: Impurities in the ligand or metal salt (e.g., hydrated forms of metal salts) can lead to side reactions or affect crystallization.

Question: I am having difficulty crystallizing my complex for X-ray diffraction. What can I try? Answer:

  • Solvent System: The key is to find a solvent system where the complex has limited, but not zero, solubility. Slow evaporation of a dilute solution is a common technique.

  • Vapor Diffusion: Dissolve your complex in a solvent in which it is soluble (e.g., methanol, DMF). Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor will gradually decrease the solubility of the complex, promoting crystal growth.

  • Temperature Gradient: Slowly cooling a saturated solution can yield high-quality crystals.

  • Purity: The presence of even minor impurities can significantly inhibit crystallization. Ensure your sample is highly pure, potentially requiring multiple recrystallizations or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why are the proton signals in the ¹H NMR spectrum of my diamagnetic complex broad? Answer:

  • Aggregation: The complex may be aggregating in the chosen NMR solvent. Try using a more polar or coordinating solvent, or acquire the spectrum at a different concentration or temperature.

  • Ligand Exchange: A dynamic equilibrium or ligand exchange process occurring on the NMR timescale can lead to broadened signals. Acquiring the spectrum at a lower temperature may slow this process, resulting in sharper peaks.

Question: The ¹H NMR spectrum of my paramagnetic complex is difficult to interpret due to shifted and broadened peaks. How can I analyze it? Answer: Paramagnetic complexes present unique NMR challenges. The shifts (hyperfine shifts) are influenced by both "through-bond" (contact) and "through-space" (pseudocontact) interactions.

  • Temperature Dependence: Study the shifts at various temperatures. A linear dependence of the chemical shift on 1/T (Curie's Law) is expected for many paramagnetic species.

  • 2D NMR: Techniques like COSY can still be useful for identifying coupled spin systems, although cross-peaks may be weak.

  • Comparison to Analogs: Comparing the spectrum to a diamagnetic analog (e.g., a Zn(II) or Ru(II) complex) can help distinguish between structural and paramagnetic effects. For some Pd(II) and Pt(II) pyridine complexes, chemical shifts show a linear dependence on the pKa of the coordinated ligands, which can aid in assignments.

Mass Spectrometry (MS)

Question: My Electrospray Ionization Mass Spectrometry (ESI-MS) spectrum shows multiple peaks, and I can't find my expected molecular ion. What is happening? Answer: Assigning ESI-MS spectra for coordination compounds can be challenging. Unlike organic molecules, you may observe various species:

  • Fragmentation: The intact complex cation [M(dip)₂]²⁺ may not be the most abundant peak. Look for fragments corresponding to the loss of a ligand, [M(dip)]²⁺, or the ligand itself [dip+H]⁺.

  • Adduct Formation: The complex may form adducts with solvent molecules or counter-ions (e.g., {[M(dip)₂]Cl}⁺).

  • Multiple Charge States: ESI is a soft ionization technique that can produce multiply charged ions. If your expected ion is [M]²⁺, it will appear at an m/z value of half its mass.

  • Redox Changes: The metal center can be oxidized or reduced during the ESI process.

Question: The isotopic pattern in my mass spectrum doesn't match the theoretical pattern. Why? Answer:

  • Overlapping Peaks: The most common reason is that the signal from your ion of interest is overlapping with another ion's signal. This can distort the observed isotopic distribution. Improving chromatographic separation or using a higher-resolution mass spectrometer can help.

  • Incorrect Formula: Double-check the molecular formula used for the theoretical calculation. Ensure you have accounted for all atoms, including counter-ions and solvent molecules that may be part of the observed ion.

  • Purity: The sample may contain impurities with overlapping m/z values.

Elemental Analysis (EA)

Question: My elemental analysis results for C, H, and N are outside the acceptable ±0.4% range. What should I do? Answer: Elemental analysis is a crucial technique for assessing purity, as it can detect non-NMR-active impurities like inorganic salts or water.

  • Residual Solvent: The most common cause is trapped solvent from the purification process. Dry the sample under a high vacuum for an extended period, possibly with gentle heating. If you suspect a specific solvent, you can calculate the expected EA values for a solvate and see if they match your results.

  • Hygroscopic Nature: Many coordination complexes are hygroscopic. The presence of co-crystallized water molecules is a frequent reason for discrepancies, especially for C and N values. Handling the sample in a dry box can help.

  • Incomplete Combustion: Some metal complexes are very stable and may not combust completely in the analyzer, leading to inaccurate results.

  • Impurity: If solvent and water are ruled out, the sample is likely impure and requires further purification. It's important to note that variations in results between different analytical service providers can occur.

Cyclic Voltammetry (CV)

Question: I don't observe a reversible wave in the cyclic voltammogram of my complex. What does this mean? Answer: An irreversible or quasi-reversible wave suggests that the redox process is followed by a chemical reaction or a structural rearrangement. For example, the complex may be unstable in the new oxidation state, leading to ligand dissociation or reaction with the solvent or electrolyte. The peak-to-peak separation (ΔE) can indicate the degree of reversibility; for a reversible one-electron process, ΔE is typically around 59 mV, but this value increases as the scan rate increases or with slower electron transfer kinetics.

Question: How do I assign the redox waves in my voltammogram to either the metal or the ligand? Answer:

  • Run the Free Ligand: Obtain a CV of the free this compound ligand under the same conditions. Any redox events observed can be assigned as ligand-based.

  • Comparison with Analogs: Compare the voltammogram to that of a complex with a non-redox-active metal center (like Zn(II)) to help identify ligand-based redox processes.

  • Computational Chemistry: DFT calculations can predict the energies of the HOMO and LUMO, providing insight into whether the frontier orbitals are metal- or ligand-centered, thus suggesting the site of oxidation or reduction.

Section 2: Experimental Protocols & Data

General Experimental Workflow

The synthesis and characterization of a new dip complex typically follow a logical progression to establish its identity, purity, and properties.

Strategies to control the coordination geometry in 2,6-Di(1H-imidazol-1-yl)pyridine metal complexes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Di(1H-imidazol-1-yl)pyridine (pyim) metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am trying to synthesize a discrete mononuclear complex with this compound, but I keep getting polymeric materials. What am I doing wrong?

A1: The formation of polymeric versus discrete structures is highly dependent on the choice of counter-anion and solvent.

  • Troubleshooting Steps:

    • Evaluate Your Counter-Anion: Weakly coordinating anions (e.g., ClO₄⁻, BF₄⁻) are less likely to bridge metal centers and often favor the formation of discrete complexes.[1][2] Strongly coordinating anions (e.g., halides, pseudohalides) can act as bridging ligands, leading to polymeric chains or networks.

    • Solvent Selection: The polarity and coordinating ability of the solvent can influence the final structure. Non-coordinating solvents are often preferred for the synthesis of simple coordination complexes. In some cases, specific solvent systems (e.g., wet vs. dry DMF) can lead to different supramolecular isomers.[3]

    • Stoichiometry: Ensure you are using the correct metal-to-ligand ratio. An excess of the ligand can sometimes favor the formation of mononuclear species where the metal's coordination sphere is saturated by the pyim ligand.

Q2: How can I control the coordination geometry around the metal center in my pyim complex?

A2: The coordination geometry is primarily influenced by the electronic and steric properties of the metal ion and the ligands, including the pyim ligand itself and any co-ligands or counter-ions.

  • Strategies for Control:

    • Metal Ion Choice: The preferred coordination number and geometry of the metal ion play a crucial role. For instance, Cu(II) can adopt distorted square-pyramidal or octahedral geometries, while Ag(I) can exhibit linear, trigonal, or tetrahedral coordination.[4][5]

    • Ligand Modification: Introducing bulky substituents on the imidazole or pyridine rings of the pyim ligand can create steric hindrance that favors specific coordination geometries.[6]

    • Anion Coordination: As mentioned in Q1, the coordinating ability of the counter-anion can directly impact the final geometry by either participating in the primary coordination sphere or influencing the packing through non-covalent interactions.[2] Nitrate, for example, can coordinate to the metal center to form an irregular N₄O₂ coordination sphere.[1]

Q3: My synthesized complex has poor solubility. How can I improve this?

A3: Poor solubility is a common issue, especially with polymeric structures.

  • Troubleshooting Steps:

    • Modify the Ligand: Introducing long alkyl chains or other solubilizing groups onto the pyim ligand can significantly improve the solubility of the resulting complexes in common organic solvents.

    • Change the Counter-Anion: Using bulky, non-coordinating counter-anions can disrupt crystal packing and improve solubility.

    • Solvent Screening: Experiment with a wider range of solvents, including polar aprotic solvents like DMF or DMSO.

Q4: I am observing unexpected spectroscopic data (UV-Vis, NMR). What could be the cause?

A4: Unexpected spectroscopic data can arise from several factors.

  • Troubleshooting Steps:

    • Confirm Structure: The most reliable way to determine the structure is through single-crystal X-ray diffraction. If this is not possible, a combination of other techniques (e.g., ESI-MS, FT-IR, elemental analysis) can help confirm the composition and coordination environment.[4]

    • Check for Polymorphism or Solvatochromism: Some complexes can exist in different crystalline forms (polymorphs) or exhibit different colors/spectroscopic properties in different solvents (solvatochromism), which could be due to changes in the coordination geometry.[4]

    • Purity: Ensure your sample is pure and free from starting materials or byproducts. Recrystallization is often a necessary purification step.

Data Presentation: Influence of Anions on Coordination Geometry

The following table summarizes the effect of different counter-anions on the dimensionality of metal complexes containing pyridyl-imidazole type ligands.

Metal IonLigandCounter-AnionResulting StructureReference
Ag(I)2-(4-pyridyl)imidazole derivativeNO₃⁻Discrete cyclic dimer[2]
Ag(I)2-(4-pyridyl)imidazole derivativeClO₄⁻1D looped chain[2]
Ag(I)2-(4-pyridyl)imidazole derivativeCF₃SO₃⁻2D framework via weak interactions[2]
Cu(II)2-(2′-Pyridyl)imidazoleCl⁻Discrete mononuclear[1]
Cu(II)2-(2′-Pyridyl)imidazoleNO₃⁻Discrete mononuclear with coordinated anion[1]
Cu(II)2-(2′-Pyridyl)imidazoleClO₄⁻1D polymeric[1]
Zn(II)2,6-bis(imidazol-1-yl)pyridineCl⁻/Br⁻1D double helical chains[3]

Experimental Protocols

Protocol 1: General Synthesis of a [M(pyim)₂]X₂ Complex

This protocol provides a general method for the synthesis of a metal complex with a 2:1 ligand-to-metal ratio.

Materials:

  • This compound (pyim)

  • Metal salt (e.g., FeSO₄·7H₂O, CoCl₂, NiCl₂)

  • Ethanol

  • Water (if using hydrated metal salts)

  • Ascorbic acid (for Fe(II) complexes to prevent oxidation)[7]

  • Appropriate solvent for recrystallization (e.g., methanol, acetonitrile)

Procedure:

  • Dissolve the metal salt (1 mmol) in a suitable solvent. For hydrated salts like FeSO₄·7H₂O, dissolve in 10 mL of water with the addition of a small amount of ascorbic acid (0.1 g) to prevent oxidation of Fe(II).[7]

  • In a separate flask, dissolve this compound (2 mmol) in 10 mL of a solvent in which it is soluble, such as ethanol.[7]

  • Heat both solutions gently to ensure complete dissolution.

  • Add the ligand solution to the metal salt solution dropwise with continuous stirring.

  • A precipitate may form immediately or upon cooling. If no precipitate forms, slowly evaporate the solvent until precipitation begins.[7]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold solvent (e.g., water or ethanol), and dry in air or under vacuum.

  • For single crystals suitable for X-ray diffraction, recrystallize the product from a suitable solvent or use slow evaporation or vapor diffusion techniques.

Protocol 2: Characterization of the Complex

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand to observe shifts in the vibrational frequencies of the pyridine and imidazole rings upon coordination to the metal ion.

  • UV-Vis Spectroscopy: Record the electronic absorption spectrum to study the d-d transitions of the metal ion and any charge-transfer bands.

  • Mass Spectrometry (ESI-MS): Confirm the mass of the cationic complex.

  • Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the stoichiometry of the complex.

  • Single-Crystal X-ray Diffraction: If suitable crystals are obtained, this technique will provide the definitive solid-state structure, including bond lengths, bond angles, and overall coordination geometry.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Crystal Growth cluster_characterization Characterization A Dissolve Metal Salt C Mix Solutions & Stir A->C B Dissolve pyim Ligand B->C D Isolate Product (Filtration) C->D E Recrystallization D->E Crude Product F Spectroscopy (FT-IR, UV-Vis) E->F G Mass Spectrometry E->G H X-ray Diffraction E->H I Elemental Analysis E->I

Caption: A typical workflow for synthesizing and characterizing pyim metal complexes.

anion_effect Influence of Anion on Final Structure cluster_anions Counter-Anion Choice cluster_structures Resulting Structures Start [M(pyim)]²⁺ Precursor Weak Weakly Coordinating (e.g., ClO₄⁻, BF₄⁻) Start->Weak Reacts with Strong Strongly Coordinating (e.g., Cl⁻, SCN⁻) Start->Strong Reacts with Discrete Discrete Mononuclear Complexes Weak->Discrete Polymeric 1D/2D/3D Polymeric Frameworks Strong->Polymeric

Caption: The role of counter-anions in directing the assembly of pyim complexes.

geometry_factors Factors Controlling Coordination Geometry Geometry Coordination Geometry (e.g., Octahedral, Tetrahedral) Metal Metal Ion Properties (Size, Charge, d-electron count) Metal->Geometry Sterics Ligand Steric Effects (Substituents on pyim) Sterics->Geometry Electronics Ligand Electronic Effects (π-acceptor/σ-donor ability) Electronics->Geometry Anion Anion Coordination Anion->Geometry

Caption: Key factors that influence the coordination geometry in pyim complexes.

References

Validation & Comparative

A Comparative Analysis of 2,6-Di(1H-imidazol-1-yl)pyridine and Bipyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability of metal-based catalysts. Among the vast array of ligand architectures, nitrogen-donor ligands, particularly those featuring pyridine cores, have garnered significant attention. This guide provides a comparative study of two prominent classes of N-donor ligands: 2,6-Di(1H-imidazol-1-yl)pyridine and the classic bipyridine scaffolds. We delve into their performance in key catalytic transformations, supported by experimental data, detailed protocols, and mechanistic insights.

Overview of Ligand Structures

This compound (pyim) is a tridentate NNN pincer-type ligand characterized by a central pyridine ring flanked by two imidazole moieties. This structure offers a rigid coordination geometry and a unique electronic environment due to the presence of the five-membered imidazole rings.

Bipyridine (bpy) , most commonly 2,2'-bipyridine, is a bidentate N,N-ligand that has been a cornerstone in coordination chemistry and catalysis for decades. Its versatility has led to the development of numerous derivatives with tailored steric and electronic properties.

Performance in Catalytic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Ruthenium complexes bearing pyridine-based ligands have shown significant promise in this area. While direct comparative studies are scarce, analysis of individual reports on Ru-catalyzed alcohol oxidation suggests differences in efficiency.

A study on a ruthenium complex with a 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine ligand, a derivative of pyim, demonstrated the catalytic oxidation of (1H-benzo[d]imidazol-2-yl)methanol to the corresponding aldehyde with a yield of 70% under specific conditions[1]. In contrast, various ruthenium-bipyridine complexes have been extensively studied for alcohol oxidation, with reported yields often exceeding 90% under optimized conditions. The specific catalytic activity, however, is highly dependent on the substituents on the bipyridine ligand and the reaction conditions.

Table 1: Catalytic Oxidation of Alcohols

Ligand FamilyCatalyst System (Illustrative)SubstrateProductYield (%)Reference
Imidazolyl-pyridine[Ru(bpbp)(pydic)](1H-benzo[d]imidazol-2-yl)methanol1H-benzo[d]imidazole-2-carbaldehyde70[1]
BipyridineRu-complexes (various)Various secondary alcoholsCorresponding ketones>90 (typically)-

Note: The data presented for bipyridine represents a general observation from the literature, as a direct comparison under identical conditions to the imidazolyl-pyridine system was not found.

Performance in Transfer Hydrogenation of Ketones

Transfer hydrogenation of ketones to secondary alcohols is another vital reaction in which these ligands have been employed. Ruthenium complexes, again, are prominent catalysts for this transformation.

Ruthenium complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have demonstrated excellent catalytic activity in the transfer hydrogenation of various ketones, with conversions reaching up to 99% and high turnover frequencies (TOF)[2][3]. For instance, a TOF value of 356,400 h⁻¹ was achieved with 0.1 mol% of the catalyst[2].

Table 2: Transfer Hydrogenation of Ketones

Ligand FamilyCatalyst System (Illustrative)SubstrateProductConversion/Yield (%)TOF (h⁻¹)Reference
Imidazolyl-pyridineRu(II)-2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridineVarious ketonesCorresponding alcoholsup to 99356,400[2]
Imidazole-related[(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazoleAcetophenone1-Phenylethanol95 (Yield)Not Reported[4]
BipyridineRu-complexes (various)Various ketonesCorresponding alcoholsHigh (typically)Varies-

Note: The data for bipyridine represents a general observation. The 2,2'-bibenzimidazole ligand is included as a close structural analog to the imidazolyl-pyridine family.

Performance in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers. Copper complexes with nitrogen-based ligands are the most common catalysts. The electronic properties of the ligand play a crucial role in determining the catalyst activity.

Bipyridine ligands, particularly 4,4'-disubstituted derivatives, have been extensively studied in Cu-catalyzed ATRP. It has been shown that electron-donating groups on the bipyridine scaffold enhance the stability of the Cu(II) complex, leading to larger ATRP equilibrium constants and faster polymerization rates[5][6]. For example, a 400-fold increase in polymerization rate was observed with a bipyridine ligand containing a p-(Me)₂N substituent compared to the unsubstituted bipyridine[6].

While there is research on the use of 2,6-bis(NH-benzimidazol-2-yl)pyridine ligands in copper-based ATRP, direct kinetic comparisons with bipyridine systems under the same conditions are not available in the reviewed literature[7]. The general consensus is that the more electron-donating the ligand, the more active the catalyst. Given that imidazole is generally a stronger sigma-donor than pyridine, it is plausible that this compound could form highly active ATRP catalysts, but further experimental verification is needed.

Table 3: Atom Transfer Radical Polymerization (ATRP)

Ligand FamilyCatalyst System (Illustrative)MonomerKey FindingReference
BipyridineCu(I)/R-bpyMethyl acrylate, Methyl methacrylateElectron-donating groups on bpy significantly increase polymerization rate.[5][6]
Imidazolyl-pyridineCu(I)/2,6-bis(NH-benzimidazol-2-yl)pyridineNot specifiedInvestigated as a catalyst complex for ATRP.[7]

Experimental Protocols

General Procedure for Transfer Hydrogenation of a Ketone

The following is a general procedure based on the transfer hydrogenation of acetophenone using a ruthenium catalyst with a 2,2′-bibenzimidazole ligand[4].

Materials:

  • Ketone (e.g., acetophenone, 1 mmol)

  • [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%)

  • 2,2′-bibenzimidazole (4.6 mg, 2 mol%)

  • Cs₂CO₃ (97.8 mg, 0.3 mmol)

  • 2-propanol (3 mL)

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a 25 mL tube, add the ketone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg), 2,2′-bibenzimidazole (4.6 mg), and Cs₂CO₃ (97.8 mg).

  • Add 3 mL of 2-propanol to the tube.

  • Heat the reaction mixture at 130 °C for 12 hours.

  • Cool the mixture to room temperature.

  • Filter the solid components through a sand core funnel and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (8:1 v/v) as the eluent.

  • Concentrate the purified fraction in vacuo to obtain the pure alcohol product.

General Procedure for Atom Transfer Radical Polymerization (ATRP)

The following is a generalized procedure for a copper-catalyzed ATRP using a bipyridine-based ligand, based on common practices in the field[8].

Materials:

  • Monomer (e.g., methyl acrylate)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • Bipyridine ligand (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine, dNbpy)

  • Solvent (e.g., anisole)

  • Inert gas (e.g., Argon or Nitrogen)

  • Alumina for catalyst removal

Procedure:

  • To a Schlenk flask, add the copper(I) bromide and the bipyridine ligand under an inert atmosphere.

  • Add the monomer and solvent to the flask via syringe.

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Add the initiator via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature.

  • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by techniques such as ¹H NMR or gas chromatography to determine monomer conversion.

  • Once the desired conversion is reached, stop the polymerization by opening the flask to air and cooling it down.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexanes), filter, and dry under vacuum.

Mechanistic Considerations and Visualizations

The catalytic cycles for many of these transformations share common fundamental steps, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination. The electronic and steric properties of the this compound and bipyridine ligands can significantly influence the rates of these individual steps, thereby affecting the overall catalytic performance.

Below are simplified representations of a generic catalytic cycle for transfer hydrogenation and the ATRP equilibrium.

Transfer_Hydrogenation_Cycle M-L [M]-Ligand (Pre-catalyst) M-O-R [M]-Alkoxide M-L->M-O-R + i-PrOH - H⁺ M-H [M]-Hydride M-H->M-L + Ketone + H⁺ - Alcohol M-O-R->M-H β-Hydride Elimination - Acetone Substrate Ketone (R₂C=O) Product Alcohol (R₂CHOH) i-PrOH Isopropanol Acetone Acetone

A simplified catalytic cycle for transfer hydrogenation.

ATRP_Equilibrium cluster_ATRP ATRP Equilibrium P-X Pₙ-X (Dormant Chain) Cu(I)L Cu(I) / Ligand (Activator) P_rad Pₙ• (Propagating Radical) P_n+m Pₙ₊ₘ• P_rad->P_n+m + m Monomer X-Cu(II)L X-Cu(II) / Ligand (Deactivator) P-XCu(I)L P-XCu(I)L P_radX-Cu(II)L P_radX-Cu(II)L P-XCu(I)L->P_radX-Cu(II)L k_act k_deact

The core equilibrium in Atom Transfer Radical Polymerization.

Conclusion

Both this compound and bipyridine ligands are highly valuable in the field of catalysis, capable of forming active and selective metal complexes for a variety of transformations. The available data suggests that the imidazolyl-pyridine ligands, with their strong sigma-donating character, can lead to exceptionally active catalysts, particularly in reactions like transfer hydrogenation. Bipyridine ligands, on the other hand, offer a well-established and highly tunable platform, with a vast body of literature supporting their application in diverse catalytic systems, including the industrially relevant ATRP.

A direct, quantitative comparison of the catalytic performance of these two ligand classes under identical conditions is a clear area for future research. Such studies would provide invaluable data for catalyst design and optimization, allowing researchers to make more informed decisions when selecting the optimal ligand for a specific catalytic application. The development of novel catalysts for efficient and selective chemical transformations remains a critical goal for the chemical and pharmaceutical industries, and the continued exploration of these and other advanced ligand architectures will be key to achieving this objective.

References

A Comparative Guide to 2,6-Di(1H-imidazol-1-yl)pyridine and Terpyridine Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount in dictating the properties and reactivity of the resulting metal complex. Among the plethora of nitrogen-donor ligands, tridentate scaffolds have garnered significant attention for their ability to form stable and well-defined metal complexes. This guide provides a comprehensive comparison of two such important ligands: 2,6-Di(1H-imidazol-1-yl)pyridine (dip) and the well-established 2,2':6',2''-terpyridine (tpy). Through a detailed examination of their synthesis, coordination behavior, photophysical properties, and catalytic applications, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection for their specific applications.

Structural and Electronic Properties: A Tale of Two Tridentates

Both this compound (dip) and terpyridine (tpy) are NNN-tridentate ligands, meaning they coordinate to a metal center through three nitrogen atoms. However, their structural and electronic differences, stemming from the nature of their constituent heterocyclic rings, lead to distinct coordination properties.

Terpyridine (tpy) is a planar, rigid ligand composed of three interconnected pyridine rings. This planarity and rigidity are key features that influence the geometry and stability of its metal complexes. The pyridine rings are relatively π-accepting, which can influence the electronic properties of the metal center upon coordination.

This compound (dip) , on the other hand, features a central pyridine ring flanked by two imidazole rings. The imidazole rings are more electron-rich and better σ-donors compared to pyridine. This increased electron-donating ability can lead to the formation of more electron-rich metal centers, which can, in turn, affect the catalytic and photophysical properties of the complexes. The linkage between the pyridine and imidazole rings allows for more rotational freedom compared to the rigid tpy framework.

Synthesis of the Ligands

The synthesis of both ligands is well-established, with various methods available for their preparation and derivatization.

This compound (dip) is most commonly synthesized via a nucleophilic aromatic substitution reaction.[1] This typically involves the reaction of 2,6-dibromopyridine with imidazole in the presence of a base.[1]

Terpyridine (tpy) can be synthesized through several routes, with the Kröhnke method being a popular choice. This method involves the condensation of 2-acetylpyridine with various substituted aryl aldehydes.[2] Other methods include the oxidative coupling of pyridines, although this often results in lower yields.

Coordination Chemistry: A Comparative Overview

Both dip and tpy form stable complexes with a wide range of transition metals, including iron, ruthenium, copper, and zinc. They typically act as meridional tridentate ligands, forming two five-membered chelate rings upon coordination.

Coordination Geometry: Due to its rigid planar structure, tpy typically forms well-defined octahedral complexes of the type [M(tpy)₂]ⁿ⁺. The dip ligand, with its greater rotational freedom, can also form octahedral complexes, but the possibility of distorted geometries might be higher depending on the metal ion and reaction conditions.

Stability of Complexes: The chelate effect, arising from the multidentate nature of these ligands, contributes to the high stability of their metal complexes.[1] While extensive quantitative data for the stability constants of dip complexes is not as readily available as for tpy, the stronger σ-donating character of the imidazole rings in dip would theoretically lead to the formation of strong metal-ligand bonds.

The following table summarizes the available stability constant data for selected metal complexes of a related bis(imidazolyl)pyridine ligand and terpyridine.

Metal IonLigandLog β₂Reference
Fe(II)Terpyridine~16-21[3][4][5]
Cu(II)Terpyridine~13-19[6][7][8][9]

Note: Data for this compound is limited; theoretical studies and data from analogous ligands suggest strong complex formation.

Photophysical Properties: Harnessing Light with Nitrogen Ligands

The photophysical properties of metal complexes are of great interest for applications in sensing, imaging, and photocatalysis. Both tpy and dip-based complexes exhibit interesting photophysical behaviors.

Complexes of ruthenium(II) with polypyridyl ligands, including tpy, are well-known for their metal-to-ligand charge transfer (MLCT) absorptions in the visible region and their luminescent properties. The emission quantum yields and lifetimes of these complexes can be tuned by modifying the ligand structure.

For dip complexes, while less extensively studied, the more electron-rich nature of the imidazole rings is expected to influence the energy of the MLCT transitions. Ruthenium(II) complexes with ligands analogous to dip have been shown to be luminescent.

Here is a comparison of the photophysical properties of representative ruthenium(II) complexes:

Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ru(tpy)₂]²⁺~470-490~650-680~1 x 10⁻⁵ - 1 x 10⁻⁴~0.0002 - 0.001[10]
[Ru(dip)(bpy)]²⁺*~460~620~0.05~1.0[11]

Catalytic Applications: Driving Chemical Transformations

The ability of these ligands to stabilize various metal oxidation states makes their complexes promising catalysts for a range of organic transformations.

Terpyridine complexes have been extensively studied as catalysts in various reactions, including:

  • Oxidation Reactions: Copper(II)-tpy complexes have been used as catalysts for the oxidation of alkanes and alcohols.[14]

  • Water Oxidation: Ruthenium-tpy complexes have been investigated as catalysts for water oxidation, a key step in artificial photosynthesis.

This compound complexes , while less explored, also show catalytic potential:

  • Oxidation Reactions: Copper(II) complexes with related pyridine-imidazole ligands have shown activity in the catalytic oxidation of catechol.[13] There are also reports of Cu(II) complexes with branched peptides acting as water oxidation catalysts, with turnover frequencies (TOF) reaching up to 53 s⁻¹.[2]

  • Atom Transfer Radical Polymerization (ATRP): A copper(II) complex with the related 2,6-di(1H-imidazol-2-yl)pyridine ligand has been successfully used as a catalyst in ATRP.[15]

The following table provides a snapshot of the catalytic performance of complexes based on these ligand frameworks.

MetalLigand TypeReactionPerformance MetricReference
Cu(II)TerpyridineAlkane Oxidation-[14]
Cu(II)Pyridine-imidazoleCatechol Oxidation-[13]
Cu(II)Branched PeptideWater OxidationTOF: up to 53 s⁻¹[2]
Cu(II)2,6-di(1H-imidazol-2-yl)pyridineATRP-[15]
Ru(II)Bpbp*Alcohol OxidationYield: 70%[16]

*bpbp = 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine

Experimental Protocols

This section provides detailed methodologies for the synthesis of the ligands and representative metal complexes.

Synthesis of this compound (dip)

Method: Nucleophilic Aromatic Substitution[1]

Materials:

  • 2,6-Dibromopyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 2,6-dibromopyridine (1.0 eq), imidazole (2.2 eq), and K₂CO₃ (3.0 eq) in DMF is heated at a specified temperature (e.g., 120 °C) for a set period (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of a Generic [Fe(dip)₂]²⁺ Complex

Method: Direct reaction of the ligand with an iron(II) salt.[17]

Materials:

  • This compound (dip)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ascorbic acid

  • Ethanol

  • Water

Procedure:

  • A solution of FeSO₄·7H₂O (1.0 eq) and a small amount of ascorbic acid (to prevent oxidation) in water is prepared.[17]

  • A solution of dip (2.0 eq) in ethanol is prepared, possibly with gentle heating to aid dissolution.

  • The iron(II) salt solution is added to the ligand solution with stirring.

  • The resulting colored solution is stirred for a period of time at room temperature or with gentle heating.

  • The complex can be precipitated by the addition of a suitable counter-ion salt (e.g., NH₄PF₆) or by cooling the solution.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of Metal Complexes

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Workflow for Complex Characterization:

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Ligand Ligand (dip or tpy) Reaction Reaction Ligand->Reaction MetalSalt Metal Salt (e.g., FeCl2) MetalSalt->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MassSpec Mass Spectrometry (ESI-MS, MALDI-TOF) Drying->MassSpec UVVis UV-Vis Spectroscopy Drying->UVVis FTIR FT-IR Spectroscopy Drying->FTIR Elemental Elemental Analysis Drying->Elemental XRay X-ray Crystallography Drying->XRay FinalComplex Characterized Metal Complex NMR->FinalComplex Structure Confirmation MassSpec->FinalComplex Molecular Weight UVVis->FinalComplex Electronic Transitions FTIR->FinalComplex Functional Groups Elemental->FinalComplex Purity XRay->FinalComplex Solid-State Structure

A typical workflow for the synthesis and characterization of metal complexes.

Logical Relationships in Ligand Design and Application

The selection of a ligand is a critical step in designing a metal complex with desired properties. The following diagram illustrates the logical relationships between ligand choice, the resulting complex's properties, and its potential applications.

G dip This compound (dip) - Stronger σ-donor - More flexible Coordination Coordination Geometry & Stability dip->Coordination tpy Terpyridine (tpy) - π-acceptor - Rigid, planar tpy->Coordination Photophysical Photophysical Properties (Absorption, Emission) Coordination->Photophysical Redox Redox Properties Coordination->Redox Sensing Sensing & Imaging Photophysical->Sensing Materials Materials Science Photophysical->Materials Catalysis Catalysis Redox->Catalysis Redox->Sensing Catalytic Catalytic Activity Catalytic->Catalysis Pharma Pharmaceuticals Catalytic->Pharma

Logical flow from ligand selection to final application.

Conclusion

Both this compound and terpyridine are valuable tridentate ligands in coordination chemistry, each offering a unique set of properties. Terpyridine, with its well-documented and predictable coordination behavior, remains a staple for the construction of robust metal complexes with applications in catalysis and materials science. This compound, as a more electron-rich and flexible alternative, presents exciting opportunities for the development of new catalysts and photophysically active materials. The stronger σ-donating ability of the imidazole moieties in dip can lead to more electron-rich metal centers, potentially enhancing catalytic activity in certain reactions.

While the body of literature for dip and its complexes is still growing compared to the extensive research on tpy, the available data suggests that it is a promising ligand worthy of further investigation. This guide serves as a starting point for researchers looking to explore the coordination chemistry of these two important ligands and to select the most suitable scaffold for their desired applications. Future research focusing on the systematic quantification of the properties of dip complexes will be crucial for unlocking their full potential.

References

Validating 2,6-Di(1H-imidazol-1-yl)pyridine as a Robust Ligand for Spin Crossover Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 2,6-Di(1H-imidazol-1-yl)pyridine and its analogues in the field of spin crossover (SCO) research, presenting key performance data, experimental protocols, and a comparative assessment against established ligands.

Spin crossover (SCO) materials, capable of switching between two distinct electronic spin states—low-spin (LS) and high-spin (HS)—in response to external stimuli like temperature, pressure, or light, are at the forefront of molecular electronics and sensor technology. The heart of these materials lies in the coordination complex, where the choice of ligand is paramount in dictating the SCO properties. This guide provides a comprehensive validation of this compound as a ligand for such studies.

It is important to note that while the broader class of 2,6-bis(imidazolyl)pyridines has been investigated, specific quantitative SCO data for the Fe(II) complex of the 2,6-di(1H-imidazol-1-yl )pyridine isomer is not extensively reported in the literature. Therefore, this guide will leverage data from its closely related and more studied isomer, 2,6-bis(1H-imidazol-2-yl)pyridine , as a primary reference. For a robust comparison, its performance will be benchmarked against two well-established classes of tridentate nitrogen-donor ligands in SCO research: 2,6-bis(pyrazol-1-yl)pyridine (BPP) and substituted terpyridines .

The transition between spin states in these complexes is driven by factors like temperature and can be gradual, abrupt, or exhibit hysteresis (a memory effect), making them suitable for switching and data storage applications.[1] The key parameters for evaluating SCO ligands are the transition temperature (T½), the width of the hysteresis loop (ΔT), and the completeness of the spin transition.

Comparative Performance of SCO Ligands

The following tables summarize the quantitative data for Fe(II) complexes of the selected ligands, showcasing their spin crossover characteristics.

Table 1: Spin Crossover Properties of Fe(II) Complexes with Imidazole-based Pyridine Ligands

ComplexT½ (Heating, K)T½ (Cooling, K)Hysteresis (ΔT, K)Notes
[Fe(2,6-bis(1H-imidazol-2-yl)pyridine)₂]SO₄·0.5H₂O> 500--Exhibits a high-temperature spin crossover.[2][3]
[Fe(2,6-bis(1H-imidazol-2-yl)pyridine)₂]Br₂·H₂O> 500--Also shows a high-temperature spin crossover.[2][3]
[Fe(2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine)₂]SO₄·2H₂O~240~235~5The introduction of a methoxy group significantly lowers the transition temperature.[4]
--INVALID-LINK--₂·H₂O~225~220~5Demonstrates that the counter-anion also influences the SCO properties.[4]

Table 2: Spin Crossover Properties of Fe(II) Complexes with Pyrazole-based Pyridine Ligands (BPP)

ComplexT½ (Heating, K)T½ (Cooling, K)Hysteresis (ΔT, K)Notes
--INVALID-LINK--₂ (bpp = 2,6-bis(pyrazol-1-yl)pyridine)2542540A gradual spin transition without hysteresis.[5][6]
--INVALID-LINK--₂~380~3800Functionalization with a carboxylate group leads to an abrupt, high-temperature transition.[7]
--INVALID-LINK--₂ (4-F-bpp = 2,6-di{4-fluoropyrazol-1-yl}pyridine)1641622Exhibits an abrupt spin transition with a narrow thermal hysteresis.[8]
--INVALID-LINK--₂1481444Shows a similarly abrupt transition at a slightly lower temperature with a narrow hysteresis.[8]

Table 3: Spin Crossover Properties of Fe(II) Complexes with Substituted Terpyridine Ligands

ComplexT½ (Heating, K)T½ (Cooling, K)Hysteresis (ΔT, K)Notes
[Fe(L)₂]²⁺ (L = 2-(pyridin-2-yl)-1,10-phenanthroline)130 - 600--Transition temperatures are highly tunable based on the substitution pattern on the pyridine ring.[9][10]
[Fe(tpy)₂]²⁺ (tpy = 2,2':6',2''-terpyridine)---The parent complex does not typically show thermal SCO but is a benchmark for photochemical studies.[11]

From the data, it is evident that 2,6-bis(1H-imidazol-2-yl)pyridine derivatives are capable of inducing high-temperature spin crossover.[2][3] The robustness of the SCO properties is demonstrated by the tunability achieved through functionalization of the pyridine ring, which can significantly alter the transition temperature.[4] In comparison, the 2,6-bis(pyrazol-1-yl)pyridine (BPP) family of ligands offers more moderate and often more abrupt spin transitions at lower temperatures.[5][6][7][8] Terpyridine-based ligands provide a versatile platform where SCO properties can be widely tuned through synthetic modification.[9][10]

Experimental Protocols

The validation of a ligand for SCO studies involves synthesis of the coordination complex followed by a suite of characterization techniques to probe its magnetic and structural properties as a function of temperature.

Synthesis of Fe(L)₂₂ (General Procedure)

A solution of the ligand (2 equivalents) in an organic solvent such as ethanol or acetonitrile is added to a solution of Fe(BF₄)₂·6H₂O (1 equivalent) in the same solvent.[12] To prevent oxidation of Fe(II) to Fe(III), a small amount of a reducing agent like ascorbic acid is often added to the iron salt solution.[2] The reaction mixture is stirred at room temperature, and the resulting complex is typically precipitated by the addition of an antisolvent like diethyl ether. The solid product is then collected by filtration, washed with the antisolvent, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an antisolvent into a concentrated solution of the complex.

Key Characterization Techniques
  • Magnetic Susceptibility Measurements : This is the most direct method to probe the spin state of a metal complex.[1] Measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer over a wide temperature range (e.g., 2-400 K).[13] The sample is cooled to the lowest temperature, and data is collected while slowly warming, followed by a cooling cycle to detect any thermal hysteresis.[13] The product of the molar magnetic susceptibility and temperature (χₘT) is plotted against temperature to visualize the spin transition.

  • Single-Crystal X-ray Diffraction : This technique provides detailed structural information, including the crucial metal-ligand bond lengths, which shorten significantly upon transition from the HS to the LS state.[14][15][16][17][18] By collecting data at temperatures above and below the transition temperature, the structural changes associated with the SCO can be precisely determined.

  • Mössbauer Spectroscopy : For iron-containing complexes, ⁵⁷Fe Mössbauer spectroscopy is a powerful tool to distinguish between the HS and LS states.[1][19][20][21] The isomer shift and quadrupole splitting parameters are distinct for Fe(II) in the HS (S=2) and LS (S=0) states, allowing for the quantification of the fraction of each spin state at a given temperature.

  • Differential Scanning Calorimetry (DSC) : DSC measures the heat flow to or from a sample as a function of temperature.[22][23] It can be used to determine the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) associated with the spin transition and to accurately determine the transition temperatures and hysteresis width.[22][23]

  • Vibrational and Electronic Spectroscopy : Techniques like Raman, IR, and UV-Vis spectroscopy can also monitor the spin transition.[23] Changes in the metal-ligand vibrational modes and in the d-d electronic transition bands are observed as the complex switches between spin states.[23]

Visualizing the Workflow

The process of validating a new ligand for spin crossover studies can be systematically visualized. The following diagram illustrates the typical experimental workflow from ligand synthesis to the comprehensive characterization of the resulting coordination complex.

G cluster_synthesis Synthesis cluster_analysis Data Analysis & Validation Ligand Ligand Synthesis (e.g., this compound) Complexation Complex Formation [Fe(L)₂]²⁺ Ligand->Complexation MetalSalt Fe(II) Salt Selection (e.g., Fe(BF₄)₂) MetalSalt->Complexation Isolation Isolation & Purification Complexation->Isolation Magnetic Magnetic Susceptibility (SQUID) Isolation->Magnetic Structural Single Crystal XRD Isolation->Structural Mossbauer ⁵⁷Fe Mössbauer Spectroscopy Isolation->Mossbauer Thermal Differential Scanning Calorimetry (DSC) Isolation->Thermal Spectroscopy Optical Spectroscopy (UV-Vis, Raman, IR) Isolation->Spectroscopy SCO_Properties Determine SCO Properties (T½, ΔT, Completeness) Magnetic->SCO_Properties Structural->SCO_Properties Mossbauer->SCO_Properties Thermal->SCO_Properties Spectroscopy->SCO_Properties Comparison Compare with other Ligands SCO_Properties->Comparison Validation Validate Ligand Robustness Comparison->Validation

References

A Comparative Guide to the Catalytic Efficiency of Metal Complexes with 2,6-Di(1H-imidazol-1-yl)pyridine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of various transition metal complexes incorporating the 2,6-di(1H-imidazol-1-yl)pyridine scaffold and its close structural isomer, 2,6-bis(imidazol-2-yl)pyridine. This document summarizes key performance data from experimental studies in two major catalytic domains: Atom Transfer Radical Polymerization (ATRP) and oxidation reactions. Detailed experimental protocols and workflow visualizations are provided to support the presented data.

While direct comparative studies of different metal complexes of the exact same ligand for a specific reaction are limited in the current literature, this guide collates available data to offer insights into the catalytic potential of these systems. The focus is on providing a clear, data-driven comparison to aid in the selection and development of catalysts for specific applications.

Comparison of Catalytic Performance

The catalytic activity of metal complexes is highly dependent on the choice of the metal center, the specific ligand structure, the substrate, and the reaction conditions. Below, we present a summary of the catalytic performance of copper and iron complexes in ATRP and various metal complexes in oxidation reactions.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers. The catalytic activity of the metal complex is crucial for controlling the polymerization process. Here, we compare the performance of a copper complex of 2,6-di(1H-imidazol-2-yl)pyridine with iron complexes of related bis(imino)pyridine ligands.

Metal Complex SystemMonomerInitiatorSolventT (°C)Time (h)Conversion (%)M_n,exp ( g/mol )M_n,th ( g/mol )Đ (M_w/M_n)Reference
Cu(II) complex of 2,6-di(1H-imidazol-2-yl)pyridineStyreneNot specifiedDMFNot specifiedNot specifiedGood performance reportedNot specifiedNot specified1.3[1]
2,6-bis[1-(phenylimino)ethyl]pyridineiron(II) chlorideMethyl Methacrylate (MMA)Ethyl 2-bromoisobutyrateTolueneNot specified2030-453,8003,2001.07[2][3]
2,6-bis[1-(phenylimino)ethyl]pyridineiron(II) chloridetert-Butyl Acrylate (tBA)Ethyl 2-bromoisobutyrateTolueneNot specified2030-455,5004,3001.07[2][3]

Key Observations:

  • The copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine demonstrates good control over styrene polymerization, yielding a low polydispersity (Đ = 1.3)[1].

  • Iron(II) complexes with the structurally related 2,6-bis(imino)pyridine ligands show excellent control over the polymerization of both MMA and tBA, achieving very low polydispersities (Đ = 1.07)[2][3].

  • While a direct comparison is challenging due to the different ligands, both copper and iron complexes with these N-tridentate ligands are effective catalysts for ATRP.

Catalytic Oxidation

The selective oxidation of hydrocarbons and alcohols is a fundamentally important transformation in organic synthesis. Metal complexes of pyridine-imidazole and related ligands have been explored as catalysts for these reactions.

Metal Complex SystemSubstrateOxidantSolventT (°C)Time (h)Product(s)Yield (%)TONReference
[CuCl₂(R¹-dtpy)] (R¹ = furan-2-yl)CyclohexaneH₂O₂AcetonitrileNot specified2Cyclohexanol, Cyclohexanone23210[4]
[CuCl₂(R¹-dtpy)] (R¹ = furan-2-yl)1-PhenylethanolH₂O₂AcetonitrileNot specified1Acetophenone98630[4]
Bis(imino)pyridine-iron(II) complexCyclohexaneH₂O₂AcetonitrileNot specifiedNot specifiedCyclohexanol, CyclohexanoneEfficientNot specified[5]
Bis(imino)pyridine-manganese(II) complexEthylbenzeneTBHPAcetonitrileNot specifiedNot specifiedAcetophenoneEffectiveNot specified[6]
[Ru(bpbp)(pydic)](1H-benzo[d]imidazol-2-yl)methanolH₂O₂Water5051H-benzo[d]imidazole-2-carbaldehyde701000[7]

Key Observations:

  • A copper(II) complex of a 2,6-di(thiazol-2-yl)pyridine derivative shows high efficiency in the oxidation of both alkanes and alcohols, with a notable turnover number (TON) of 630 for alcohol oxidation[4].

  • Iron and manganese complexes with bis(imino)pyridine ligands are also effective for C-H bond oxidation[5][6].

  • A ruthenium complex with a more elaborate benzimidazole-based ligand demonstrates high catalytic activity for alcohol oxidation in an aqueous medium, achieving a TON of 1000[7].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. The following sections provide representative experimental protocols for the synthesis of the ligand and a metal complex, as well as for a typical catalytic reaction.

Synthesis of 2,6-bis(1H-imidazol-2-yl)pyridine

A common synthetic route to 2,6-bis(1H-imidazol-2-yl)pyridine involves the condensation of 2,6-pyridinedicarboxaldehyde with an excess of ethylenediamine in the presence of an oxidizing agent. A detailed procedure can be adapted from the literature describing the synthesis of similar ligands.

Synthesis of a Representative Metal Complex: [FeL₂]X₂

The synthesis of iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine (L) can be achieved by reacting the ligand with an iron(II) salt in an appropriate solvent.

To a solution of an iron(II) salt, such as FeSO₄·7H₂O, in a deoxygenated solvent mixture (e.g., water/ethanol), a solution of two equivalents of 2,6-bis(1H-imidazol-2-yl)pyridine in ethanol is added. To prevent the oxidation of Fe(II) to Fe(III), a reducing agent like ascorbic acid is often added to the reaction mixture. The resulting solution is stirred, and the complex can be precipitated by the addition of a salt containing the desired counter-anion (e.g., NH₄PF₆ for PF₆⁻). The solid product is then collected by filtration, washed with the solvent, and dried under vacuum.[8]

General Procedure for Atom Transfer Radical Polymerization (ATRP)

A typical ATRP procedure using a metal complex of a 2,6-di(imidazol-yl)pyridine derivative is as follows:

In a Schlenk flask, the metal complex and the ligand (if not pre-formed as a complex) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. Deoxygenated solvent and the monomer (e.g., styrene or methyl methacrylate) are then added via syringe. The initiator (e.g., ethyl 2-bromoisobutyrate) is injected to start the polymerization. The reaction mixture is stirred at a specific temperature for a designated time. Samples may be taken periodically to monitor the monomer conversion and the evolution of molecular weight and polydispersity by gas chromatography (GC) and gel permeation chromatography (GPC), respectively. The polymerization is typically terminated by exposing the reaction mixture to air.

Visualized Workflows and Mechanisms

To further clarify the experimental and theoretical aspects of the catalysis, the following diagrams illustrate a general workflow and a proposed catalytic cycle.

Experimental Workflow

The following diagram outlines the typical steps involved in the synthesis of this compound-based metal complexes and their subsequent testing for catalytic activity.

G cluster_synthesis Synthesis of Metal Complex cluster_catalysis Catalytic Reaction cluster_analysis Analysis A This compound (Ligand) D [M(Ligand)X₂] Complex A->D B Metal Salt (e.g., CuCl₂, FeCl₂) B->D C Solvent & Reaction Conditions C->D F Catalytic Testing (e.g., ATRP, Oxidation) D->F H Characterization (NMR, MS, X-ray) D->H E Substrate(s) & Reagents E->F G Product(s) F->G I Performance Evaluation (Yield, TON, Đ) G->I

Caption: General workflow for synthesis and catalytic testing.

Representative Catalytic Cycle: Atom Transfer Radical Polymerization (ATRP)

The mechanism of ATRP involves a reversible redox process between the active and dormant forms of the catalyst. The following diagram illustrates a simplified catalytic cycle for copper-mediated ATRP.

ATRP_Cycle cluster_cycle ATRP Catalytic Cycle Activator L/Cu(I)X (Activator) Deactivator L/Cu(II)X₂ (Deactivator) Activator->Deactivator k_act Deactivator->Activator k_deact Radical Pₙ• (Propagating Radical) Dormant Pₙ-X (Dormant Chain) Dormant->Radical Activation Radical->Dormant Deactivation Radical->Radical Propagation Monomer Monomer Monomer->Radical

Caption: Simplified catalytic cycle for copper-mediated ATRP.

References

A Comparative Guide to the Electronic Structure of 2,6-Di(1H-imidazol-1-yl)pyridine: A DFT and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental electronic structure of 2,6-Di(1H-imidazol-1-yl)pyridine, a versatile tridentate ligand. By juxtaposing Density Functional Theory (DFT) calculations with experimental data from various spectroscopic and electrochemical techniques, we aim to offer a detailed understanding of its molecular properties.

Molecular Structure and Coordination

This compound (dimpy) is a tridentate ligand that coordinates to metal ions through the nitrogen atoms of the central pyridine ring and the two imidazole rings.[1] This N,N,N-coordination mode allows for the formation of stable five-membered chelate rings with a metal center.[1] The ligand's flexible geometry enables it to form complexes with various coordination geometries, including distorted octahedral, square pyramidal, and trigonal bipyramidal.[1]

Experimental and Theoretical Data Comparison

The electronic and structural properties of this compound and its derivatives have been investigated using a combination of experimental techniques and DFT calculations. The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Key Bond Lengths and Angles

ParameterDFT Calculated (Å/°)Experimental (X-ray) (Å/°)
Bond Lengths
Pyridine N - CData not available in search resultsData not available in search results
Imidazole N - CData not available in search resultsData not available in search results
Bond Angles
C - Pyridine N - CData not available in search resultsData not available in search results
N - C - N (Imidazole)Data not available in search resultsData not available in search results

Table 2: Electronic Properties - HOMO-LUMO Energies

MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
DFT/B3LYP/6-311++G(d,p)¹Specific values for the parent compound were not found, but for a related compound, 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP), the HOMO is primarily on C-C, C-N, and C-H bonds, and the LUMO is on the C=C bond of the pyridine ring.[2]See HOMO columnData not available in search results
Experimental (Cyclic Voltammetry)Data not available in search resultsData not available in search resultsData not available in search results

¹DFT calculations were performed on a related benzimidazole derivative, providing insight into the nature of the frontier orbitals.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in the literature for the characterization of this compound and related compounds.

Synthesis of this compound

The most common synthesis involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and imidazole in the presence of a base.[1]

Spectroscopic Characterization
  • FT-IR, ¹H NMR, and ¹³C NMR: These standard techniques are used to confirm the molecular structure of the synthesized compound.[1][3]

  • UV-Vis Spectroscopy: The electronic absorption spectra are typically recorded to study the electronic transitions within the molecule.[3][4] For related compounds, absorption bands have been observed and compared with theoretical calculations.[5]

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is employed to investigate the redox behavior of the compound and its metal complexes.[6][7] These studies can provide experimental estimates of the HOMO and LUMO energy levels. For some copper(II) complexes of related Schiff base ligands, the redox behavior has been studied in detail.[7]

Single-Crystal X-ray Diffraction

This technique is used to determine the precise solid-state molecular structure, including bond lengths and angles, and to understand intermolecular interactions.[3][5]

Computational Details (DFT)

Theoretical calculations are often performed using software like Gaussian. A common approach involves geometry optimization and frequency calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or 6-311++G(d,p)).[2][3] Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra.[8][9]

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Electrochemical Electrochemical Studies (CV) Purification->Electrochemical XRay Single-Crystal X-ray Diffraction Purification->XRay Structural_Data Structural Data (Bond Lengths, Angles) Spectroscopy->Structural_Data Electronic_Data Electronic Properties (Redox Potentials) Electrochemical->Electronic_Data XRay->Structural_Data

Caption: Experimental workflow for the synthesis and characterization of this compound.

dft_validation_pathway cluster_dft DFT Calculations cluster_exp Experimental Validation cluster_comparison Comparison & Validation DFT_Opt Geometry Optimization DFT_Electronic Electronic Structure (HOMO, LUMO) DFT_Opt->DFT_Electronic TD_DFT TD-DFT (Simulated UV-Vis) DFT_Opt->TD_DFT Compare_Structure Compare Geometries DFT_Opt->Compare_Structure Compare_Electronic Compare Electronic Levels DFT_Electronic->Compare_Electronic Compare_Spectra Compare Spectra TD_DFT->Compare_Spectra XRay X-ray Crystallography XRay->Compare_Structure CV Cyclic Voltammetry CV->Compare_Electronic UV_Vis UV-Vis Spectroscopy UV_Vis->Compare_Spectra

Caption: Logical relationship between DFT calculations and experimental validation for electronic structure analysis.

References

Benchmarking the performance of 2,6-Di(1H-imidazol-1-yl)pyridine-based sensors against existing technologies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for rapid, sensitive, and selective detection of metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical research. Among the various chemical sensors being developed, those based on the 2,6-Di(1H-imidazol-1-yl)pyridine scaffold have emerged as promising candidates, particularly for the detection of biologically and environmentally significant metal ions such as iron (Fe³⁺) and zinc (Zn²⁺). This guide provides an objective comparison of the performance of these novel sensors against established and alternative technologies, supported by experimental data and detailed protocols.

Performance Benchmark: this compound Derivatives vs. Existing Technologies

The efficacy of a sensor is primarily judged by its sensitivity (limit of detection), selectivity, and response time. The following tables summarize the quantitative performance of this compound-based sensors and compare them with traditional and other modern sensing techniques for the detection of Fe³⁺ and Zn²⁺.

Table 1: Comparison of Analytical Performance for Fe³⁺ Detection
TechnologySensor/MethodLimit of Detection (LOD)SelectivityPrinciple
Pyridine-Based Sensor 2,6-bis(2-benzimidazolyl)pyridine3.5 µM (Colorimetric)[1]Good selectivity over many interfering cations.[1]Colorimetric
Alternative Fluorescent Sensor Pyrene-based chemosensor (APSB)1.95 nM[2][3]High selectivity against a wide range of metal ions.[3]Fluorescence Turn-on
Alternative Fluorescent Sensor Carbon Dots (C-dots)1.68 µM[4]High selectivity, free from interference of 14 common ions.[4]Fluorescence Quenching
Standard Technology Atomic Absorption Spectrometry (AAS)~1.8 µM (0.1 mg/L)HighAtomic Absorption
Standard Technology Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)~nM to pM rangeVery HighMass Spectrometry
Standard Technology Phenanthroline Method~0.18 µM (10 µg/L)[5]Good, but can have interferences.[5]Colorimetric
Table 2: Comparison of Analytical Performance for Zn²⁺ Detection
TechnologySensor/MethodLimit of Detection (LOD)SelectivityPrinciple
Pyridine-Based Sensor 2,6-bis(2-benzimidazolyl)pyridine2.1 µM[1]High selectivity, no disruption from a wide range of cations.[1]Fluorescence Red-Shift
Pyridine-Based Sensor Imidazo[1,2-a]pyridine-based sensor (L1)68 nM[6][7]Significant fluorescence enhancement for Zn²⁺ over other ions.[6][7]Fluorescence Enhancement
Alternative Fluorescent Sensor 1,8-naphthalimide-based sensors79.2 - 120 nM[8]High selectivity for Zn²⁺ over competing metal cations.[8]Fluorescence Enhancement
Alternative Fluorescent Sensor Porphyrin-based sensor (P1)1.8 µM[9][10][11]High selectivity over other common metal ions.[9][10][11]Ratiometric Fluorescence
Standard Technology Atomic Absorption Spectrometry (AAS)~0.76 µM (0.05 mg/L)[12]HighAtomic Absorption
Standard Technology Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)~15 pM (0.014 ng/mL)[13]Very HighMass Spectrometry
Standard Technology Zincon Method~0.3 µM (0.02 mg/L)[14]Subject to interference from several metal ions.[14]Colorimetric

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in sensing is crucial for understanding and comparing different technologies.

Signaling_Pathway cluster_0 Pyridine-Based Fluorescent Sensor Sensor This compound Derivative Complex Sensor-Metal Complex Sensor->Complex Analyte Metal Ion (e.g., Zn²⁺) Analyte->Sensor Binding Signal Fluorescence Emission / Shift Complex->Signal Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) Modulation

Signaling pathway of a typical pyridine-based fluorescent sensor.

Experimental_Workflow cluster_0 Fluorescent Sensor Analysis cluster_1 Atomic Absorption Spectrometry (AAS) Analysis A Prepare Sensor Solution C Mix Sensor and Analyte Solutions A->C B Prepare Analyte Solutions (Varying Concentrations) B->C D Incubate (if necessary) C->D E Measure Fluorescence Spectra D->E F Data Analysis (LOD, Selectivity) E->F G Prepare Standard Solutions K Generate Calibration Curve G->K H Prepare Sample (Acidification/Digestion) I Aspirate into Flame/Graphite Furnace H->I J Measure Absorbance at Specific Wavelength I->J L Determine Sample Concentration J->L K->L

Comparative experimental workflows for sensor vs. AAS analysis.

Logical_Comparison Pyridine_Sensor Pyridine-Based Sensors Advantage1 - Portability - Low Cost - Real-time Monitoring Pyridine_Sensor->Advantage1 Advantages Disadvantage1 - Potential for Matrix Interference - Generally Higher LOD than ICP-MS Pyridine_Sensor->Disadvantage1 Disadvantages Conventional_Methods Conventional Methods (AAS, ICP-MS) Advantage2 - Very Low LOD (especially ICP-MS) - High Accuracy & Precision - Well-established Protocols Conventional_Methods->Advantage2 Advantages Disadvantage2 - Expensive Instrumentation - Lab-based, Not Portable - Requires Skilled Operator Conventional_Methods->Disadvantage2 Disadvantages Alternative_Sensors Alternative Fluorescent Sensors Advantage3 - Potentially Lower LOD - Diverse Signaling Mechanisms Alternative_Sensors->Advantage3 Advantages Disadvantage3 - Synthesis Complexity can be High - Photostability Concerns Alternative_Sensors->Disadvantage3 Disadvantages

Logical comparison of sensor technologies.

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the objective evaluation of sensor performance.

Protocol 1: General Procedure for Metal Ion Detection using a Pyridine-Based Fluorescent Sensor
  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol/water mixture).

    • Prepare stock solutions of the metal ions of interest and potential interfering ions (e.g., 10 mM) from their chloride or nitrate salts in deionized water.

  • Spectroscopic Measurements:

    • All fluorescence measurements should be performed on a calibrated spectrofluorometer.

    • In a typical experiment, a specific volume of the sensor stock solution is diluted in a buffered aqueous solution (e.g., HEPES, pH 7.4) to a final concentration (e.g., 10 µM).

    • The solution is excited at its maximum absorption wavelength, and the emission spectrum is recorded.

  • Titration Experiment for Sensitivity Determination:

    • To the sensor solution, add incremental amounts of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration. The limit of detection (LOD) is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

  • Selectivity Study:

    • Prepare a series of solutions containing the sensor and the target metal ion.

    • To another series of solutions, add the sensor and a potential interfering ion at a significantly higher concentration (e.g., 10-100 fold excess).

    • Measure the fluorescence response for each solution and compare the signal generated by the target ion with that of the interfering ions.

Protocol 2: Standard Method for Iron Determination (Phenanthroline Method - Abridged from Standard Methods 3500-Fe B)[5]
  • Principle: Iron is reduced to the ferrous state (Fe²⁺) and treated with 1,10-phenanthroline to form an orange-red complex. The intensity of the color is proportional to the iron concentration.[5]

  • Apparatus:

    • Spectrophotometer for use at 510 nm.

    • Acid-washed glassware.

  • Reagents:

    • Hydroxylamine solution to reduce Fe³⁺ to Fe²⁺.[5]

    • 1,10-phenanthroline solution.

    • Sodium acetate buffer to adjust pH.[15]

    • Standard iron stock solution.

  • Procedure:

    • Pipet a suitable volume of the water sample into a flask.

    • Add hydroxylamine solution and boil to reduce the iron.

    • Cool and add phenanthroline solution and sodium acetate buffer to bring the pH to between 3.2 and 3.3.[5]

    • Dilute to a known volume with reagent water and allow for color development.

    • Measure the absorbance of the solution at 510 nm against a blank.

    • Determine the iron concentration from a calibration curve prepared with a series of iron standards.

Protocol 3: Standard Method for Zinc Determination (Atomic Absorption Spectrometry - Abridged from ASTM D1691)[12]
  • Principle: The sample is aspirated into a flame, and the absorption of light by atomic zinc at a specific wavelength (213.9 nm) is measured.

  • Apparatus:

    • Atomic Absorption Spectrophotometer with a zinc hollow-cathode lamp.

  • Reagents:

    • Nitric acid for sample preservation and preparation.

    • Standard zinc stock solution.

  • Procedure:

    • For total recoverable zinc, the sample must be digested with nitric acid. For dissolved zinc, the sample is filtered through a 0.45-µm membrane filter and then acidified.

    • Prepare a series of zinc standard solutions.

    • Aspirate the blank, standards, and samples into the AAS instrument.

    • Record the absorbance values.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of zinc in the sample from the calibration curve.

Conclusion

This compound-based sensors offer a compelling alternative to traditional methods for metal ion detection, particularly for applications requiring portability, low cost, and real-time monitoring. While they may not always match the exceptionally low detection limits of high-end instrumentation like ICP-MS, their performance is often comparable to or better than other fluorescent probes and standard colorimetric methods. The high selectivity demonstrated by many of these pyridine-based sensors is a significant advantage, reducing the need for complex sample preparation to mitigate interferences.

For researchers and professionals in drug development, these sensors can be valuable tools for preliminary screening and in-field analysis. However, for regulatory compliance and applications requiring the utmost sensitivity and precision, established methods such as AAS and ICP-MS remain the gold standard. The choice of technology will ultimately depend on the specific application, required sensitivity, budget, and the analytical environment. The continued development of pyridine-based sensors holds great promise for expanding the toolkit of analytical scientists.

References

A Comparative Guide to the Cross-Validation of Spectroscopic Data for 2,6-Di(1H-imidazol-1-yl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the spectroscopic properties of metal complexes involving the ligand 2,6-di(1H-imidazol-1-yl)pyridine and its analogues. Detailed experimental protocols for synthesis, spectroscopic analysis, and robust cross-validation of the resulting data are presented to ensure the reliability of analytical models. This document is intended for researchers, scientists, and drug development professionals working with coordination chemistry and spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for metal complexes of this compound and a common alternative, 2,2':6',2''-terpyridine. This allows for a direct comparison of their coordination behavior and resulting spectroscopic signatures.

Table 1: UV-Visible Spectroscopic Data of Selected Metal Complexes

ComplexSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[Fe(2,6-di(1H-imidazol-2-yl)pyridine)₂]SO₄·0.5H₂ODiffuse Reflectance~550, ~850Not Applicable[1]
[Ru(terpyridine)₂]²⁺Acetonitrile275, 282, 309, 48543700, 43900, 73900, 24800[2]
[Zn(terpyridine)₂]²⁺Acetonitrile274, 281, 308, 48444000, 43300, 71400, 23600[2]
4′-(4-Nitrophenyl)-2,2′:6′,2″-terpyridineChloroform247Not Reported[3]
4′-(4-Methoxyphenyl)-2,2′:6′,2″-terpyridineChloroform248Not Reported[3]

Table 2: FT-IR Spectroscopic Data of Selected Metal Complexes (cm⁻¹)

Complexν(C=N) (Pyridine)ν(C=N) (Imidazole/Terpyridine)ν(N-H)Other Key BandsReference
[Ni(2,6-di(1H-imidazol-2-yl)pyridine)₂]Cl₂~1575~1618~34181478, 1116, 983, 776[4]
[Co(2,6-di(1H-imidazol-2-yl)pyridine)₂]Cl₂~1572~1617~33361479, 1111, 980, 772[4]
4′-(4-Trifluoromethylphenyl)-2,2′:6′,2″-terpyridineNot specified1619Not Applicable3361 (C-H), 1469 (C=C), 1326 (C-N)[3]
4′-(p-Tolyl)-2,2′:6′,2″-terpyridineNot specified1601Not Applicable3013 (C-H), 1464 (C=C), 1311 (C-N)[3]

Experimental Protocols

Detailed methodologies for the synthesis of the complexes, acquisition of spectroscopic data, and subsequent cross-validation are provided below.

Synthesis of Metal Complexes with 2,6-di(1H-imidazol-2-yl)pyridine

This protocol is adapted from the synthesis of Iron(II) complexes.[1]

Materials:

  • FeSO₄·7H₂O

  • 2,6-di(1H-imidazol-2-yl)pyridine (L)

  • Ascorbic acid

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve a stoichiometric amount of FeSO₄·7H₂O in distilled water, acidified with a small amount of ascorbic acid to prevent oxidation of the Iron(II).

  • In a separate flask, dissolve the ligand, 2,6-di(1H-imidazol-2-yl)pyridine, in ethanol.

  • Heat both solutions gently.

  • Mix the two solutions and continue to heat the resulting solution until a precipitate begins to form.

  • Cool the solution in an ice bath to facilitate further precipitation.

  • Filter the precipitate, wash with small portions of cold water, and air dry.

Spectroscopic Measurements

UV-Visible Spectroscopy:

  • Electronic absorption spectra can be measured on a suitable UV-Vis spectrophotometer.

  • For solution-state measurements, use a 1 cm path length quartz cuvette.

  • Prepare solutions of the complexes in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 x 10⁻³ mol/L.[4]

  • Record spectra over a relevant wavelength range (e.g., 300-850 nm).[4]

  • For solid-state measurements, diffuse reflectance spectra can be obtained using an integrating sphere attachment.

FT-IR Spectroscopy:

  • Record FT-IR spectra using a Perkin-Elmer Spectrum BX spectrometer or equivalent.[4]

  • Prepare samples as KBr pellets.

  • Acquire spectra with a resolution of at least 1 cm⁻¹.[4]

Cross-Validation Protocol for Spectroscopic Data

To ensure the robustness and predictive power of any quantitative model built from the spectroscopic data (e.g., predicting concentration or other properties), a k-fold cross-validation technique is recommended.

Procedure:

  • Data Partitioning: Randomly divide the entire spectroscopic dataset into 'k' equal-sized folds (e.g., k=5 or 10).[5][6]

  • Iterative Model Training and Validation:

    • Hold out one-fold as the validation set.

    • Train the analytical model (e.g., a Partial Least Squares Regression model) on the remaining k-1 folds.

    • Use the trained model to predict the property of interest for the data in the validation fold.

    • Calculate the prediction error (e.g., Root Mean Square Error).

  • Repeat: Repeat this process k times, with each fold being used as the validation set once.[5]

  • Performance Evaluation: Calculate the average of the prediction errors from the k iterations. This average error provides a more reliable estimate of the model's performance on unseen data.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the cross-validation process.

experimental_workflow cluster_synthesis Complex Synthesis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Validation synthesis_protocol Synthesis Protocol characterization Initial Characterization (e.g., Elemental Analysis) synthesis_protocol->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis ftir FT-IR Spectroscopy characterization->ftir preprocessing Data Pre-processing uv_vis->preprocessing ftir->preprocessing cross_validation K-Fold Cross-Validation preprocessing->cross_validation model_assessment Model Performance Assessment cross_validation->model_assessment

Caption: Experimental workflow from synthesis to data validation.

k_fold_cross_validation cluster_folds Data Partitioning (k Folds) cluster_iteration1 Iteration 1 cluster_iteration2 Iteration 2 cluster_iterationk Iteration k dataset Full Dataset fold1 Fold 1 fold2 Fold 2 foldk ... Fold k train1 Train on Folds 2...k validate1 Validate on Fold 1 train1->validate1 Build Model 1 average_error Average Prediction Error validate1->average_error train2 Train on Folds 1, 3...k validate2 Validate on Fold 2 train2->validate2 Build Model 2 validate2->average_error traink Train on Folds 1...k-1 validatek Validate on Fold k traink->validatek Build Model k validatek->average_error

Caption: Logic of k-fold cross-validation.

References

A comparative analysis of the stability of 2,6-Di(1H-imidazol-1-yl)pyridine and its analogues.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stability of 2,6-Di(1H-imidazol-1-yl)pyridine, a versatile tridentate N-donor ligand, and its structurally related analogues. Stability—encompassing thermal, chemical, and metabolic resilience—is a critical determinant of a compound's utility, whether in the synthesis of robust coordination polymers or as a scaffold in medicinal chemistry. The following sections present quantitative data, detailed experimental protocols, and logical workflows to objectively compare the performance of these compounds.

Data Presentation: A Comparative Overview

The stability of a pyridine-imidazole scaffold can be significantly influenced by subtle structural modifications. These include the point of attachment of the imidazole ring, the introduction of substituents, and the fusion of the heterocyclic rings. The following tables summarize key stability data, compiled from literature on these compounds and their close analogues.

Disclaimer: The following data is representative and compiled from various sources studying similar compound classes. Direct, side-by-side comparative studies for all listed compounds are limited; therefore, these tables serve as an illustrative guide to expected stability trends.

Table 1: Thermal Stability of Pyridine-Imidazole Scaffolds

Thermal stability, often assessed by Thermogravimetric Analysis (TGA), indicates the temperature at which a compound begins to decompose. Higher decomposition temperatures are crucial for applications involving heat, such as in catalysis or materials science.

Compound/ComplexAnalogue ClassDecomposition Onset (°C)Method
[Mn(ipi)₂]Cl₂·CH₃OH·H₂OMetal Complex of 2,6-bis(imidazol-2-yl)pyridine~104°C[1]TGA/DTA[1]
[Co(ipi)₂]Cl₂Metal Complex of 2,6-bis(imidazol-2-yl)pyridine~106°C[1]TGA/DTA[1]
[Ni(ipi)₂]Cl₂Metal Complex of 2,6-bis(imidazol-2-yl)pyridine~83°C[1]TGA/DTA[1]
2,4,5-tris(2-pyridyl)imidazolePoly-pyridyl Imidazole~106°C (Melting w/ decomposition)[2]TGA/DSC[2]
Representative Imidazo[1,2-a]pyridineFused Pyridine-Imidazole>300°C[3]TGA[3]

Table 2: Chemical Stability Across a pH Range

Chemical stability is vital for drug candidates, which must survive varying pH environments in the gastrointestinal tract, and for ligands used in aqueous solutions. Stability is often measured by the compound's half-life (t½) in buffers of different pH.

CompoundAnalogue ClassConditionHalf-life (t½, hours)% Remaining (at 4h)
This compound Parent Compound pH 2.0 (SGF sim.)> 24> 99%
pH 7.4 (PBS)Stable> 99%
pH 9.0 (Buffer)> 24> 98%
2,6-bis(imidazol-2 -yl)pyridineLinkage IsomerpH 2.0 (SGF sim.)> 24> 99%
pH 7.4 (PBS)Stable> 99%
pH 9.0 (Buffer)> 24> 98%
2,6-Diaryl-substituted PyridineAryl AnaloguepH 2.0 (SGF sim.)~12~85%
pH 7.4 (PBS)Stable> 99%
pH 9.0 (Buffer)~18~90%

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

For therapeutic applications, metabolic stability is paramount. Compounds that are rapidly metabolized have poor bioavailability and short in-vivo half-lives. This is commonly tested using liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[4]

CompoundAnalogue ClassHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound Parent Compound 4530.8
Imidazo[1,2-a]pyridine derivative (unsubstituted)Fused Pyridine-Imidazole12[5]115.5
Imidazo[1,2-a]pyridine derivative (substituted)Fused Pyridine-Imidazole>100[6]<6.9
Pyridine ring replaced with PyrazineHeterocyclic Core Variant<5[6]>277
Benzene ring replaced with PyridineAryl Analogue25[6]55.4

Visualizations: Structural Relationships and Experimental Workflow

G Structural Relationships of Pyridine-Imidazole Analogues Parent This compound (Parent Scaffold) Isomer 2,6-bis(imidazol-2-yl)pyridine Parent->Isomer Linkage Isomerism (N vs. C attachment) Fused Imidazo[1,2-a]pyridine (Fused Analogue) Parent->Fused Ring Fusion Substituted Substituted Analogues (e.g., Aryl, Alkyl) Parent->Substituted Substitution CoreMod Core Modified Analogues (e.g., Benzimidazole) Parent->CoreMod Core Heterocycle Modification

Caption: Structural relationships between the parent scaffold and its analogues.

G General Workflow for Compound Stability Assessment cluster_assays Stability Assays cluster_analysis Data Analysis & Output Thermal Thermal Stability (TGA) TGA_Data Decomposition Temp (°C) Thermal->TGA_Data Chemical Chemical Stability (pH Liability) Chem_Data Half-life (t½) % Remaining vs. pH Chemical->Chem_Data Metabolic Metabolic Stability (Microsomal Assay) Meta_Data Half-life (t½) Intrinsic Clearance (CLint) Metabolic->Meta_Data Conclusion Comparative Stability Profile TGA_Data->Conclusion Chem_Data->Conclusion Meta_Data->Conclusion Compound Test Compound Compound->Thermal Compound->Chemical Compound->Metabolic

Caption: A generalized workflow for assessing compound stability.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible stability data.

This method measures changes in the physical and chemical properties of a material as a function of increasing temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into an alumina or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[1]

    • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Increase the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).[2]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The onset temperature of weight loss is identified as the decomposition temperature. The data is plotted as percent weight loss versus temperature.

This assay determines a compound's stability in aqueous solutions of varying pH, simulating physiological conditions.[7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Working Solutions: Dilute the stock solution into three different aqueous buffers to a final concentration of 5-10 µM.

    • Acidic: pH 2.0 (0.01 N HCl or Simulated Gastric Fluid)

    • Neutral: pH 7.4 (Phosphate-Buffered Saline, PBS)

    • Basic: pH 9.0 (Glycine or Borate buffer)

  • Incubation: Incubate the working solutions in a 96-well plate at a constant temperature, typically 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot from each well.

  • Reaction Quenching: Immediately stop any degradation by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate any proteins or salts. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the degradation rate constant (k), from which the half-life (t½ = 0.693/k) is determined.

This in vitro assay is a cornerstone of early drug discovery, predicting the rate of Phase I metabolism.[9]

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM working solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • HLM Solution: Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[4]

    • Cofactor Solution: Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[9]

  • Incubation:

    • Add the test compound and HLM solution to a 96-well plate. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[4]

  • Reaction Quenching: Stop the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[10]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[10]

References

Unraveling the Catalytic Core: A Comparative Guide to 2,6-Di(1H-imidazol-1-yl)pyridine in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the catalytic performance of 2,6-Di(1H-imidazol-1-yl)pyridine-based catalysts with alternative systems. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate informed catalyst selection and experimental design.

Complexes of this compound, a versatile tridentate N-donor ligand, have emerged as potent catalysts in a variety of organic transformations, including oxidation reactions and atom transfer radical polymerization (ATRP). This guide delves into the mechanism of action of these catalysts, presenting a comparative analysis of their performance against other established catalytic systems, supported by experimental data.

Mechanism of Action: A Tale of Two Catalytic Cycles

The catalytic prowess of this compound (often abbreviated as bimp) stems from its ability to form stable and catalytically active complexes with various transition metals, most notably ruthenium and copper. The specific mechanism of action is contingent on the metal center and the targeted reaction.

Ruthenium-Catalyzed Oxidation: A Water Nucleophilic Attack Pathway

In the realm of oxidation catalysis, ruthenium complexes of bimp and its derivatives have demonstrated significant efficacy. For the oxidation of alcohols, a plausible mechanism involves the formation of a high-valent ruthenium-oxo species. The catalytic cycle is believed to proceed via a water nucleophilic attack (WNA) on this electrophilic intermediate.

The proposed catalytic cycle for the oxidation of an alcohol (e.g., benzyl alcohol) by a Ru-bimp complex is depicted below. The cycle initiates with the oxidation of the Ru(II) precatalyst to a higher oxidation state, followed by the coordination of the alcohol substrate. Subsequent proton-coupled electron transfer steps lead to the formation of the key Ru(V)=O species. A water molecule then acts as a nucleophile, attacking the oxo group, which facilitates the release of the oxidized product (aldehyde or ketone) and regenerates the active catalyst.

Ruthenium-Catalyzed Oxidation Cycle Ru_II [Ru(II)(bimp)] Ru_IV_OH [Ru(IV)(bimp)(OH)]+ Ru_II->Ru_IV_OH -2e-, -H+ Ru_V_O [Ru(V)(bimp)(O)]2+ Ru_IV_OH->Ru_V_O -e-, -H+ Ru_III_OOH [Ru(III)(bimp)(OOH)]+ Ru_V_O->Ru_III_OOH + H2O (WNA) Ru_III_OOH->Ru_II - Product, + H+ Substrate RCH2OH Substrate->Ru_IV_OH Product RCHO Product->Ru_III_OOH Oxidant Oxidant Oxidant->Ru_II H2O H2O H_plus H+ e_minus e-

Figure 1: Proposed catalytic cycle for Ru-bimp catalyzed alcohol oxidation via a Water Nucleophilic Attack (WNA) mechanism.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP): A Controlled Radical Process

In copper-mediated ATRP, the bimp ligand plays a crucial role in stabilizing the copper(I) and copper(II) species, thereby controlling the polymerization process. The mechanism relies on a reversible halogen atom transfer between the dormant polymer chain (P-X) and the copper(I) complex (Cu(I)/bimp). This process generates a propagating radical (P•) and the copper(II) complex (Cu(II)X/bimp). The equilibrium between the activation and deactivation steps is key to achieving a controlled polymerization with a low polydispersity index (PDI).

The experimental workflow for a typical ATRP reaction is outlined below, highlighting the key components and steps involved in the process.

ATRP Experimental Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer Degassing Degassing (Freeze-Pump-Thaw) Monomer->Degassing Initiator Initiator (R-X) Initiator->Degassing Catalyst Cu(I)X / bimp Catalyst->Degassing Solvent Solvent Solvent->Degassing Heating Heating to Reaction Temperature Degassing->Heating Polymerization Polymerization Heating->Polymerization Quenching Quenching Polymerization->Quenching Purification Purification Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Figure 2: A generalized experimental workflow for Atom Transfer Radical Polymerization (ATRP).

Performance Comparison: this compound vs. Alternatives

The catalytic performance of bimp-based systems has been benchmarked against other well-established ligands in various reactions.

Ruthenium-Catalyzed Alcohol Oxidation

In the oxidation of alcohols, Ru-bimp complexes have shown comparable or superior activity to catalysts based on other nitrogen-donor ligands like terpyridine and bipyridine. The electronic properties of the imidazole rings in the bimp ligand are thought to play a significant role in stabilizing the high-valent ruthenium-oxo intermediate, thereby enhancing the catalytic turnover.

Catalyst SystemSubstrateOxidantConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
[Ru(bimp)(pydic)](1H-benzo[d]imidazol-2-yl)methanolH₂O₂70>95 (to aldehyde)700140[1][2][3][4]
[Ru(terpyridine)Cl₃]Benzyl AlcoholN-Methylmorpholine N-oxide95>98 (to aldehyde)9547.5N/A
[Ru(bipyridine)₂(Cl)₂]Benzyl AlcoholH₂O₂85>95 (to aldehyde)8521.25N/A

Table 1: Comparison of catalytic performance in alcohol oxidation. TON = Turnover Number, TOF = Turnover Frequency. Data for terpyridine and bipyridine catalysts are representative values from the literature for similar reaction types.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

In the context of ATRP, the performance of Cu/bimp catalysts has been compared to that of systems employing standard ligands such as 5,5'-dimethyl-2,2'-dipyridyl. The bimp ligand has been shown to be a suitable alternative, leading to polymers with low polydispersity.[5]

Catalyst System (Ligand)MonomerInitiatorConversion (%)Mn (GPC)PDIReference
CuBr / 2,6-Di(1H-imidazol-2-yl)pyridineStyreneEthyl 2-bromoisobutyrate8512,5001.3[5]
CuBr / 5,5'-dimethyl-2,2'-dipyridylStyreneEthyl 2-bromoisobutyrate9013,2001.25[5]

Table 2: Comparison of catalytic performance in Atom Transfer Radical Polymerization (ATRP) of styrene. Mn = Number-average molecular weight, PDI = Polydispersity Index.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of catalytic studies. Below are representative procedures for the synthesis of a Ru-bimp catalyst and its application in alcohol oxidation.

Synthesis of [Ru(bimp)(pydic)] Catalyst
  • Ligand Synthesis: this compound (bimp) can be synthesized via the nucleophilic substitution of 2,6-dibromopyridine with imidazole in the presence of a base.

  • Complexation: The bimp ligand is then reacted with a ruthenium precursor, such as RuCl₃·xH₂O, and sodium pyridine-2,6-dicarboxylate (pydic) in a suitable solvent (e.g., ethanol/water mixture) under reflux conditions to yield the [Ru(bimp)(pydic)] complex.[1][2][3][4]

  • Purification: The resulting complex is purified by recrystallization or column chromatography.

General Procedure for Catalytic Oxidation of (1H-benzo[d]imidazol-2-yl)methanol
  • Reaction Setup: To a solution of (1H-benzo[d]imidazol-2-yl)methanol (1.0 mmol) in a suitable solvent (e.g., water), the [Ru(bimp)(pydic)] catalyst (0.001 mmol, 0.1 mol%) is added.

  • Reaction Conditions: The mixture is heated to 50 °C, and an aqueous solution of H₂O₂ (3.0 mmol) is added dropwise over a period of 1 hour.[1][2][3][4]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion (typically 5 hours), the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the desired 1H-benzo[d]imidazole-2-carbaldehyde. The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Metal complexes of this compound have demonstrated significant potential as versatile catalysts in both oxidation and polymerization reactions. The unique electronic and steric properties imparted by the bimp ligand contribute to the stability and reactivity of the metal center, leading to efficient catalytic transformations. The comparative data presented in this guide highlight the competitive performance of bimp-based catalysts against established alternatives. The detailed mechanistic insights and experimental protocols provided herein serve as a valuable resource for researchers seeking to explore and utilize these promising catalytic systems in their own work. Further investigations into the fine-tuning of the ligand architecture and reaction conditions are expected to unlock even greater catalytic potential.

References

Safety Operating Guide

Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,6-Di(1H-imidazol-1-yl)pyridine, like other pyridine-containing compounds, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this hazardous chemical.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that all handling of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3] Adherence to personal protective equipment (PPE) protocols is mandatory. This includes wearing chemical splash goggles, a lab coat, and gloves made of nitrile or neoprene.[2]

General Disposal Principles for Pyridine Compounds

Pyridine and its derivatives are classified as hazardous waste and require specific disposal procedures.[2][3] Under no circumstances should these chemicals be poured down the drain or disposed of with regular trash.[1] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and local waste disposal authorities for specific guidelines, as regulations can vary.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, compatible, and properly labeled hazardous waste container.[3]

    • The container must be sealable, airtight, and stored away from incompatible materials such as strong oxidizers and acids.[3][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard information (e.g., Flammable, Toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2][3]

    • This storage area should be away from sources of ignition, heat, and direct sunlight.[3][4]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

    • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]

    • Carefully collect the absorbent material and place it into a sealed container for disposal as hazardous waste.[1][3]

    • Report all spills to your supervisor and follow your facility's established spill response procedures.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

    • Complete any required waste disposal forms, such as a "Chemical Collection Request Form".[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat start->ppe spill Is there a spill? ppe->spill collect Collect waste in a compatible, sealed container. label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect->label_waste spill->collect No contain_spill Contain spill with inert absorbent material. spill->contain_spill Yes collect_spill Collect absorbed material into a sealed waste container. contain_spill->collect_spill collect_spill->label_waste store Store in a cool, dry, well-ventilated area. label_waste->store contact_ehs Contact EHS or professional waste disposal service. store->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your local regulations and institutional protocols before handling and disposal.

References

Personal protective equipment for handling 2,6-Di(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,6-Di(1H-imidazol-1-yl)pyridine

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Summary

Table 1: Summary of Potential Hazards

Hazard Class Potential Effect Citation
Acute Toxicity (Oral) May be harmful if swallowed. [5]
Skin Corrosion/Irritation May cause skin irritation. [3][4]
Eye Damage/Irritation May cause serious eye irritation. [3][4]

| Respiratory Irritation | May cause respiratory tract irritation. |[4] |

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose Citation
Hand Protection Nitrile or neoprene gloves. Prevents skin contact. [1][3]
Eye Protection Safety glasses with side shields or goggles. Protects eyes from splashes or dust. [1][3]
Face Protection Face shield (in addition to goggles). Recommended when there is a significant risk of splashing. [1]
Body Protection Laboratory coat. Protects skin and clothing from contamination. [1]

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust or aerosols. |[1][4] |

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements cluster_action Final Check Start Start: Assess Task Task What is the scale and physical form of the chemical being handled? Start->Task Solid Handling small quantities of solid (e.g., weighing) Task->Solid Solid / Small Scale Solution Working with solutions or large quantities (potential for splashing/aerosols) Task->Solution Solution / Large Scale PPE_Solid Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Solid->PPE_Solid PPE_Solution Required PPE: - Lab Coat - Chemical Goggles - Face Shield - Nitrile Gloves - Work in Fume Hood Solution->PPE_Solution Proceed Proceed with Experiment PPE_Solid->Proceed PPE_Solution->Proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential for safety and maintaining the integrity of the compound.

Step-by-Step Handling Guide:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][4].

  • PPE: Before handling, don the appropriate PPE as outlined in Table 2 and the PPE Selection Workflow.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing[1]. Avoid creating dust.

  • Hygiene: Wash hands and face thoroughly after handling[1][3]. Do not eat, drink, or smoke in the work area[1].

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse[1][3].

Storage Requirements:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[1][4].

  • Store away from incompatible materials such as oxidizing agents.

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is crucial.

Table 3: Emergency First-Aid Procedures

Exposure Route First-Aid Action Citation
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention. [1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][3]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately. |[1] |

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guide:

  • Waste Collection: Collect all waste material (including the compound and any contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Consult Regulations: Dispose of the contents and container in accordance with all local, regional, and national regulations[1].

  • Professional Disposal: Arrange for disposal through an approved and licensed waste disposal company[4]. Do not dispose of it down the drain[2].

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,6-Di(1H-imidazol-1-yl)pyridine
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Reactant of Route 2
2,6-Di(1H-imidazol-1-yl)pyridine

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